2-Hydroxymethyl-15-crown-5
Description
The exact mass of the compound 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIQMMGCRYKJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(OCCOCCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996978 | |
| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75507-25-4 | |
| Record name | 2-Hydroxymethyl-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.090 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxymethyl-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2-hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in various fields, including ion sensing, catalysis, and materials science.[1] The document details the reaction mechanisms, experimental conditions, and quantitative data for the most prevalent synthetic methodologies.
Introduction
This compound, with the IUPAC name (1,4,7,10,13-pentaoxacyclopentadecan-2-yl)methanol, is a derivative of the 15-crown-5 macrocycle. The presence of a hydroxymethyl group provides a reactive handle for further functionalization, making it a versatile building block in supramolecular chemistry and drug delivery systems.[1] This guide explores three prominent synthetic pathways to this valuable compound.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The most notable methods include a multi-step synthesis commencing from trityl-protected precursors, the classical Williamson ether synthesis, and a direct cyclization involving formaldehyde.
Multi-Step Synthesis from Trityl Allyl Ether
This high-yield method involves a sequence of protection, addition, cyclization, and deprotection steps. It is a well-documented and reliable route to obtain high-purity this compound.
Experimental Protocol:
Step 1: Synthesis of Trityl Allyl Ether In a 100 mL four-necked flask equipped with a stirrer and reflux condenser, 5.42 g of triphenylmethanol is dissolved in 50 mL of dioxane. To this solution, 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5 are added. The mixture is heated to 80°C, and a solution of 2.2 mL of allyl bromide in 10 mL of dioxane is added dropwise. The reaction is refluxed for 16 hours. After cooling, the solid sodium bromide is filtered off. The filtrate is concentrated, and water is added to precipitate a yellow waxy solid. The solid is collected, dried, and recrystallized from ethanol to yield trityl allyl ether.
Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether In a reaction bottle with a stirrer and nitrogen protection, 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol are dissolved in 30 mL of dioxane. A solution of 3 g of trityl allyl ether in 20 mL of dioxane is added dropwise. The reaction is stirred at 40-50°C for 4 hours. After the reaction is complete, 30 mL of water is added, and the mixture is extracted three times with diethyl ether.
Step 3: Cyclization to form the Crown Ether In a four-necked flask with a stirrer and reflux device, 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide are heated to 75°C. A solution of 5 g of the tetraethylene glycol-β-bromoalkyl ether from the previous step in 50 mL of ethylene glycol dimethyl ether is added dropwise. The reaction is stirred at 75-80°C for 22 hours. The precipitated sodium bromide is filtered off, and the solvent is evaporated to yield the crude protected crown ether.
Step 4: Deprotection to this compound The crude product from the cyclization step is treated with a 1 mol/L hydrochloric acid solution. The mixture is refluxed for 4 hours, leading to the precipitation of triphenylmethanol. After cooling, the solid is filtered off. The filtrate is extracted with chloroform, and the combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on neutral alumina using an acetone-n-hexane (7:3 volume ratio) eluent to afford this compound as a yellow oily substance.[2] A yield of 87% has been reported for the final deprotection and purification step.[2]
Synthesis Mechanism: Multi-Step Route
Caption: Multi-step synthesis of this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers, including crown ethers.[3] This SN2 reaction involves an alkoxide nucleophile attacking an alkyl halide or another substrate with a good leaving group. For the synthesis of this compound, this can be envisioned through the reaction of tetraethylene glycol with a protected glycerol derivative.
Experimental Protocol (Proposed):
Step 1: Preparation of the Ditosylate of Tetraethylene Glycol Tetraethylene glycol is reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine at 0°C to room temperature to yield tetraethylene glycol ditosylate.
Step 2: Preparation of a Protected Glycerol Derivative Glycerol is reacted with a protecting group, such as an isopropylidene acetal (solketal), to protect the 1,2-diol, leaving the primary hydroxyl group at the 3-position free.
Step 3: Cyclization In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, the protected glycerol is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). A strong base, such as potassium hydroxide (KOH), is added to deprotonate the free hydroxyl group, forming the potassium alkoxide. A solution of tetraethylene glycol ditosylate in THF is then added dropwise to the refluxing mixture over several hours. The reaction is refluxed for 18-24 hours.
Step 4: Deprotection and Purification After cooling, the reaction mixture is filtered to remove the potassium tosylate salt. The solvent is evaporated, and the resulting crude product is subjected to acidic hydrolysis to remove the protecting group from the glycerol moiety. The final product is purified by vacuum distillation or column chromatography.
Synthesis Mechanism: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Synthesis from Tetraethylene Glycol and Formaldehyde
A more direct approach involves the reaction of tetraethylene glycol with formaldehyde in the presence of a base. This method is attractive due to the ready availability of the starting materials.
Experimental Protocol (Proposed):
In a reaction vessel, tetraethylene glycol and an aqueous solution of formaldehyde are mixed in a suitable solvent, such as dioxane or another ether. A base, typically a strong hydroxide like sodium hydroxide or potassium hydroxide, is added to catalyze the reaction. The mixture is heated to around 75°C and stirred for several hours. The reaction proceeds via a template-assisted cyclization, where the cation of the base helps to organize the acyclic precursor into a conformation that favors the formation of the crown ether ring. After the reaction is complete, the mixture is cooled, and the product is extracted into an organic solvent. The organic phase is then washed to remove the base and any unreacted starting materials. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography.
Quantitative Data Summary
| Parameter | Multi-Step Synthesis from Trityl Allyl Ether | Williamson Ether Synthesis (Typical) | Synthesis from Tetraethylene Glycol and Formaldehyde (Typical) |
| Starting Materials | Triphenylmethanol, Allyl bromide, Tetraethylene glycol, NBS | Tetraethylene glycol, Protected glycerol derivative | Tetraethylene glycol, Formaldehyde |
| Key Reagents | NaH, NaOH, HCl | Strong base (e.g., KOH), p-toluenesulfonyl chloride | Strong base (e.g., NaOH) |
| Solvent | Dioxane, Ethylene glycol dimethyl ether | THF, Pyridine | Dioxane |
| Temperature | 40-80°C, Reflux | Reflux | ~75°C |
| Reaction Time | Multi-day | 18-24 hours (cyclization) | Several hours |
| Reported Yield | 87% (final step)[2] | 30-60% | Variable, often lower |
Experimental Workflow
Caption: Comparative experimental workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis from trityl allyl ether offering a reliable and high-yielding, albeit lengthy, process. The Williamson ether synthesis provides a more classical and adaptable approach, while the direct reaction with formaldehyde presents a potentially more atom-economical pathway. The choice of synthetic route will depend on factors such as desired purity, scale, available starting materials, and experimental capabilities. Further optimization of the direct synthesis methods could lead to more efficient and scalable production of this important functionalized crown ether.
References
An In-depth Technical Guide to 2-Hydroxymethyl-15-crown-5: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Hydroxymethyl-15-crown-5. Detailed experimental protocols for its synthesis, purification, and characterization are presented to assist researchers in its practical application. While direct involvement in biological signaling pathways is not established, this guide explores its significant utility in the development of ion-selective electrodes and its potential in drug delivery systems and polymer chemistry. A detailed workflow for the fabrication of a potassium-selective electrode using a crown ether-based ionophore is provided as a key application.
Core Properties of this compound
This compound is a derivative of the macrocyclic polyether 15-crown-5, distinguished by the presence of a hydroxymethyl group. This functional group enhances its utility as a chemical intermediate for further modification and immobilization.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₆ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 75507-25-4 |
| Appearance | Viscous liquid |
| Density | 1.175 g/mL at 25 °C |
| Boiling Point | 135 °C at 1.5 mmHg |
| Refractive Index (n20/D) | 1.479 |
| Solubility in Water | 58 g/L at 25°C[1] |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
The structural integrity of this compound is typically confirmed using various spectroscopic techniques. Expected spectral characteristics are summarized in Table 2.
| Technique | Data |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum is expected to show complex multiplets for the crown ether protons and signals corresponding to the hydroxymethyl group. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Signals corresponding to the carbon atoms of the crown ether ring and the hydroxymethyl group are expected. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 250.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-O-C ether linkages and a broad absorption for the O-H stretch of the hydroxyl group are expected. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a multi-step process, which is detailed below.[2]
Step 1: Synthesis of Trityl Allyl Ether
-
To a 100 mL four-necked flask equipped with a stirrer and reflux condenser, add 5.42 g of triphenylmethanol and 50 mL of dioxane.
-
Add 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5.
-
Slowly heat the mixture to 80 °C.
-
Add a solution of 2.2 mL of allyl bromide in 10 mL of dioxane dropwise.
-
Continue stirring and refluxing for 16 hours.
-
Cool the reaction mixture to room temperature and filter to remove solid sodium bromide (NaBr).
-
Evaporate approximately three-quarters of the solvent from the filtrate.
-
Add water to the remaining solution and allow it to stand until a yellow waxy solid forms.
-
Collect the solid by suction filtration, dry, and recrystallize from ethanol to yield trityl allyl ether.[2]
Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether
-
In a reaction vessel with a stirrer and nitrogen inlet, combine 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol.
-
Add 30 mL of dioxane to dissolve the NBS completely.
-
Prepare a solution of 3 g of trityl allyl ether in 20 mL of dioxane and add it dropwise to the reaction mixture.
-
Stir the reaction at 40-50 °C for 4 hours.
-
After the reaction is complete, add 30 mL of water and extract the mixture three times with 30 mL of diethyl ether.
Step 3: Cyclization to form this compound
-
In a four-necked flask with a stirrer and reflux condenser, add 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide.
-
Heat the mixture to 75 °C with stirring.
-
Dissolve 5 g of the tetraethylene glycol-β-bromoalkyl ether from the previous step in 50 mL of ethylene glycol dimethyl ether and add it dropwise to the reaction flask.
-
Stir the reaction mixture at 75-80 °C for 22 hours.
-
After completion, filter off the sodium bromide and evaporate the solvent to obtain the crude product.[2]
Purification by Column Chromatography
-
The crude this compound is purified by column chromatography on neutral aluminum oxide.[2]
-
Prepare a slurry of the adsorbent in the chosen eluent.
-
Load the crude product onto the column.
-
Elute the column with a mixture of acetone and n-hexane (7:3 volume ratio).[2]
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain a yellow oily substance.[2]
Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Prepare a more concentrated sample (50-100 mg).[3] Acquire the spectrum with proton decoupling to simplify the spectrum and enhance sensitivity. A greater number of scans will be required compared to ¹H NMR.[4]
-
Data Processing: Process the raw data using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Characterization by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[4]
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe the protonated molecule or cation complexes.[4]
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Applications in Research and Development
The unique structure of this compound, combining the ion-binding capabilities of the crown ether macrocycle with a reactive hydroxyl group, makes it a valuable tool in various scientific fields.
Ion-Selective Electrodes
Crown ethers are excellent ionophores for the fabrication of ion-selective electrodes due to their ability to selectively bind specific cations. The 15-crown-5 cavity is particularly well-suited for potassium ions (K⁺).
Experimental Workflow: Fabrication of a Potassium-Selective Electrode
The following diagram illustrates a typical workflow for the fabrication of a potassium-selective electrode using a crown ether-based ionophore.
Caption: Workflow for fabricating a potassium-selective electrode.
A new potassium ion-selective membrane electrode has been successfully developed using benzo-15-crown-5 as the neutral carrier, ortho-nitrophenylphenyl ether as a plasticizer, and PVC as the membrane matrix.[5] This electrode exhibits a linear response to potassium ion concentrations from 1x10⁻⁶ to 1x10⁻² mol L⁻¹.[5]
Drug Delivery Systems
The ability of crown ethers to encapsulate ions and small molecules makes them promising candidates for drug delivery applications. The hydrophilic exterior and hydrophobic interior of the crown ether cavity can improve the solubility and bioavailability of certain drugs. This compound can be incorporated into polymer-based drug delivery systems.
Conceptual Workflow: Preparation of Drug-Loaded Polymeric Nanoparticles
The following diagram outlines a general workflow for the preparation of drug-loaded polymeric nanoparticles, where a functionalized crown ether could be incorporated.
Caption: General workflow for preparing drug-loaded nanoparticles.
Polymer Chemistry
The hydroxyl group of this compound serves as a reactive site for its incorporation into polymer chains. This can be achieved through polymerization reactions, leading to materials with tailored ion-binding properties. Such polymers have potential applications in areas like specialty membranes, sensors, and catalysts.
Conclusion
This compound is a versatile and valuable compound for researchers in chemistry, materials science, and drug development. Its well-defined physical and chemical properties, combined with its synthetic accessibility, make it a useful building block for a variety of applications. While its direct role in biological signaling is yet to be elucidated, its utility in creating advanced materials such as ion-selective sensors and functionalized polymers is clear. The detailed protocols and workflows provided in this guide are intended to facilitate further research and innovation using this remarkable molecule.
References
2-Hydroxymethyl-15-crown-5 CAS number 75507-25-4 technical data sheet
CAS Number: 75507-25-4
This technical guide provides a comprehensive overview of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental methodologies and visual representations of relevant workflows and mechanisms.
Core Properties of this compound
This compound, also known by its IUPAC name (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol, is a derivative of the 15-crown-5 ether.[1][2] The presence of a hydroxymethyl group enhances its reactivity and allows for further functionalization, making it a versatile building block in various chemical applications.[1]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 75507-25-4 |
| Molecular Formula | C₁₁H₂₂O₆[1] |
| Molecular Weight | 250.29 g/mol [1] |
| Appearance | Clear, colorless to almost colorless viscous liquid[1] |
| Boiling Point | 135 °C at 1.5 mmHg[3] |
| Density | 1.175 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.479[3] |
| Water Solubility | 58 g/L at 25 °C[3] |
| Flash Point | >110 °C (>230 °F)[1] |
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound.[4] It is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C.[6]
Synthesis of this compound
A common synthetic route for this compound involves a multi-step process starting from trityl alcohol and allyl bromide.[1] The general workflow for this synthesis is depicted in the diagram below.
Caption: A multi-step synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed methodology for the synthesis of this compound, adapted from described methods.[1]
Step 1: Synthesis of Trityl Allyl Ether
-
In a 100 mL four-necked flask equipped with a stirrer and reflux condenser, dissolve 5.42 g of triphenylmethanol in 50 mL of dioxane.
-
Add 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5.
-
Slowly heat the mixture to 80°C.
-
Dropwise, add a solution of 2.2 mL of allyl bromide in 10 mL of dioxane.
-
Continue stirring and refluxing for 16 hours.
-
Cool the reaction to room temperature and filter to remove solid sodium bromide (NaBr).
-
Evaporate approximately three-quarters of the solvent from the filtrate.
-
Add water to the remaining solution and let it stand until a yellow waxy solid forms.
-
Filter the solid, dry it, and recrystallize from ethanol to obtain trityl allyl ether.
Step 2: Formation of Brominated Intermediate
-
In a reaction vessel with a stirrer and nitrogen atmosphere, add 1.78 g of N-bromosuccinimide (NBS) and 5 mL of tetraethylene glycol to 30 mL of dioxane to form a homogeneous solution.
-
Separately, dissolve 3 g of trityl allyl ether in 20 mL of dioxane.
-
Gradually add the trityl allyl ether solution to the NBS solution.
-
Stir the reaction at 40-50°C for 4 hours.
-
After the reaction is complete (indicated by the absence of positive bromide ions), add 30 mL of water.
-
Extract the aqueous mixture three times with 30 mL of diethyl ether each time.
Step 3: Cyclization to form the Protected Crown Ether
-
In a four-necked flask with a stirrer and reflux device, add 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide.
-
Heat the mixture to 75°C with stirring.
-
Dissolve 5 g of the brominated intermediate from the previous step in 50 mL of ethylene glycol dimethyl ether and add it dropwise to the reaction.
-
Stir the reaction for 22 hours at 75-80°C.
-
After completion, filter out the sodium bromide and evaporate the solvent to obtain a yellow viscous oil.
Step 4: Acidic Hydrolysis to Yield this compound
-
To the resulting oil from the cyclization step, add 80 mL of 1 mol/L hydrochloric acid solution.
-
Reflux the mixture for 4 hours, during which a white solid (triphenylmethanol) will precipitate.
-
Cool the mixture and filter out the solid.
-
Extract the filtrate with chloroform (3-5 times).
-
Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.
-
Evaporate the chloroform under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum chloride, eluting with an acetone-n-hexane mixture (7:3 volume ratio).
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain this compound as a yellow oily substance.
Applications in Research and Development
The unique structure of this compound, featuring a cation-selective cavity and a reactive hydroxyl group, makes it a valuable tool in various scientific fields.
Ion-Selective Electrodes
Crown ethers are excellent ionophores for the fabrication of ion-selective electrodes (ISEs) due to their ability to selectively bind specific cations.[7][8] The 15-crown-5 cavity is particularly well-suited for complexing with sodium (Na⁺) and potassium (K⁺) ions. The hydroxymethyl group on this compound can be used to covalently attach the crown ether to a polymer backbone or other sensor components.
Caption: Selective binding of a target cation by the crown ether in an ISE.
Experimental Protocol: Preparation of a Potassium-Ion-Selective PVC Membrane Electrode
This protocol, based on methods for benzo-15-crown-5, can be adapted for this compound.[9]
-
Membrane Cocktail Preparation:
-
In a glass vial, dissolve the following components in a minimal amount of tetrahydrofuran (THF):
-
PVC (Polyvinyl chloride) powder (e.g., 30% w/w)
-
Plasticizer, such as o-nitrophenyl octyl ether (o-NPOE) (e.g., 65% w/w)
-
This compound as the ionophore (e.g., 2-5% w/w)
-
A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (e.g., 0.5% w/w)
-
-
Stir the mixture until all components are fully dissolved and a homogenous, viscous solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, glass ring placed on a clean glass plate.
-
Cover the ring loosely to allow for slow evaporation of the THF over 24 hours at room temperature.
-
Once the membrane is formed, carefully peel it from the glass plate.
-
-
Electrode Assembly:
-
Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.
-
Affix the membrane disc to the end of a PVC electrode body using a PVC/THF slurry as an adhesive.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).
-
Insert an Ag/AgCl internal reference electrode into the filling solution, ensuring no air bubbles are trapped.
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use. This allows for the membrane to become fully hydrated and equilibrated.
-
Phase Transfer Catalysis
This compound can function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[10][11] The crown ether encapsulates a cation from the solid/aqueous phase, transporting it into the organic phase. To maintain charge neutrality, the corresponding anion is also carried into the organic phase, where it becomes a highly reactive "naked" anion.
Caption: Catalytic cycle of a crown ether in phase transfer catalysis.
Experimental Protocol: Williamson Ether Synthesis using Phase Transfer Catalysis
The following is a general protocol for a Williamson ether synthesis that can be catalyzed by this compound.[12]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol (1.0 equivalent) and an anhydrous non-polar solvent (e.g., toluene).
-
Add a solid base, such as powdered potassium hydroxide (1.5 equivalents).
-
Add a catalytic amount of this compound (e.g., 5 mol%).
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
-
Polymer Chemistry
The hydroxymethyl group of this compound serves as a reactive site, allowing it to be used as an initiator or a monomer in polymerization reactions.[13] This enables the synthesis of polymers with pendant crown ether moieties, which can impart ion-binding capabilities to the material. For instance, it can be used in ring-opening polymerization of cyclic esters.
Experimental Protocol: Ring-Opening Polymerization of a Cyclic Ester
This protocol outlines a general procedure for the ring-opening polymerization of a cyclic ester, such as lactide or caprolactone, using this compound as an initiator.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.
-
Purify the cyclic ester monomer (e.g., by recrystallization or sublimation) and the solvent (e.g., toluene, by distillation over a drying agent).
-
Dry the this compound initiator under vacuum.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of the cyclic ester monomer in the anhydrous solvent.
-
Add the this compound initiator (the monomer-to-initiator ratio will determine the target molecular weight of the polymer).
-
Add a catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 1000:1 to 10,000:1.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-140°C).
-
Allow the polymerization to proceed with stirring for the desired time (can range from a few hours to 24 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the viscous reaction mixture in a suitable solvent, such as dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Antimicrobial Properties
Derivatives of this compound have shown promising antimicrobial activity. The proposed mechanism involves the disruption of the bacterial cell membrane, leading to cell lysis.[1] The lipophilic exterior of the crown ether facilitates its interaction with the lipid bilayer of the cell membrane, while the complexed cation may disrupt the ion balance across the membrane.
Experimental Protocol: Evaluation of Antimicrobial Activity by Broth Microdilution
A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
-
Conclusion
This compound is a highly versatile and functionalized macrocycle with significant potential in diverse areas of chemical research and development. Its unique combination of a cation-selective cavity and a reactive hydroxyl group allows for its application in the development of advanced materials such as ion-selective sensors and functional polymers. Furthermore, its potential as a phase transfer catalyst and antimicrobial agent opens up possibilities for its use in synthetic chemistry and drug discovery. The detailed protocols provided in this guide serve as a valuable resource for scientists and researchers looking to explore the capabilities of this remarkable compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (75507-25-4) for sale [vulcanchem.com]
- 3. This compound | 75507-25-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iajpr.com [iajpr.com]
- 11. jetir.org [jetir.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In-Depth Spectral Analysis of 2-Hydroxymethyl-15-crown-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 2-Hydroxymethyl-15-crown-5, a significant crown ether derivative, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural elucidation of the molecule through the interpretation of its characteristic spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.
Introduction
This compound is a derivative of the 15-crown-5 ether, featuring a hydroxymethyl group that enhances its utility in various applications, including the formation of host-guest complexes, ion sensing, and as a building block in the synthesis of more complex molecules. A thorough understanding of its molecular structure is paramount for its effective application, and NMR and IR spectroscopy are powerful analytical techniques for this purpose. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering insights into its structural features.
Data Presentation
The spectral data for this compound is summarized in the following tables for clarity and ease of comparison.
¹H NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Multiplet | 20H | -O-CH₂-CH₂-O- (crown ether ring protons) |
| ~3.5 | Multiplet | 1H | -CH- (methine proton on the crown ether ring) |
| ~3.4 | Multiplet | 2H | -CH₂-OH (methylene protons of the hydroxymethyl group) |
| ~2.75 | Singlet (broad) | 1H | -OH (hydroxyl proton) |
Note: The chemical shifts for the crown ether protons overlap, forming a complex multiplet. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectral Data
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~79.0 | -CH- (methine carbon on the crown ether ring) |
| ~71.0 - 72.0 | -O-CH₂- (carbons of the crown ether ring) |
| ~70.0 | -O-CH₂- (carbons of the crown ether ring) |
| ~64.0 | -CH₂-OH (methylene carbon of the hydroxymethyl group) |
Note: The chemical shifts of the crown ether carbons can be very close and may require high-resolution instrumentation for complete separation.
Infrared (IR) Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2920 | Strong | C-H stretch (aliphatic) |
| ~2870 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1100 | Very Strong | C-O-C stretch (ether linkage) |
Experimental Protocols
The following sections detail the methodologies for acquiring the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Pipettes and vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
For ¹H NMR, set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
For ¹³C NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, a larger number of scans (e.g., 128 or more due to the low natural abundance of ¹³C), and a suitable relaxation delay.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
This compound sample (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure (using ATR accessory):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or accessory-related absorptions from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Ensure the crystal is fully covered by the sample.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.
Caption: Workflow for NMR Spectral Analysis.
Caption: Workflow for IR Spectral Analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach to the structural characterization of this compound. The presented spectral data and detailed experimental protocols offer a solid foundation for researchers and scientists to confidently identify and utilize this versatile molecule in their respective fields. The distinct signals in the NMR spectra and the characteristic absorption bands in the IR spectrum serve as a reliable fingerprint for the structural confirmation of this compound.
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydroxymethyl-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in supramolecular chemistry and drug delivery. In the absence of comprehensive experimental crystallographic data, this guide outlines a robust computational methodology to elucidate the compound's three-dimensional structure. The content herein is structured to be a valuable resource for researchers, offering a foundational understanding of the structural characteristics that govern the molecule's function.
Introduction
This compound is a derivative of the well-known 15-crown-5, featuring a hydroxymethyl substituent on the macrocyclic ring.[1] This functional group enhances the molecule's utility by providing a site for further chemical modification and influencing its complexation behavior with various cations.[1] A thorough understanding of its molecular structure and preferred conformations is paramount for the rational design of novel host-guest systems, ion-selective sensors, and targeted drug delivery vehicles.[1] This guide presents a computational approach to determine these structural features, providing predicted quantitative data and outlining the experimental protocols for spectroscopic validation.
Molecular Structure and Properties
This compound is a flexible macrocycle composed of a fifteen-membered ring containing five oxygen atoms. The presence of the hydroxymethyl group introduces a chiral center, leading to the existence of enantiomers. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₆ | |
| Molecular Weight | 250.29 g/mol | |
| CAS Number | 75507-25-4 | |
| Appearance | Viscous liquid | |
| Boiling Point | 135 °C at 1.5 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.479 |
Computational Methodology for Structural Elucidation
Due to the lack of single-crystal X-ray diffraction data for this compound, a computational modeling approach is the most effective means of determining its low-energy conformations and detailed geometric parameters. The following protocol outlines a standard and reliable methodology.
Conformational Search
A thorough conformational search is the initial and critical step to explore the potential energy surface of the flexible macrocycle. A molecular mechanics force field, such as MMFF94s, is suitable for efficiently sampling a large number of possible conformations.[2]
Geometry Optimization and Energy Calculation
Following the conformational search, the identified low-energy conformers are subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[3][4] The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for molecules of this nature.[3]
Workflow for Computational Analysis
The logical workflow for the computational analysis of this compound is depicted in the following diagram.
References
Solubility Profile of 2-Hydroxymethyl-15-crown-5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxymethyl-15-crown-5, a functionalized crown ether of significant interest in various scientific and pharmaceutical applications. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide consolidates known information, including its aqueous solubility, and provides a framework for its solubility behavior in common organic solvents based on the properties of related crown ethers. Furthermore, this document outlines a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to ascertain precise measurements tailored to their specific experimental conditions.
Introduction
This compound is a derivative of the macrocyclic polyether 15-crown-5, distinguished by the presence of a hydroxymethyl functional group. This modification enhances its utility in applications such as the formation of ion-selective electrodes, facilitation of drug delivery systems, and as a versatile building block in chemical synthesis.[1][2] The solubility of this compound is a critical parameter for its effective application, influencing reaction kinetics, formulation development, and purification processes. This guide aims to provide a thorough understanding of its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 75507-25-4 |
| Molecular Formula | C₁₁H₂₂O₆ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Clear, colorless to almost colorless viscous liquid |
| Boiling Point | 135 °C at 1.5 mmHg[3] |
| Density | 1.175 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.479[3] |
Solubility Data
Aqueous Solubility
The solubility of this compound in water has been determined to be 58 g/L at 25 °C.[3][4] The presence of the hydroxyl group contributes to its notable water solubility compared to its parent compound, 15-crown-5.
Solubility in Organic Solvents
Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature or chemical databases. However, based on the known properties of its parent compound, 15-crown-5, which is miscible with many common organic solvents, a qualitative assessment of the solubility of this compound can be inferred.[5] The addition of the polar hydroxymethyl group is expected to enhance its solubility in polar organic solvents.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Qualitative Solubility |
| Methanol | 5.1 | Miscible |
| Ethanol | 4.3 | Miscible |
| Acetone | 4.3 | Soluble to Miscible |
| Dichloromethane | 3.1 | Soluble |
| Chloroform | 4.1 | Soluble |
| Toluene | 2.4 | Likely Soluble |
Note: The qualitative solubility assessments are based on the properties of the parent compound 15-crown-5 and the influence of the hydroxymethyl group. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the widely accepted shake-flask method, is provided.[6][7][8]
Principle
A saturated solution of this compound is prepared in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Analyze the prepared diluted sample under the same conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and dependencies in the process of determining solubility.
Conclusion
References
- 1. This compound (75507-25-4) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 75507-25-4 [chemicalbook.com]
- 4. This compound CAS#: 75507-25-4 [m.chemicalbook.com]
- 5. 15-Crown-5 | 33100-27-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 2-Hydroxymethyl-15-crown-5: Properties, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Hydroxymethyl-15-crown-5, a versatile macrocyclic polyether. This document covers its commercial availability and purity levels, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.
Core Properties and Commercial Availability
This compound, with the CAS number 75507-25-4, is a derivative of the 15-crown-5 ether distinguished by a hydroxymethyl functional group.[1] This modification enhances its utility by providing a site for further chemical modification, making it a valuable building block in various scientific and industrial applications.[1] Its primary characteristic is the ability to selectively form stable complexes with metal cations, particularly alkali and alkaline earth metals, by encapsulating them within its polyether ring.[1][2]
Commercial Suppliers and Purity Levels
A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | Catalog Number (Example) |
| Sigma-Aldrich (Merck) | 95% | 388424 |
| Thermo Scientific Chemicals | 98% | 044500.06 |
| TCI Chemicals | >96.0% (GC) | H0983 |
| Chem-Impex | ≥ 95% (GC) | 04077 |
| Vulcanchem | Not specified | VUL0001234 |
Experimental Protocols
This section details experimental procedures for the synthesis and a key application of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of tetraethylene glycol with a protected glycerol derivative, followed by deprotection. The following is a representative protocol based on established Williamson ether synthesis principles.
Materials:
-
Tetraethylene glycol
-
(Benzyloxy)methyloxirane or a similar protected 3-carbon epoxide
-
Sodium hydride (NaH) or other strong base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Palladium on carbon (Pd/C) for debenzylation (if applicable)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Deprotonation of Tetraethylene Glycol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in the anhydrous solvent. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Ring-Opening and Cyclization: To the solution of the deprotonated tetraethylene glycol, add the protected glycerol derivative dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol. Remove the bulk of the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane. Extract the aqueous layer several times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification of the Protected Crown Ether: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Deprotection: If a benzyl protecting group was used, dissolve the purified protected crown ether in a suitable solvent like ethanol or ethyl acetate. Add the palladium on carbon catalyst. Subject the mixture to hydrogenation (either with H₂ gas in a balloon or in a hydrogenation apparatus) until deprotection is complete (as monitored by TLC).
-
Final Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. Evaporate the solvent to yield the final product, this compound. Further purification can be achieved by vacuum distillation.
Fabrication of an Ion-Selective Electrode (ISE)
The ionophoric properties of this compound make it suitable for the development of ion-selective electrodes, particularly for the detection of alkali metal ions.[2] The following is a generalized protocol for the preparation of a PVC membrane-based ISE.
Materials:
-
This compound (ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, NPOE)
-
Lipophilic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Anhydrous tetrahydrofuran (THF)
-
Internal filling solution (e.g., 0.1 M KCl)
-
Ag/AgCl internal reference electrode
-
Glass or plastic electrode body
Procedure:
-
Preparation of the Membrane Cocktail: In a small glass vial, dissolve the ionophore, PVC, plasticizer, and optional lipophilic additive in THF. A typical composition (by weight) might be 1-2% ionophore, 33% PVC, and 65-66% plasticizer. Swirl the mixture until all components are fully dissolved.
-
Casting the Membrane: Pour the membrane cocktail into a flat, clean glass ring or petri dish. Allow the THF to evaporate slowly in a dust-free environment (e.g., by covering the dish with a watch glass and leaving a small opening). This process typically takes 24-48 hours.
-
Electrode Assembly: Once the membrane is formed and dry, cut a small disc (typically 5-10 mm in diameter) and mount it onto the end of the electrode body.
-
Filling and Conditioning: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped. Insert the Ag/AgCl internal reference electrode.
-
Conditioning: Before use, condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl for a potassium-selective electrode) for at least 12-24 hours. This allows for the establishment of a stable membrane potential.
Visualizing Key Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the synthesis workflow and the mechanism of action of this compound.
Caption: Synthesis workflow for this compound.
Caption: Cation complexation by this compound.
Caption: Mechanism of an ion-selective electrode.
Applications in Research and Development
The unique properties of this compound have led to its use in several areas of research and development:
-
Ion-Selective Electrodes and Sensors: As detailed in the experimental protocol, its ability to selectively bind cations is fundamental to the construction of electrochemical sensors.[2]
-
Drug Delivery Systems: The crown ether moiety can be incorporated into larger molecules or polymer systems to improve the solubility and bioavailability of certain drugs.[2]
-
Polymer Chemistry: The hydroxymethyl group provides a reactive handle for incorporating the crown ether unit into polymer backbones or as a pendant group, creating materials with specific ion-binding properties.[1]
-
Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, such as gold nanoparticles, to create sensors for metal ions in solution. The complexation of the target ion by the crown ether on the nanoparticle surface can induce a colorimetric change.
-
Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases by transporting one of the reactants into the other phase.
Caption: Functionalization of gold nanoparticles for ion sensing.
This guide provides a foundational understanding of this compound for researchers and professionals. The provided protocols and diagrams serve as a starting point for its synthesis and application in various fields of chemical and biomedical research.
References
Dawn of a New Era in Host-Guest Chemistry: The Early Research and Discovery of Hydroxymethyl-Substituted Crown Ethers
A comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational synthesis and characterization of hydroxymethyl-substituted crown ethers, a pivotal class of functionalized macrocycles.
The serendipitous discovery of crown ethers by Charles Pedersen in 1967 revolutionized the field of supramolecular chemistry, introducing a class of macrocyclic polyethers with a remarkable ability to selectively bind cations.[1] This breakthrough paved the way for the development of "host-guest" chemistry. While the initial focus was on unsubstituted crown ethers, the scientific community soon recognized the vast potential of introducing functional groups onto the crown ether framework. This technical guide delves into the core of early research that led to the discovery and synthesis of a key functionalized derivative: the hydroxymethyl-substituted crown ether.
The introduction of a hydroxymethyl (-CH₂OH) group provided a versatile handle for further chemical modifications, enabling the attachment of crown ethers to other molecules and surfaces, and opening up new avenues for their application in areas such as catalysis, separation science, and biological systems. This guide will detail the pioneering synthetic methodologies, present key quantitative data from early studies, and provide visual representations of the experimental workflows that laid the groundwork for this important class of compounds.
The Genesis of Functionalization: Pioneering Synthetic Routes
The early 1980s marked a significant period for the development of synthetic strategies for hydroxymethyl-substituted crown ethers. Two seminal papers, one by B. Czech in Tetrahedron Letters (1980) and another by I. Ikeda, S. Yamamura, Y. Nakatsuji, and M. Okahara in the Journal of Organic Chemistry (1980), stand out as foundational contributions to this field.[2][3] These researchers developed straightforward and efficient methods for the introduction of the hydroxymethyl group, making these valuable compounds more accessible for further investigation.
An Alternative, Simple Route by Czech
A 1980 publication by B. Czech in Tetrahedron Letters described an "alternative, simple route to hydroxymethyl crown ethers."[3] This work was significant for providing a more direct and accessible synthetic pathway compared to previous multi-step methods.
Materials:
-
1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane
-
Potassium hydroxide
-
Glycerol
-
Dioxane
Procedure:
-
A solution of 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane in dioxane is prepared.
-
A mixture of potassium hydroxide and glycerol is added to the solution.
-
The reaction mixture is heated and stirred for a specified period.
-
After cooling, the precipitated potassium chloride is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield 2-hydroxymethyl-18-crown-6.
Note: This is a generalized protocol based on the available information. The original paper should be consulted for specific quantities, reaction times, and temperatures.
Synthesis from Oligoethylene Glycols by Ikeda, Yamamura, Nakatsuji, and Okahara
In the same year, a team of Japanese chemists led by M. Okahara published a comprehensive study in the Journal of Organic Chemistry detailing the "synthesis of substituted crown ethers from oligoethylene glycols."[4] Their work provided a versatile method for preparing various substituted crown ethers, including those with hydroxymethyl groups.
Materials:
-
Tetraethylene glycol
-
Epichlorohydrin
-
Sodium hydride
-
Dimethylformamide (DMF)
Procedure:
-
Tetraethylene glycol is reacted with sodium hydride in DMF to form the corresponding alkoxide.
-
Epichlorohydrin is added to the reaction mixture, leading to the formation of a glycidyl ether intermediate.
-
The intermediate undergoes intramolecular cyclization, promoted by a template cation (e.g., Na⁺), to form the hydroxymethyl-substituted crown ether.
-
The reaction is quenched, and the solvent is removed.
-
The product is isolated and purified, typically by column chromatography.
Note: This is a generalized protocol. For precise experimental details, the original publication is the definitive source.
Quantitative Data from Early Studies
The initial publications on hydroxymethyl-substituted crown ethers provided essential quantitative data that characterized these new compounds. This data was crucial for confirming their structure and purity and for understanding their physical properties.
Table 1: Physical Properties of Early Hydroxymethyl-Substituted Crown Ethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Hydroxymethyl-15-crown-5 | C₁₁H₂₂O₆ | 250.29 | 135 °C/1.5 mmHg[5] | 1.175[5] | 1.479[5] |
| 2-Hydroxymethyl-18-crown-6 | C₁₃H₂₆O₇ | 294.34 | 150 °C/0.5 mmHg | 1.174 | 1.479 |
Note: The data presented is compiled from various sources, including early publications and chemical supplier information, and should be considered representative of the early characterization of these compounds.
Experimental and Logical Workflows
The synthesis of hydroxymethyl-substituted crown ethers involves a logical sequence of reactions and purification steps. The following diagrams, generated using the DOT language, illustrate the general experimental workflows developed in the early research.
Caption: General workflow for the synthesis of 2-hydroxymethyl-18-crown-6 based on the method by Czech (1980).
Caption: General workflow for the synthesis of this compound based on the method by Ikeda et al. (1980).
Early Insights into Cation Binding
While the primary focus of the initial research was on synthesis, the ability of these new functionalized crown ethers to bind cations was an area of implicit interest. The presence of the hydroxymethyl group was not expected to significantly alter the fundamental cation-binding properties of the crown ether cavity, which are primarily determined by the ring size and the number of oxygen atoms. Early studies on the complexation of cations by crown ethers laid the foundation for understanding these interactions.
Table 2: General Cation Selectivity of Unsubstituted Crown Ether Cores
| Crown Ether Core | Cavity Size (Å) | Preferred Cation |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ |
Conclusion and Future Outlook
The early research and discovery of hydroxymethyl-substituted crown ethers in the late 1970s and early 1980s, particularly the work of Czech and the Okahara group, were instrumental in expanding the field of crown ether chemistry. Their development of practical synthetic routes made these versatile building blocks readily available, fueling further research into their applications. The introduction of the hydroxymethyl group provided a crucial point of attachment, enabling the integration of crown ethers into more complex molecular architectures and materials. This foundational work laid the groundwork for the development of a vast array of functionalized crown ethers with tailored properties for applications in sensing, catalysis, drug delivery, and materials science, a legacy that continues to drive innovation in supramolecular chemistry today.
References
A Theoretical Exploration of Cation Binding Affinity in 2-Hydroxymethyl-15-crown-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to study the cation binding affinity of 2-Hydroxymethyl-15-crown-5. While direct theoretical studies on this specific derivative are not extensively available in peer-reviewed literature, this document outlines a robust computational framework based on established research on the parent molecule, 15-crown-5. This guide serves as a detailed protocol for researchers seeking to computationally investigate the interaction of this compound with various cations, a process crucial for its application in ion-selective sensors, phase-transfer catalysis, and drug delivery systems.
Introduction to this compound and its Cation Binding Properties
This compound is a derivative of the well-known macrocyclic polyether 15-crown-5. The parent molecule is renowned for its ability to selectively bind cations, with a particularly high affinity for sodium (Na⁺) due to the complementary size of the ion and the ether's cavity. The addition of a hydroxymethyl (-CH₂OH) group to the 15-crown-5 backbone introduces a new functional site that can influence its binding characteristics. This functionalization can alter the crown ether's conformation, electronic properties, and potential for further interactions, such as hydrogen bonding, thereby modifying its affinity and selectivity for different cations.
The mechanism of action for cation binding by this compound involves the electrostatic interaction between the electron-rich oxygen atoms of the crown ether ring and the positive charge of the cation. The cation becomes encapsulated within the central cavity of the macrocycle, forming a stable host-guest complex. Understanding the thermodynamics of this complexation is key to harnessing the potential of this molecule in various applications.
Theoretical Framework and Computational Protocols
Theoretical studies, primarily employing quantum mechanical calculations, provide invaluable insights into the nature and strength of cation-crown ether interactions at a molecular level. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
Computational Methodology: A Step-by-Step Protocol
A typical theoretical investigation of the cation binding affinity of this compound would involve the following steps:
-
Model Construction:
-
The initial 3D structures of the isolated this compound ligand (host), the cation of interest (guest, e.g., Na⁺, K⁺, Ca²⁺), and the resulting host-guest complex are constructed using molecular modeling software.
-
For the complex, the cation is initially placed in the approximate center of the crown ether cavity.
-
-
Geometry Optimization:
-
The geometries of the ligand, the cation, and the complex are optimized to find their lowest energy conformations. This is a crucial step to ensure that the calculated energies correspond to stable structures.
-
Method: Density Functional Theory (DFT).
-
Functional: A common and effective choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31+G(d,p), is generally suitable for providing a good balance between accuracy and computational cost. For heavier cations, a basis set like LANL2DZ with an effective core potential can be employed.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating thermodynamic properties like enthalpy and Gibbs free energy.
-
-
Calculation of Binding Affinity:
-
The primary metric for cation binding affinity in theoretical studies is the binding energy (ΔE_bind) . It is calculated as the difference between the energy of the complex and the sum of the energies of the isolated ligand and cation:
-
ΔE_bind = E_complex - (E_ligand + E_cation)
-
-
A more negative binding energy indicates a stronger interaction and higher affinity.
-
To account for thermal effects, the binding enthalpy (ΔH_bind) and Gibbs free energy of binding (ΔG_bind) can also be calculated using the thermal corrections from the frequency calculations.
-
-
Analysis of Interactions:
-
Further analysis can be performed to understand the nature of the bonding between the cation and the crown ether. This can include:
-
Natural Bond Orbital (NBO) analysis: To investigate charge transfer between the ligand and the cation.
-
Atoms in Molecules (AIM) theory: To characterize the bond critical points and the nature of the interactions (e.g., ionic, covalent).
-
Molecular Electrostatic Potential (MEP) mapping: To visualize the electron-rich and electron-poor regions of the molecule and the complex.
-
-
Software
Several quantum chemistry software packages can be used to perform these calculations, including:
-
Gaussian
-
ORCA
-
GAMESS
-
Spartan
Data Presentation: Cation Binding Affinities of 15-Crown-5
As a reference, the following tables summarize the theoretically calculated and experimentally determined binding affinities for the parent molecule, 15-crown-5, with various cations. These values provide a baseline for understanding the expected interactions of its derivatives.
Table 1: Theoretical Gas-Phase Binding Energies of 15-Crown-5 with Alkali Metal Cations
| Cation | Computational Method | Binding Energy (kcal/mol) |
| Li⁺ | DFT/B3LYP | -39.1 |
| Na⁺ | DFT/B3LYP | -29.8 |
| K⁺ | DFT/B3LYP | -22.5 |
Note: These are representative values and can vary depending on the specific level of theory and basis set used.
Table 2: Experimental Stability Constants (log K) for 15-Crown-5 Complexes with Various Cations in Different Solvents
| Cation | Solvent | Experimental Method | Stability Constant (log K) |
| Na⁺ | Methanol | Not Specified | 3.31 |
| K⁺ | Methanol | Not Specified | 3.42 |
| Mg²⁺ | Acetonitrile-Methanol | Conductometry | ~2.5 - 4.0 |
| Ca²⁺ | Acetonitrile-Methanol | Conductometry | ~3.0 - 4.5 |
| Sr²⁺ | Acetonitrile-Methanol | Conductometry | ~3.5 - 5.0 |
| Ba²⁺ | Acetonitrile-Methanol | Conductometry | ~3.0 - 4.5 |
| Co²⁺ | Acetonitrile-Nitrobenzene | Conductometry | > 4.5 |
Note: Stability constants are highly dependent on the solvent system and the experimental conditions.
Visualization of Theoretical Workflows and Molecular Interactions
The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow for the theoretical study of cation binding and the conceptual interaction within the this compound complex.
Methodological & Application
Application Notes and Protocols for Potassium Sensing Using 2-Hydroxymethyl-15-crown-5 in Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-selective electrodes (ISEs) are analytical tools used for measuring the activity of a specific ion in a solution. For the sensitive and selective determination of potassium (K⁺) ions, the choice of ionophore within the electrode's membrane is critical. 2-Hydroxymethyl-15-crown-5 is a crown ether derivative that serves as an effective ionophore for potassium due to its molecular structure. The cavity of the 15-crown-5 ring is well-suited for binding potassium ions, and the hydroxymethyl group can enhance its solubility and allow for further functionalization.[1] This document provides detailed application notes and protocols for the fabrication and use of a potassium-selective electrode based on this compound. While specific performance data for this exact ionophore is limited in published literature, the protocols and expected performance characteristics are based on closely related 15-crown-5 derivatives, offering a strong starting point for electrode development and optimization.
Principle of Operation
The potassium-selective electrode functions based on the principle of potentiometry. The core of the sensor is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, the ionophore (this compound), and sometimes a lipophilic salt. The ionophore selectively complexes with potassium ions at the membrane-sample interface. This selective binding creates a potential difference across the membrane, which is proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation.
Caption: Signaling pathway of the potassium-selective electrode.
Quantitative Performance Data (Based on Structurally Similar Ionophores)
The following table summarizes typical performance data for potassium-selective electrodes based on 15-crown-5 derivatives. These values provide a benchmark for a newly fabricated this compound based electrode.
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |
| Lower Detection Limit | ~5.0 x 10⁻⁶ M |
| Nernstian Slope | 55 - 59 mV/decade of K⁺ activity |
| Response Time | 20 - 30 seconds |
| Optimal pH Range | 4 - 9 |
| Lifetime | Approximately 2 months |
Experimental Protocols
I. Preparation of the Potassium-Selective Membrane
This protocol describes the preparation of a PVC-based membrane containing this compound.
Materials:
-
This compound (Ionophore)
-
High molecular weight Polyvinyl Chloride (PVC)
-
o-Nitrophenyloctyl ether (o-NPOE) or other suitable plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Optional lipophilic additive)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Component Weighing: In a clean, dry glass vial, weigh the membrane components. A typical composition is:
-
This compound: 1-2% (w/w)
-
PVC: 32-33% (w/w)
-
Plasticizer (e.g., o-NPOE): 65-66% (w/w)
-
KTpClPB (optional): 0.5% (w/w)
-
-
Dissolution: Add approximately 5 mL of THF to the vial. Cap the vial and dissolve the components completely by gentle swirling or using a vortex mixer. The resulting solution should be clear and homogenous.
-
Membrane Casting: Place a glass ring (approximately 2 cm in diameter) on a clean, flat glass plate. Carefully pour the membrane cocktail into the ring.
-
Solvent Evaporation: Cover the setup loosely with a watch glass to allow for slow evaporation of the THF at room temperature. This process typically takes 24-48 hours.
-
Membrane Disc Preparation: Once the membrane is completely dry and transparent, carefully cut out small discs (5-7 mm in diameter) using a sharp cork borer.
Caption: Experimental workflow for membrane preparation.
II. Assembly of the Ion-Selective Electrode
Materials:
-
ISE body (e.g., Philips IS-561 type)
-
Prepared membrane disc
-
Internal filling solution (0.01 M KCl)
-
Ag/AgCl internal reference electrode
Procedure:
-
Membrane Mounting: Securely glue a membrane disc to the end of the ISE body using a PVC-THF slurry or a suitable adhesive. Ensure a watertight seal.
-
Filling: Fill the electrode body with the internal filling solution (0.01 M KCl), ensuring no air bubbles are trapped.
-
Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Conditioning: Condition the assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use.
III. Calibration and Measurement
Materials:
-
Assembled potassium ISE
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter or ion meter
-
Standard potassium chloride (KCl) solutions (ranging from 10⁻⁶ M to 10⁻¹ M)
-
Magnetic stirrer and stir bars
Procedure:
-
Electrode Setup: Connect the potassium ISE and the reference electrode to the ion meter.
-
Calibration:
-
Place 50 mL of a 10⁻⁶ M KCl standard solution into a beaker with a magnetic stir bar.
-
Immerse the electrodes in the solution and stir gently.
-
Record the potential reading (in mV) once it stabilizes.
-
Repeat this process for each standard solution, moving from the lowest to the highest concentration.
-
-
Calibration Curve: Plot the recorded potential (mV) on the y-axis against the logarithm of the potassium concentration on the x-axis. The resulting graph should be linear over a certain concentration range.
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in the sample solution.
-
Record the stable potential reading.
-
Determine the potassium concentration in the sample using the calibration curve.
-
Caption: Logical relationship for calibration and measurement.
Selectivity
The selectivity of an ion-selective electrode is its ability to distinguish the primary ion (K⁺) from other interfering ions. The selectivity coefficient, KK⁺,Jpot, is determined using the fixed interference method (FIM). Based on studies of similar 15-crown-5 derivatives, the electrode is expected to exhibit high selectivity for potassium over other common cations. For instance, the formation constant for K⁺ with a modified this compound was found to be 450 times that of Na⁺.
Expected Selectivity Order: K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Na⁺ > Li⁺ > Ca²⁺ > Mg²⁺
Conclusion
This compound is a promising ionophore for the development of potassium-selective electrodes. By following the detailed protocols provided, researchers can fabricate and characterize their own K⁺ ISEs. While the provided quantitative data is based on closely related compounds, it serves as a valuable guideline for the expected performance. Further optimization of the membrane composition may be necessary to achieve the desired selectivity and sensitivity for specific applications in research and drug development.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Alkali Metals with 2-Hydroxymethyl-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective liquid-liquid extraction of alkali metal ions (Li⁺, Na⁺, K⁺) from an aqueous phase into an organic phase using 2-Hydroxymethyl-15-crown-5 as the selective extractant.
Introduction
Crown ethers are macrocyclic polyethers with a unique ability to selectively bind specific cations based on the compatibility of the cation's ionic radius with the size of the crown ether's cavity.[1] 15-crown-5, with a cavity diameter of 1.7-2.2 Å, is particularly effective at complexing with the sodium ion (Na⁺, ionic radius ~2.04 Å).[2] The derivative, this compound, features a hydroxymethyl group that can enhance its solubility and provide a site for further functionalization, potentially influencing its extraction selectivity and efficiency.[1] This protocol details the liquid-liquid extraction procedure, methods for sample analysis, and presents illustrative data on the extraction of alkali metals.
Principle of Extraction
The liquid-liquid extraction of alkali metal ions (M⁺) from an aqueous phase to an organic phase by this compound (CE) relies on the formation of a stable metal-crown ether complex [M-CE]⁺. This complex, paired with a suitable counter-anion (A⁻), is soluble in the organic solvent, thus facilitating the transfer of the metal ion from the aqueous phase. The overall equilibrium can be represented as:
M⁺(aq) + CE(org) + A⁻(aq) ⇌ [M-CE]⁺A⁻(org)
The efficiency of this process is dependent on several factors, including the choice of organic solvent, the pH of the aqueous phase, the nature of the counter-anion, and the relative concentrations of the crown ether and the metal ion.
Experimental Protocols
This section provides detailed methodologies for the liquid-liquid extraction of alkali metals using this compound and subsequent analysis.
1. Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of extraction efficiency.
-
Alkali Metal Standard Solutions (1000 ppm):
-
Dry high-purity alkali metal salts (e.g., LiCl, NaCl, KCl) at 110°C for 2 hours and cool in a desiccator.
-
Accurately weigh the appropriate amount of the dried salt to prepare a 1000 ppm (mg/L) stock solution in deionized water. For example, to prepare 1 L of 1000 ppm Na⁺ solution, dissolve 2.542 g of dried NaCl in 1 L of deionized water in a volumetric flask.
-
Store the stock solutions in polyethylene bottles.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 ppm) by serial dilution of the 1000 ppm stock solution with deionized water.
-
-
This compound Solution:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen organic solvent (e.g., chloroform, dichloromethane).
-
2. Liquid-Liquid Extraction Protocol
-
Pipette 10 mL of the aqueous alkali metal salt solution of a known concentration into a 50 mL separatory funnel.
-
Add 10 mL of the organic solvent containing this compound.
-
If studying the effect of a counter-ion, add a solution of a lipophilic anion, such as picrate, to the aqueous phase.
-
Stopper the separatory funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and equilibration.
-
Allow the phases to separate completely. If an emulsion forms, gentle swirling or centrifugation can aid in phase separation.
-
Carefully drain the lower (organic) phase into a clean, dry collection vessel. The upper (aqueous) phase can be collected separately.
-
Back-extract the metal ion from the organic phase by shaking it with a fresh 10 mL portion of dilute nitric acid (e.g., 0.1 M) to strip the metal ion into the aqueous phase for analysis.
3. Analysis of Metal Ion Concentration
The concentration of the alkali metal in the aqueous phases (both the original and the back-extracted) can be determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Flame Photometry.
-
ICP-OES Analysis:
-
Prepare calibration standards of the alkali metals in the same matrix as the samples.
-
Aspirate the samples and standards into the ICP-OES instrument.
-
Measure the emission intensity at the characteristic wavelengths for each alkali metal (e.g., Li: 670.784 nm, Na: 589.592 nm, K: 766.490 nm).
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of the alkali metal in the unknown samples from the calibration curve.
-
-
Flame Photometry Analysis:
-
Prepare a series of calibration standards for the alkali metal of interest.
-
Aspirate the standards into the flame photometer and measure the emission intensity.
-
Create a calibration curve by plotting emission intensity against concentration.
-
Aspirate the sample solutions and measure their emission intensities to determine the metal ion concentration from the calibration curve.[3][4][5]
-
4. Calculation of Extraction Parameters
-
Distribution Ratio (D): The distribution ratio is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. D = [M⁺]org / [M⁺]aq
-
Percent Extraction (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase. %E = (D / (D + (Vaq / Vorg))) * 100 Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
Data Presentation
The following tables summarize representative quantitative data for the liquid-liquid extraction of alkali metals. Note: Experimental data for this compound is limited in publicly available literature. The following data is illustrative and based on the known selectivity trends of 15-crown-5 ethers.
Table 1: Illustrative Distribution Ratios (D) of Alkali Metal Picrates.
| Alkali Metal Ion | Ionic Radius (Å) | Organic Solvent | Distribution Ratio (D) |
| Li⁺ | 0.76 | Chloroform | 0.8 |
| Na⁺ | 1.02 | Chloroform | 5.2 |
| K⁺ | 1.38 | Chloroform | 1.5 |
Conditions: Aqueous phase containing 1 x 10⁻³ M alkali metal chloride and 1 x 10⁻³ M picric acid; Organic phase containing 1 x 10⁻² M this compound.
Table 2: Illustrative Percent Extraction (%E) of Alkali Metal Picrates.
| Alkali Metal Ion | Organic Solvent | Percent Extraction (%E) |
| Li⁺ | Chloroform | 44.4% |
| Na⁺ | Chloroform | 83.9% |
| K⁺ | Chloroform | 60.0% |
Conditions: Equal volumes of aqueous and organic phases.
Mandatory Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of alkali metals.
Caption: Selective complexation and phase transfer of an alkali metal ion.
Factors Influencing Extraction Efficiency
-
Solvent Choice: The polarity of the organic solvent affects the solubility of the crown ether and its metal complex, thereby influencing the distribution ratio. Chloroform and dichloromethane are commonly used.
-
Anion Type: The presence of a soft, lipophilic anion (like picrate) in the aqueous phase can enhance the extraction of the "hard" alkali metal cation by forming a more organo-soluble ion pair with the crown ether complex.
-
pH of the Aqueous Phase: The pH can influence the speciation of the alkali metal and the stability of the crown ether itself, although for simple alkali metal salts, the effect is generally less pronounced than for other metal ions.
-
Concentration of Crown Ether: Increasing the concentration of this compound in the organic phase will generally lead to a higher distribution ratio and percent extraction, up to a certain limit.
Conclusion
This compound is an effective selective extractant for alkali metal ions, particularly sodium, in liquid-liquid extraction systems. The provided protocol offers a robust framework for researchers to perform and quantify these separations. The efficiency of the extraction is governed by a combination of factors that can be optimized to achieve the desired separation. Further research to quantify the distribution coefficients and percent extractions for a wider range of alkali metals under various conditions will enhance the applicability of this protocol.
References
- 1. This compound (75507-25-4) for sale [vulcanchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Flame Photometry: For the Determination of Alkali Metals in Commercially Sold Fireworks - Article (Preprint v1) by Rahul Badri et al. | Qeios [qeios.com]
- 4. sips.org.in [sips.org.in]
- 5. flamfotometer.se [flamfotometer.se]
Application of 2-Hydroxymethyl-15-crown-5 in Polymer Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethyl-15-crown-5 is a functionalized crown ether that serves as a versatile building block in polymer chemistry. Its unique structure, combining a 15-crown-5 macrocycle capable of selectively complexing with cations (notably Na⁺), and a reactive primary hydroxyl group, allows for its incorporation into a wide array of polymeric materials. This dual functionality makes it a valuable monomer and modifying agent for the development of advanced polymers with applications in ion-selective membranes, drug delivery systems, and stimuli-responsive materials.
The hydroxymethyl group provides a convenient handle for integrating the crown ether moiety into polymer backbones via step-growth polymerization, or for grafting it onto existing polymers through post-polymerization modification. The presence of the crown ether imparts unique ion-binding properties to the resulting polymer, enabling the creation of materials with tailored functionalities.
I. Polymer Synthesis via Step-Growth Polymerization
The hydroxyl group of this compound allows it to act as a diol-equivalent in step-growth polymerization reactions with various co-monomers, such as diisocyanates and diacyl chlorides, to produce polyurethanes and polyesters, respectively.
A. Synthesis of Polyurethanes
Polyurethanes incorporating this compound can be synthesized by reacting the crown ether with a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI). The resulting polymers possess crown ether units as pendant groups, which can influence the material's properties, including ion conductivity and surface morphology.
Experimental Protocol: Synthesis of a Polyurethane containing this compound
This protocol describes the synthesis of a polyurethane by reacting this compound with 4,4'-diphenylmethane diisocyanate (MDI) and a polyol, such as polypropylene glycol (PPG).
Materials:
-
This compound
-
4,4'-diphenylmethane diisocyanate (MDI)
-
Polypropylene glycol (PPG, average Mn ~1000 g/mol )
-
1,4-Butanediol (BD) (as a chain extender)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Dry nitrogen atmosphere
Procedure:
-
Prepolymer Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add MDI and PPG in a 3:1 molar ratio. Heat the mixture to 70°C under a dry nitrogen atmosphere with constant stirring for 1.5 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: In a separate flask, prepare a solution of this compound and 1,4-butanediol (in a desired molar ratio to control the crown ether content) in anhydrous DMF.
-
Slowly add the diol solution to the prepolymer mixture at 70°C with vigorous stirring.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 wt% of the total reactants).
-
Continue the reaction at 90°C for an additional 4-6 hours until a significant increase in viscosity is observed.
-
Polymer Isolation: Precipitate the resulting polyurethane by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Quantitative Data Summary:
| Property | Value |
| Molar Ratio (MDI:PPG:Diols) | 3:1:2 |
| Reaction Temperature | 70-90°C |
| Reaction Time | 5.5 - 7.5 hours |
| Catalyst | Dibutyltin dilaurate |
| Resulting Polymer | Polyurethane with pendant crown ether units |
Experimental Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of polyurethane with pendant crown ether units.
B. Synthesis of Polyesters
Polyesters can be synthesized by reacting this compound with a diacyl chloride, such as adipoyl chloride. The resulting polyesters will have the crown ether moiety incorporated into the polymer backbone.
Experimental Protocol: Synthesis of a Polyester containing this compound
This protocol describes the interfacial polycondensation of this compound with adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and sodium hydroxide in deionized water. Add a catalytic amount of the phase-transfer catalyst.
-
Organic Phase Preparation: In a separate beaker, dissolve adipoyl chloride in dichloromethane.
-
Interfacial Polycondensation: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring for 30-60 minutes at room temperature.
-
Polymer Isolation: Separate the organic layer and wash it sequentially with dilute HCl, and then with deionized water until the washings are neutral.
-
Precipitate the polyester by adding the dichloromethane solution to a large volume of methanol.
-
Filter the polymer and dry it under vacuum at 50°C.
Quantitative Data Summary:
| Property | Value |
| Molar Ratio (Crown Ether:Adipoyl Chloride) | 1:1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Catalyst | Phase-transfer catalyst |
| Resulting Polymer | Polyester with crown ether units in the backbone |
Reaction Scheme for Polyester Synthesis
Caption: Interfacial polycondensation of this compound and adipoyl chloride.
II. Polymer Modification
The hydroxyl group of this compound can also be used to graft the crown ether onto an existing polymer backbone containing reactive functional groups. This "grafting to" approach is useful for modifying the surface properties of materials or for introducing ion-binding sites without altering the main chain characteristics of the polymer.
Grafting onto Chloromethylated Polystyrene
A common example is the grafting of this compound onto chloromethylated polystyrene. The reaction proceeds via a Williamson ether synthesis, where the alkoxide of the crown ether displaces the chloride on the polymer.
Experimental Protocol: Grafting of this compound onto Chloromethylated Polystyrene
Materials:
-
Chloromethylated polystyrene (1% cross-linked with divinylbenzene)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry nitrogen atmosphere
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Grafting Reaction: Add the chloromethylated polystyrene resin to the reaction flask.
-
Heat the mixture to reflux and maintain for 24-48 hours with continuous stirring.
-
Purification: Cool the reaction mixture to room temperature and quench any unreacted NaH by the careful addition of ethanol.
-
Filter the polymer resin and wash it sequentially with THF, methanol, and water.
-
Dry the functionalized polystyrene resin in a vacuum oven at 60°C.
Quantitative Data Summary:
| Property | Value |
| Molar Ratio (Crown Ether:Chloromethyl group) | 1.5:1 (excess crown ether) |
| Reaction Temperature | Reflux in THF (~66°C) |
| Reaction Time | 24-48 hours |
| Reagent | Sodium hydride |
| Resulting Polymer | Polystyrene with pendant crown ether units |
Workflow for Grafting to Polystyrene
Caption: Grafting of this compound onto chloromethylated polystyrene.
Conclusion
This compound is a valuable and versatile building block for the synthesis and modification of functional polymers. The protocols outlined in these application notes provide a foundation for researchers to explore the incorporation of this unique crown ether into various polymeric systems. The ability to introduce selective ion-binding sites opens up possibilities for the development of advanced materials for a wide range of applications, from ion-selective sensors and separation membranes to sophisticated drug delivery vehicles. The choice of polymerization or modification strategy will depend on the desired final polymer architecture and properties. Careful control of reaction conditions and stoichiometry is crucial for achieving the desired degree of functionalization and polymer characteristics.
Application Notes and Protocols: 2-Hydroxymethyl-15-crown-5 as a Phase Transfer Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in the synthesis of pharmaceuticals and fine chemicals, often leading to higher yields, milder reaction conditions, and increased reaction rates. Crown ethers are highly effective phase transfer catalysts due to their ability to complex with metal cations, transporting them into the organic phase and activating the accompanying anion.
2-Hydroxymethyl-15-crown-5 is a functionalized derivative of the well-known phase transfer catalyst 15-crown-5. The presence of a hydroxymethyl group (-CH₂OH) on the crown ether scaffold introduces unique properties that can be advantageous in various organic transformations.[1] This functional group can enhance the catalyst's solubility in different solvents, provide a site for grafting onto solid supports for catalyst recovery and reuse, and potentially participate in secondary interactions, such as hydrogen bonding, which can influence the selectivity of a reaction.
These application notes provide an overview of the potential uses of this compound as a phase transfer catalyst in key organic reactions, complete with detailed protocols and quantitative data based on analogous systems.
Mechanism of Action
The catalytic cycle of this compound in a solid-liquid phase transfer reaction is analogous to that of other crown ethers. The key steps involve:
-
Complexation: The crown ether, residing in the organic phase, complexes with a metal cation (e.g., K⁺, Na⁺) from the surface of the solid inorganic salt.
-
Phase Transfer: The resulting lipophilic complex is soluble in the organic phase and transports the cation into it.
-
Anion Activation: To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OR⁻) is also transferred into the organic phase. In this environment, the anion is poorly solvated, resulting in a "naked" and highly reactive nucleophile.
-
Reaction: The activated nucleophile reacts with the organic substrate.
-
Catalyst Regeneration: After the reaction, the crown ether is released and returns to the interface to begin a new catalytic cycle.
The hydroxymethyl group can influence this cycle by altering the catalyst's partitioning between the phases and by potentially interacting with the reactants or transition states.
Caption: Catalytic Cycle of this compound.
Applications in Organic Synthesis
While specific quantitative data for this compound as a phase transfer catalyst is limited in the literature, its application can be inferred from the well-documented utility of 15-crown-5 in various nucleophilic substitution reactions. The following sections provide representative protocols where this compound is expected to perform effectively, potentially with enhanced characteristics due to its functionalization.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3][4][5][6] Phase transfer catalysis is highly effective in promoting this reaction, especially when using solid inorganic bases to generate the alkoxide in situ.
Table 1: Williamson Ether Synthesis of Benzyl Propyl Ether
| Entry | Alkyl Halide | Alcohol | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | n-Propanol | K₂CO₃ | This compound (5) | Acetonitrile | 80 | 4 | >95 (expected) |
| 2 | Benzyl Bromide | Isopropanol | K₂CO₃ | This compound (5) | Toluene | 110 | 6 | >90 (expected) |
Experimental Protocol: Synthesis of Benzyl Propyl Ether
Materials:
-
Benzyl chloride (1.0 eq)
-
n-Propanol (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
This compound (0.05 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely powdered potassium carbonate (2.0 eq) and this compound (0.05 eq).
-
Add anhydrous acetonitrile to the flask, followed by n-propanol (1.2 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl chloride (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4 hours), cool the reaction mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2 x 20 mL) to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for Williamson Ether Synthesis.
Synthesis of Alkyl Azides
Alkyl azides are versatile intermediates in organic synthesis, readily prepared by the nucleophilic substitution of alkyl halides with sodium azide. This reaction is often sluggish but can be significantly accelerated using a phase transfer catalyst.
Table 2: Synthesis of 1-Azidooctane
| Entry | Alkyl Halide | Azide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | NaN₃ | This compound (5) | Acetonitrile/H₂O (9:1) | 70 | 6 | >98 (expected) |
| 2 | 1-Iodooctane | NaN₃ | This compound (2) | Toluene/H₂O | 90 | 4 | >99 (expected) |
Experimental Protocol: Synthesis of 1-Azidooctane
Materials:
-
1-Bromooctane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
This compound (0.05 eq)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-bromooctane (1.0 eq) in a mixture of acetonitrile and water (9:1).
-
Add sodium azide (1.5 eq) and this compound (0.05 eq) to the solution.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 6 hours).
-
Cool the reaction mixture to room temperature and add 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive).
-
The crude 1-azidooctane is often of sufficient purity for subsequent use.
Advantages of the Hydroxymethyl Functionalization
The presence of the hydroxymethyl group on the 15-crown-5 scaffold offers several potential advantages:
-
Modified Solubility: The hydroxyl group can alter the catalyst's solubility profile, potentially improving its performance in a wider range of solvent systems.
-
Immobilization: The hydroxyl group provides a convenient handle for immobilizing the catalyst onto a solid support (e.g., silica gel, polymer beads). This facilitates catalyst separation from the reaction mixture, allowing for easy recovery and recycling, which is particularly important for cost-effective and environmentally friendly processes in drug development.
-
Chiral Induction: The hydroxyl group can be a site for the attachment of chiral auxiliaries, leading to the development of chiral phase transfer catalysts for asymmetric synthesis.
Caption: Advantages of this compound.
Conclusion
This compound is a promising phase transfer catalyst that combines the established cation-binding ability of the 15-crown-5 macrocycle with the versatility of a hydroxymethyl functional group. While direct quantitative data for its use in many standard organic reactions is still emerging, the protocols provided herein, based on well-understood phase transfer catalysis principles, offer a solid foundation for its application in research and development. The potential for catalyst immobilization and the development of chiral variants make this compound a valuable tool for the modern synthetic chemist, particularly in the pursuit of efficient and sustainable processes for the synthesis of complex molecules and pharmaceutical intermediates.
References
Application Notes and Protocols for Functionalization of 2-Hydroxymethyl-15-crown-5 in Specific Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 2-hydroxymethyl-15-crown-5 and its application in the development of selective sensors for various analytes, including metal ions relevant to biological and pharmaceutical systems.
Introduction to this compound in Sensor Technology
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the "size-fit" concept where the cation that best matches the cavity size of the crown ether forms the most stable complex.[1] this compound, with a cavity diameter of 1.7-2.2 Å, is particularly well-suited for complexing with important alkali metal cations such as sodium (Na⁺) and potassium (K⁺).[1] The hydroxyl group on this crown ether serves as a convenient handle for covalent modification, allowing for its integration into various sensor platforms. By attaching signaling moieties such as fluorophores or linking it to nanoparticles, the ion-binding event can be transduced into a measurable optical or electrochemical signal. This versatility makes functionalized this compound a valuable building block for the development of sensitive and selective sensors for applications in biomedical research, environmental monitoring, and drug development.
Sensor Platforms Utilizing Functionalized this compound
The functionalization of this compound enables its use in three primary sensor modalities: fluorescent, colorimetric, and electrochemical sensors.
Fluorescent Sensors
Fluorescent sensors based on this compound typically operate on the principle of photoinduced electron transfer (PET). In the absence of the target ion, the lone pair of electrons on the oxygen atoms of the crown ether can quench the fluorescence of a covalently attached fluorophore. Upon binding of a cation within the crown ether cavity, these electrons are engaged in coordination, which inhibits the PET process and leads to an enhancement of the fluorescence signal. This "turn-on" fluorescence response allows for sensitive detection of the target analyte.
Colorimetric Sensors
Colorimetric sensors often utilize gold nanoparticles (AuNPs) functionalized with a thiol-derivatized this compound. The functionalized AuNPs are stable in solution and exhibit a characteristic red color due to their surface plasmon resonance. In the presence of certain ions, such as K⁺, a 2:1 "sandwich" complex can form between two crown ether moieties on different AuNPs and a single cation. This inter-particle cross-linking leads to the aggregation of the AuNPs, resulting in a distinct color change from red to blue, which can be observed visually and quantified spectrophotometrically.
Electrochemical Sensors
In electrochemical sensors, particularly ion-selective electrodes (ISEs), this compound and its derivatives serve as the ionophore within a polymeric membrane, typically made of polyvinyl chloride (PVC). The selective binding of the target ion at the membrane-sample interface generates a potential difference that is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the analyte concentration, allowing for quantitative determination.
Quantitative Performance Data
The performance of sensors based on functionalized this compound is summarized in the table below. This data is compiled from various sources to provide a comparative overview.
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Key Performance Characteristics & Selectivity |
| Fluorescent Sensor | Na⁺ | 1-10 mM | 0.4 mM | "Turn-on" fluorescence response. Shows selectivity for Na⁺ over K⁺. |
| Colorimetric Sensor (AuNP-based) | K⁺ | 7.6 µM - 0.14 mM | 7.6 µM | Visual color change from red to blue. High selectivity for K⁺ over other physiologically relevant cations. |
| Ion-Selective Electrode (ISE) | K⁺ | 1x10⁻⁶ - 1x10⁻² M | ~1x10⁻⁶ M | Nernstian response of ~56 mV per decade change in K⁺ concentration. Good selectivity against Li⁺, Na⁺, NH₄⁺, Mg²⁺, Ca²⁺, and other divalent cations. |
| Ion-Selective Electrode (ISE) | Na⁺ | - | - | Selectivity for Na⁺ over K⁺ can be enhanced by using benzo-15-crown-5 derivatives and optimizing the membrane composition. |
Experimental Protocols
Synthesis of Functionalized this compound Derivatives
This protocol describes a general two-step procedure for coupling a fluorophore to this compound via an amino-functionalized intermediate.
Step 1: Synthesis of Amino-functionalized Benzo-15-crown-5
-
Dissolve benzo-15-crown-5 in a suitable solvent mixture (e.g., acetic acid and chloroform).
-
Slowly add nitric acid to the solution with stirring to nitrate the benzene ring.
-
After the reaction is complete, neutralize the mixture and extract the nitrated product.
-
Reduce the nitro group to an amine using a reducing agent such as hydrazine hydrate in the presence of a catalyst (e.g., Pd/C).
-
Purify the resulting 4'-aminobenzo-15-crown-5.
Step 2: Coupling with a Fluorophore
-
Select a fluorophore with a reactive group suitable for coupling to an amine (e.g., an N-hydroxysuccinimide (NHS) ester or isothiocyanate).
-
Dissolve the 4'-aminobenzo-15-crown-5 and the reactive fluorophore in an appropriate aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion.
-
Purify the fluorescently labeled crown ether product using column chromatography.
This protocol outlines a general method for introducing a thiol group for subsequent attachment to gold surfaces.
-
Convert the hydroxyl group of this compound to a good leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).
-
Perform a nucleophilic substitution reaction by reacting the tosylated or mesylated crown ether with a thiol-containing nucleophile (e.g., the sodium salt of a mercaptoalkanol or thioacetic acid).
-
If a protected thiol was used (e.g., thioacetate), deprotect it under appropriate conditions (e.g., hydrolysis with a base) to yield the free thiol.
-
Purify the thiol-functionalized crown ether using column chromatography.
Sensor Fabrication and Measurement
-
Synthesis of Gold Nanoparticles (AuNPs): Prepare a colloidal AuNP solution by reducing chloroauric acid (HAuCl₄) with a reducing agent such as sodium citrate. The solution should have a characteristic ruby-red color.
-
Functionalization of AuNPs: Add a solution of the synthesized thiol-derivatized this compound to the AuNP solution. Stir the mixture for at least 24 hours to allow the formation of a self-assembled monolayer on the AuNP surface.
-
Purification: Purify the functionalized AuNPs by centrifugation and redispersion in deionized water to remove any unbound crown ether.
-
Measurement: To perform a measurement, add the sample containing the target ion to the purified functionalized AuNP solution. A color change from red to blue indicates the presence of the target ion. Quantify the change by measuring the UV-Vis absorption spectrum.
-
Preparation of the Ion-Selective Membrane:
-
Prepare a membrane cocktail by dissolving PVC, a plasticizer (e.g., dioctyl phthalate), the this compound derivative (ionophore), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) in a volatile solvent like tetrahydrofuran (THF).
-
Pour the cocktail into a glass ring on a clean glass plate and allow the solvent to evaporate slowly to form a transparent membrane.
-
-
Assembly of the Electrode:
-
Cut a small disc from the membrane and mount it onto the end of a PVC electrode body.
-
Fill the electrode body with an internal reference solution containing a known concentration of the target ion and a reference salt (e.g., KCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the internal solution.
-
-
Conditioning and Measurement:
-
Condition the electrode by soaking it in a solution of the target ion for several hours before use.
-
Calibrate the electrode using a series of standard solutions of the target ion with known concentrations.
-
Measure the potential of the sample solution and determine the ion concentration from the calibration curve.
-
Visualizations
Functionalization and Sensing Mechanisms
Caption: Overview of functionalization pathways and resulting sensor applications.
Signaling Pathway: Fluorescent Sensor (Photoinduced Electron Transfer)
Caption: "Turn-on" fluorescence signaling via inhibition of PET.
Signaling Pathway: Colorimetric Sensor (Nanoparticle Aggregation)
Caption: K⁺ induced aggregation of functionalized AuNPs.
Experimental Workflow: Ion-Selective Electrode Measurement
Caption: Step-by-step process for ISE-based ion detection.
References
Application Notes and Protocols for the Immobilization of 2-Hydroxymethyl-15-crown-5 on Solid Supports for Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of 2-hydroxymethyl-15-crown-5 onto solid supports, creating a stationary phase for chromatographic applications. The primary focus of this stationary phase is the selective separation of metal cations, particularly alkali and alkaline earth metals, leveraging the ion-binding properties of the 15-crown-5 ether cavity.
Introduction
Crown ethers are macrocyclic polyethers with the unique ability to selectively bind cations based on the fit between the cation's ionic radius and the crown ether's cavity size. The 15-crown-5 ether is particularly effective at complexing with sodium (Na⁺) and other similarly sized cations. By immobilizing this compound onto a solid support such as silica gel, a robust stationary phase can be created for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques. The hydroxyl group on the crown ether serves as a convenient anchor point for covalent attachment to the support material.[1]
This document outlines two primary methods for the immobilization of this compound on silica gel and provides a protocol for its application in the chromatographic separation of alkali metal ions.
Data Presentation
Table 1: Chromatographic Performance Data for Alkali Metal Separation
The following table summarizes typical chromatographic performance data for the separation of alkali metal ions on a 15-crown-5-based stationary phase. Please note that exact values may vary depending on the specific column packing, HPLC system, and operating conditions.
| Analyte (Cation) | Retention Time (min) | Separation Factor (α) vs. Li⁺ | Resolution (Rs) vs. previous peak |
| Lithium (Li⁺) | 2.8 | 1.00 | - |
| Sodium (Na⁺) | 4.5 | 1.61 | 3.1 |
| Potassium (K⁺) | 3.5 | 1.25 | 2.2 |
| Rubidium (Rb⁺) | 3.2 | 1.14 | 1.5 |
| Cesium (Cs⁺) | 3.0 | 1.07 | 1.2 |
Data is representative for a 15-crown-5 functionalized silica column and is compiled from typical performance of such materials. Specific results for a this compound derived phase may differ.
Experimental Protocols
Two robust methods for the immobilization of this compound on silica gel are presented below. Method A involves the activation of the crown ether via tosylation, followed by reaction with an aminated silica support. Method B utilizes a commercially available epoxy-activated silica support for direct immobilization.
Method A: Immobilization via Tosylation and Reaction with Aminated Silica
This method involves a two-step process: first, the activation of the hydroxyl group of this compound with tosyl chloride, and second, the reaction of the resulting tosylated crown ether with an amine-functionalized silica gel.
Workflow Diagram:
Caption: Workflow for Immobilization via Tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane
-
Silica gel (HPLC grade, 5 µm, 100 Å pore size)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Methanol
-
Deionized water
Protocol:
Step 1: Synthesis of 2-Tosyloxymethyl-15-crown-5
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.0 mmol) in 20 mL of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.91 g, 4.8 mmol) portion-wise while stirring.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 10 mL of deionized water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the tosylated crown ether.
Step 2: Preparation of Aminated Silica Gel
-
Activate the silica gel by heating at 150°C under vacuum for 4 hours.
-
Suspend the dried silica gel (10 g) in 100 mL of anhydrous toluene.
-
Add 3-aminopropyltriethoxysilane (5 mL) to the suspension.
-
Reflux the mixture with stirring for 24 hours under a nitrogen atmosphere.
-
Allow the mixture to cool, then filter the functionalized silica gel.
-
Wash the aminated silica sequentially with toluene and ethanol.
-
Dry the aminated silica gel under vacuum at 60°C overnight.
Step 3: Immobilization of Tosylated Crown Ether
-
Suspend the aminated silica gel (5 g) and 2-tosyloxymethyl-15-crown-5 (1.5 g) in 50 mL of anhydrous DMF.
-
Add triethylamine (1 mL) to the suspension.
-
Heat the mixture at 80°C with stirring for 48 hours under a nitrogen atmosphere.
-
Cool the mixture and filter the resulting crown ether-functionalized silica.
-
Wash the product sequentially with DMF, deionized water, and methanol.
-
Dry the final product under vacuum at 60°C for 24 hours.
Method B: Immobilization using Epoxy-Activated Silica
This method provides a more direct route for immobilization by reacting the hydroxyl group of this compound with the epoxy groups of a commercially available epoxy-activated silica support.[2][3]
Workflow Diagram:
Caption: Workflow for Immobilization on Epoxy-Activated Silica.
Materials:
-
This compound
-
Epoxy-activated silica gel (HPLC grade, 5 µm, 100 Å pore size)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
-
Methanol
-
Deionized water
Protocol:
-
In a round-bottom flask, suspend 5 g of epoxy-activated silica gel in 50 mL of anhydrous DMF.
-
Add 1.2 g of this compound to the suspension.
-
Carefully add a catalytic amount of sodium hydride (approx. 20 mg) to the mixture under a nitrogen atmosphere.
-
Heat the suspension at 70°C with stirring for 24 hours.
-
After cooling to room temperature, filter the functionalized silica gel.
-
Wash the product sequentially with DMF, deionized water, and methanol to remove any unreacted crown ether and by-products.
-
Dry the final this compound functionalized silica gel under vacuum at 60°C for 24 hours.
Application Protocol: Separation of Alkali Metal Ions
This protocol describes the use of the prepared this compound stationary phase for the isocratic separation of alkali metal ions by HPLC.
Chromatographic System and Conditions:
-
HPLC System: An isocratic HPLC system with a conductivity detector is recommended.
-
Column: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with the prepared this compound functionalized silica.
-
Mobile Phase: 1 mM Hydrochloric acid in deionized water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution containing a mixture of alkali metal chlorides (LiCl, NaCl, KCl, RbCl, CsCl) at a concentration of 100 ppm for each cation in deionized water.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 20 ppm) with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standards and samples.
-
Record the chromatograms and determine the retention times for each alkali metal ion.
-
Construct a calibration curve for each cation using the peak areas of the standards.
-
Quantify the concentration of alkali metal ions in the samples by comparing their peak areas to the calibration curves.
Expected Results:
The separation is based on the differential complexation of the alkali metal ions with the 15-crown-5 ether cavities. Cations with an ionic radius that closely matches the cavity size of 15-crown-5 (1.7-2.2 Å) will be retained longer. Therefore, Na⁺ is expected to have the longest retention time among the alkali metals. The elution order is typically Li⁺ < Cs⁺ < Rb⁺ < K⁺ < Na⁺.
References
- 1. This compound (75507-25-4) for sale [vulcanchem.com]
- 2. Immobilization of laccase on epoxy-functionalized silica and its application in biodegradation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of enzymes on monofunctional and heterofunctional epoxy-activated supports - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Hydroxymethyl-15-crown-5 in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxymethyl-15-crown-5 is a macrocyclic polyether that has garnered interest in the field of drug delivery due to its unique structural and functional properties. Its central cavity, defined by a ring of oxygen atoms, allows for the complexation of various cations, particularly sodium ions, while the hydroxymethyl group provides a reactive site for conjugation to drug molecules, polymers, or nanoparticles. This combination of features enables the development of sophisticated drug delivery systems with functionalities such as enhanced drug solubility, controlled release, and stimuli-responsive behavior.
These application notes provide an overview of the potential applications of this compound in drug delivery systems and include generalized protocols for the synthesis and evaluation of such systems.
Principle of Action
The primary mechanism by which this compound functions in drug delivery is through host-guest chemistry. The crown ether can encapsulate cations, which can act as a trigger for drug release. For instance, a drug-crown ether conjugate can be designed to release its therapeutic payload in response to changes in local ion concentrations, such as those found in specific physiological or pathological environments. Additionally, the hydrophilic nature of the crown ether can be exploited to improve the aqueous solubility and bioavailability of hydrophobic drugs.
Applications in Drug Delivery
The unique properties of this compound lend themselves to several innovative applications in drug delivery:
-
Stimuli-Responsive Drug Release: By incorporating the crown ether into a polymer backbone or as a capping agent on nanoparticles, drug release can be triggered by the presence of specific cations. This allows for targeted drug delivery to tissues or cellular compartments with elevated ion concentrations.
-
Enhanced Drug Solubility: The hydrophilic exterior of the crown ether can improve the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.
-
Targeted Delivery: The hydroxymethyl group can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug delivery system to specific cells or tissues, minimizing off-target effects.
-
Controlled Release Systems: When integrated into polymeric matrices, this compound can modulate the release kinetics of encapsulated drugs, enabling sustained or prolonged therapeutic action.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the development and evaluation of drug delivery systems based on this compound.
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes a general method for conjugating a drug molecule containing a carboxylic acid group to the hydroxymethyl group of the crown ether via an ester linkage.
Materials:
-
This compound
-
Drug with a carboxylic acid functional group
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound and the carboxylic acid-containing drug in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the conjugate.
Logical Workflow for Drug Conjugate Synthesis
Caption: Workflow for the synthesis of a this compound-drug conjugate.
Protocol 2: Formulation of Polymeric Nanoparticles Incorporating this compound
This protocol outlines a general nanoprecipitation method for preparing polymeric nanoparticles loaded with a drug and functionalized with this compound.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound-drug conjugate (from Protocol 1) or a physical mixture of the drug and crown ether
-
Organic solvent miscible with water (e.g., acetone, acetonitrile)
-
Aqueous solution, potentially containing a surfactant (e.g., Pluronic F68, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the polymer and the this compound-drug conjugate (or drug and crown ether) in the organic solvent to form the organic phase.
-
Prepare the aqueous phase, with or without a surfactant.
-
Under moderate magnetic stirring, slowly add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.
-
Alternatively, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Wash the nanoparticles several times with deionized water to remove any unentrapped drug and surfactant.
-
Lyophilize the nanoparticle suspension to obtain a dry powder for storage and further characterization.
Nanoparticle Formulation Workflow
Caption: Workflow for the formulation of nanoparticles incorporating the crown ether-drug conjugate.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the in vitro release of a drug from the formulated nanoparticles, particularly to assess stimuli-responsive release in the presence of cations.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
PBS containing a specific concentration of a cation (e.g., NaCl, KCl)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (PBS).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of the release medium (PBS with and without the target cation in separate experiments).
-
Place the container in a shaking incubator or water bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative drug release versus time to obtain the release profile.
Signaling Pathway for Cation-Triggered Drug Release
Caption: Proposed mechanism for cation-triggered drug release from a crown ether-based system.
Data Presentation
Quantitative data from the experimental evaluations should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| NP-CE-Drug-1 | 150 ± 5.2 | 0.15 ± 0.02 | -15.3 ± 1.1 | 5.2 ± 0.3 | 85.4 ± 2.5 |
| NP-CE-Drug-2 | 165 ± 6.1 | 0.18 ± 0.03 | -12.8 ± 0.9 | 7.8 ± 0.5 | 89.1 ± 3.1 |
| Control-NP | 145 ± 4.8 | 0.14 ± 0.02 | -16.1 ± 1.3 | 5.5 ± 0.4 | 86.2 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). NP-CE-Drug refers to nanoparticles containing the crown ether-drug conjugate. Control-NP refers to nanoparticles with the drug but without the crown ether.
Table 2: In Vitro Drug Release at 24 hours
| Formulation Code | Release in PBS (%) | Release in PBS + Cation (%) |
| NP-CE-Drug-1 | 25.3 ± 1.8 | 65.7 ± 3.2 |
| NP-CE-Drug-2 | 22.1 ± 1.5 | 72.4 ± 3.8 |
| Control-NP | 26.5 ± 2.1 | 28.1 ± 2.3 |
Data are presented as mean ± standard deviation (n=3). The cation concentration should be specified (e.g., 150 mM NaCl).
Conclusion
This compound presents a versatile platform for the design of advanced drug delivery systems. Its ability to be chemically modified and to respond to specific ionic stimuli opens up possibilities for creating highly controlled and targeted therapies. The protocols and data presentation formats provided here offer a foundational framework for researchers and drug development professionals to explore the potential of this unique macrocycle in their work. Further optimization and in-depth characterization will be necessary to tailor these systems for specific therapeutic applications.
Application Notes and Protocols for Studying the Host-Guest Chemistry of 2-Hydroxymethyl-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the host-guest chemistry of 2-Hydroxymethyl-15-crown-5. This functionalized crown ether serves as a versatile platform for studying molecular recognition and has potential applications in ion sensing, phase-transfer catalysis, and drug delivery systems.[1] The presence of a hydroxymethyl group provides a site for further modification and can influence its binding properties and selectivity compared to the parent 15-crown-5.[1]
This document outlines detailed experimental protocols for key analytical techniques used to investigate these interactions and presents a summary of representative quantitative data in clearly structured tables.
Introduction to Host-Guest Chemistry of this compound
Crown ethers, such as this compound, are macrocyclic polyethers capable of selectively binding cations within their central cavity. This "host-guest" interaction is primarily driven by ion-dipole forces between the cation (guest) and the electron-rich oxygen atoms of the crown ether (host). The selectivity of this binding is influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvent used for the experiment. The 15-crown-5 framework is particularly well-suited for complexing with alkali metal cations like sodium (Na⁺) and potassium (K⁺).
The hydroxymethyl substituent on the this compound ring introduces a functional handle for covalent attachment to other molecules or surfaces, making it a valuable building block in the development of more complex supramolecular systems and functional materials.[1] This functional group can also participate in secondary interactions with the guest or solvent, potentially altering the binding thermodynamics compared to the unsubstituted 15-crown-5.
Data Presentation: Quantitative Analysis of Host-Guest Interactions
The following tables summarize the stability constants (log K) and thermodynamic parameters for the complexation of this compound and related 15-crown-5 derivatives with various guest cations. This data is essential for comparing binding affinities and understanding the driving forces behind complex formation.
Table 1: Stability Constants (log K) for the Complexation of 15-Crown-5 Derivatives with Alkali Metal Cations.
| Host Molecule | Guest Cation | Solvent | Temperature (°C) | log K | Method |
| 15-Crown-5 | Li⁺ | Acetonitrile-Water | 25 | >2.0 | Conductometry |
| 15-Crown-5 | Na⁺ | Acetonitrile-Water | 25 | 2.32 | Conductometry |
| 15-Crown-5 | K⁺ | Acetonitrile-Water | 25 | 1.85 | Conductometry |
| Benzo-15-crown-5 | Na⁺ | Acetonitrile | 25 | 3.65 | Conductometry |
| Benzo-15-crown-5 | K⁺ | Acetonitrile | 25 | 3.35 | Conductometry |
| Benzo-15-crown-5 | Rb⁺ | Acetonitrile | 25 | 2.95 | Conductometry |
| Benzo-15-crown-5 | Cs⁺ | Acetonitrile | 25 | 2.55 | Conductometry |
Note: Experimental data for this compound is limited in publicly available literature. The data for 15-Crown-5 and Benzo-15-crown-5 are provided for comparative purposes. The stability of complexes is significantly influenced by the solvent.[2]
Table 2: Thermodynamic Parameters for the Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Acetonitrile at 25°C. [3]
| Guest Cation | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Na⁺ | -29.3 | -29 |
| K⁺ | -30.5 | -38 |
| Rb⁺ | -31.0 | -48 |
| Cs⁺ | -29.7 | -51 |
Note: Both enthalpy and entropy changes for the complexation of Benzo-15-crown-5 with K⁺ are negative.[2]
Experimental Protocols
This section provides detailed methodologies for three key experiments used to characterize the host-guest chemistry of this compound.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful technique for determining the stoichiometry and stability constants of host-guest complexes in solution. Changes in the chemical shifts of the host's protons upon addition of a guest provide direct evidence of binding.
Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a concentration of approximately 1-5 mM.
-
Prepare a stock solution of the guest salt (e.g., NaClO₄, KPF₆) in the same deuterated solvent at a concentration at least 20-30 times higher than the host solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the free this compound solution.
-
Perform a titration by incrementally adding small aliquots of the concentrated guest salt solution to the NMR tube containing the host solution.
-
After each addition, ensure thorough mixing and acquire a new ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the crown ether protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in chemical shift (Δδ) of specific protons on the this compound molecule as a function of the guest concentration.
-
Plot Δδ against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the stability constant (K).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Protocol: ITC Titration
-
Sample Preparation:
-
Prepare a solution of this compound (typically 0.1-1 mM) in a suitable buffer or solvent.
-
Prepare a solution of the guest salt (typically 1-10 mM) in the exact same buffer or solvent to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment Setup:
-
Fill the sample cell with the this compound solution.
-
Fill the injection syringe with the guest salt solution.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and the spacing between injections. A typical experiment might consist of 20-30 injections of 1-2 µL each.
-
-
Data Acquisition and Analysis:
-
Perform the titration, injecting the guest salt solution into the host solution. The instrument will measure the heat change after each injection.
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine K, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
-
Conductometric Titration
This technique measures the change in the electrical conductivity of a solution as a host-guest complex is formed. It is particularly useful for studying the complexation of ions in solution.
Protocol: Conductometric Titration
-
Sample Preparation:
-
Prepare a solution of the guest salt in a solvent with a low dielectric constant (e.g., acetonitrile) at a known concentration.
-
Prepare a solution of this compound in the same solvent at a higher concentration.
-
-
Conductivity Measurement:
-
Place the guest salt solution in a thermostated conductivity cell and measure its initial conductivity.
-
Add small, known volumes of the this compound solution to the cell.
-
Stir the solution and record the conductivity after it has stabilized after each addition.
-
-
Data Analysis:
-
Correct the measured conductivity for the change in volume.
-
Plot the molar conductivity (Λ) as a function of the molar ratio of [Host]/[Guest].
-
The formation of a complex will result in a change in the slope of the conductivity curve. The stoichiometry of the complex can be determined from the point of inflection in the titration curve.
-
The stability constant can be calculated from the conductivity data using appropriate software that fits the data to a model of ionic association and complexation.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols: 2-Hydroxymethyl-15-crown-5 in Membrane Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxymethyl-15-crown-5 in membrane transport studies. This crown ether is a versatile synthetic ionophore known for its ability to selectively complex with alkali and alkaline earth metal cations, facilitating their transport across artificial and biological membranes. Its utility extends to the development of ion-selective sensors, drug delivery systems, and as a tool for studying fundamental ion transport mechanisms.[1][2]
Principle of Action: Carrier-Mediated Ion Transport
This compound functions as a carrier molecule in membrane transport. The core principle involves the formation of a host-guest complex with a target cation. The crown ether's central cavity, with a diameter of approximately 1.7-2.2 Å, is particularly well-suited for complexing with cations like Na⁺ and K⁺. This complexation is driven by electrostatic interactions between the cation and the lone pairs of the oxygen atoms lining the crown ether ring.
The hydroxymethyl group on the crown ether provides a site for functionalization, allowing it to be anchored to polymer backbones or other molecules, which is advantageous in the fabrication of stable membrane systems such as polymer inclusion membranes (PIMs).[1]
The transport process can be summarized in the following steps:
-
Complexation: At the source phase-membrane interface, the crown ether complexes with the target cation.
-
Diffusion: The lipophilic crown ether-cation complex diffuses across the membrane.
-
Decomplexation: At the membrane-receiving phase interface, the cation is released from the complex.
-
Carrier Regeneration: The free crown ether diffuses back across the membrane to the source phase interface to repeat the cycle.
This facilitated transport mechanism is crucial for moving ions across hydrophobic membranes, which would otherwise be impermeable to charged species.
Applications in Membrane Transport Studies
Ion-Selective Electrodes and Sensors
This compound is a key component in the fabrication of ion-selective electrodes (ISEs) for the detection of specific cations.[1] When incorporated into a membrane, typically a plasticized polymer like PVC, it imparts selectivity to the electrode. The potential difference that develops across the membrane is proportional to the activity of the target ion in the sample solution.
Polymer Inclusion Membranes (PIMs) for Cation Separation
PIMs are a type of liquid membrane where the carrier (this compound) is entrapped within a polymer matrix. These membranes have shown promise in the selective separation of metal ions. For instance, a PIM containing 15-crown-5 has been used to separate Na⁺ and Pb²⁺ ions, demonstrating good performance in sodium fixation.[2] While specific data for this compound is limited, the general transport efficiency for similar crown ethers in PIMs for alkali metals often follows the trend of Na⁺ > K⁺.[1]
Supported Liquid Membranes (SLMs) for Cation Transport
Drug Delivery Systems
The ability of this compound to complex with cations can be harnessed in drug delivery. By forming complexes, it can potentially enhance the solubility and membrane permeability of certain drug molecules, thereby improving their bioavailability.[1]
Quantitative Data from Representative Membrane Transport Studies
While comprehensive quantitative data specifically for this compound is not widely published, the following tables present representative data from studies using similar crown ethers to illustrate the expected performance in membrane transport experiments.
Table 1: Representative Cation Transport Fluxes using Oxo-Crown Ethers in a Polymer Inclusion Membrane
| Cation | Transported Amount (moles x 10⁻⁷) after 48 hrs | Initial Flux (Jm x 10⁷ mol/hr) |
| Na⁺ | 1.8 | 0.037 |
| K⁺ | 1.2 | 0.025 |
| Mg²⁺ | 0.8 | 0.016 |
| Ca²⁺ | 0.5 | 0.010 |
Note: This data is illustrative and based on studies with similar oxo-crown ethers. The transport efficiency for alkali metals was found to be Na⁺ > K⁺, and for alkaline earth metals, Mg²⁺ > Ca²⁺ with one ligand and Ca²⁺ > Mg²⁺ with another.[1]
Table 2: Representative Sodium Fixation in a Polymer Inclusion Membrane (PIM)
| Membrane Composition | Sodium Fixation (%) |
| CTA + NPPE + 15-Crown-5 | 87 |
| CTA + NPPE + HDBA | 65 |
Note: This table compares the performance of a PIM containing 15-crown-5 with another carrier (HDBA) for sodium transport. CTA (cellulose triacetate) is the polymer matrix and NPPE (2-nitrophenyl pentyl ether) is the plasticizer.[2]
Experimental Protocols
Preparation of a Polymer Inclusion Membrane (PIM)
This protocol describes the preparation of a PIM containing this compound for cation transport studies.
Materials:
-
Cellulose triacetate (CTA, polymer matrix)
-
2-Nitrophenyl pentyl ether (NPPE, plasticizer)
-
This compound (carrier)
-
Dichloromethane (solvent)
-
Glass ring or petri dish
Procedure:
-
Prepare a casting solution by dissolving CTA (e.g., 100 mg), NPPE (e.g., 150 mg), and this compound (e.g., 50 mg) in a minimal amount of dichloromethane (e.g., 10 mL).
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
Pour the casting solution into a glass ring or petri dish placed on a level surface.
-
Cover the setup with a watch glass to allow for slow evaporation of the solvent. This process typically takes 24-48 hours.
-
Once the solvent has completely evaporated, carefully peel the transparent and flexible membrane from the glass surface.
-
The resulting PIM is now ready for use in transport experiments.
Cation Transport Experiment using a PIM in a U-tube Apparatus
This protocol outlines a typical experiment to measure the transport of cations across the prepared PIM.
Apparatus:
-
U-tube or a two-compartment transport cell
-
Prepared PIM
-
Magnetic stirrer and stir bars
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for cation analysis
Solutions:
-
Source Phase: An aqueous solution of the metal salt(s) of interest (e.g., 0.1 M NaCl and 0.1 M KCl) at a known pH.
-
Receiving Phase: Deionized water or a solution of a complexing agent to trap the transported cations (e.g., 0.1 M HCl).
Procedure:
-
Mount the prepared PIM between the two compartments of the transport cell, ensuring a leak-proof seal.
-
Fill the source compartment with the source phase solution and the receiving compartment with the receiving phase solution. Ensure the liquid levels are equal in both compartments.
-
Place a magnetic stir bar in each compartment and begin stirring at a constant rate to ensure adequate mixing and to minimize the thickness of the boundary layers at the membrane-solution interfaces.
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw small aliquots from the receiving phase for cation concentration analysis.
-
Analyze the concentration of the target cation(s) in the collected samples using AAS or ICP-MS.
-
Plot the concentration of the transported cation in the receiving phase as a function of time to determine the transport rate (flux).
Visualizations
Carrier-Mediated Transport Mechanism
References
Application Notes & Protocols for the Quantification of 2-Hydroxymethyl-15-crown-5 in Complex Matrices
Introduction
2-Hydroxymethyl-15-crown-5 is a functionalized crown ether, a class of macrocyclic polyethers known for their ability to selectively complex with cations. The hydroxymethyl group provides a site for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules for applications in catalysis, ion sensing, and drug delivery. Its quantification in complex matrices such as biological fluids (plasma, urine) and environmental samples (water) is essential for pharmacokinetic studies, toxicological assessments, and environmental monitoring.
This document provides detailed analytical methods for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While validated methods for this specific analyte are not widely published, the following protocols are based on established principles for the analysis of similar polar, functionalized molecules and serve as a comprehensive guide for method development and validation.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying polar, non-volatile compounds like this compound in complex biological matrices. The following protocol is designed for the analysis of this compound in human plasma.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
This method is fast and effective for removing the majority of proteins from plasma samples.
-
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the matrix)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: Propose precursor ion (e.g., [M+Na]⁺ or [M+H]⁺) and product ions.IS: Based on the selected internal standard. |
Quantitative Data (Illustrative)
The following table presents representative validation data for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal (<15%) |
| Recovery from Plasma | > 85% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of the hydroxyl group in this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This protocol is designed for the analysis of this compound in water samples.
Experimental Protocol: GC-MS
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Materials:
-
Water samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structural analog suitable for GC-MS)
-
SPE Cartridges (e.g., Reversed-phase C18 or a mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Heating block
-
-
Procedure:
-
SPE: a. Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load 10 mL of the water sample (spiked with the internal standard) onto the cartridge. c. Wash the cartridge with 5 mL of water to remove interferences. d. Dry the cartridge under vacuum for 10 minutes. e. Elute the analyte with 5 mL of dichloromethane.
-
Derivatization: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the sample to room temperature. e. Transfer to a GC autosampler vial with an insert for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC system or equivalent
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.
| Parameter | Recommended Condition |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Detection Mode | Selected Ion Monitoring (SIM) or MRM (if using a triple quadrupole) |
| Monitored Ions | Analyte (derivatized): Propose characteristic ions from the mass spectrum of the silylated derivative.IS (derivatized): Based on the selected internal standard. |
Quantitative Data (Illustrative)
The following table presents representative validation data for the GC-MS method.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.993 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | |
| - Intra-day | < 12% |
| - Inter-day | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Recovery from Water | > 90% |
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Caption: Workflow for GC-MS quantification of this compound in water.
Troubleshooting & Optimization
Improving the yield and purity of 2-Hydroxymethyl-15-crown-5 synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxymethyl-15-crown-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in crown ether synthesis.[1] Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:
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Moisture Contamination: Crown ether synthesis, particularly Williamson ether synthesis, is highly sensitive to moisture. Water can consume the base and lead to unwanted side reactions.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider using fresh, high-purity reagents.
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Suboptimal Reaction Temperature: Temperature is a critical parameter.
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Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., to 75-80°C) may improve the rate and yield.[1] However, excessively high temperatures can promote side reactions. Systematic temperature optimization is recommended.
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Incorrect Solvent Choice: The solvent plays a crucial role in solvating reactants and influencing reaction kinetics.
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Solution: Polar aprotic solvents like dioxane or ethylene glycol dimethyl ether are often used.[1] The choice of solvent can affect the solubility of the reactants and the template effect.
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Inefficient "Template Effect": The presence of a suitable cation that fits within the crown ether cavity can significantly enhance the rate of cyclization over polymerization. For 15-crown-5 derivatives, sodium ions (Na+) are effective templates.
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Solution: Ensure a sodium-based reagent (e.g., Sodium Hydride, Sodium Hydroxide) is used as the base to facilitate the template effect.
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Purity of Starting Materials: Impurities in tetraethylene glycol or other reactants can lead to the formation of byproducts.
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Solution: Use high-purity, and where appropriate, freshly distilled starting materials.
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Question: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common challenge. The primary side reactions in this synthesis are intermolecular polymerization and the formation of linear ethers.
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Linear Polymerization: This occurs when the reactive ends of the starting materials react with other molecules rather than cyclizing.
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Solution: Employing high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. This involves the slow, dropwise addition of reactants to a larger volume of solvent.
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Incomplete Reaction: Unreacted starting materials will also appear on the TLC.
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Solution: Ensure adequate reaction time (e.g., 22 hours or more) and monitor the reaction progress by TLC until the starting materials are consumed.[1]
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Question: How can I effectively purify the crude this compound to achieve high purity?
Answer: A multi-step purification approach is often necessary to obtain high-purity this compound.
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Initial Extraction: After the reaction, an extraction workup is typically performed. For instance, after acidic hydrolysis to remove a protecting group, the product can be extracted with chloroform.[1] This step helps to remove water-soluble impurities like polyethylene glycols.[1]
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Column Chromatography: This is a highly effective method for separating the desired crown ether from byproducts.
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Vacuum Distillation: For liquid crown ethers, vacuum distillation can be an effective purification method to remove non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method involves a multi-step synthesis. One reported route starts with the protection of the hydroxyl group of allyl alcohol with a trityl group. This is followed by the addition of the double bond to tetraethylene glycol. The subsequent step is a ring-closing reaction to form the crown ether ring, and the final step is the deprotection (acidic hydrolysis) of the hydroxyl group to yield this compound.[1] Another approach involves the reaction of tetraethylene glycol with formaldehyde in the presence of a base.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the synthetic route and reaction conditions. A reported yield for the synthesis starting from trityl allyl ether is 87%.[1] However, it is also noted that the synthesis of crown ethers can be challenging, often resulting in lower yields.[1]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic methods is essential to confirm the structure and purity of this compound.
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Infrared (IR) Spectroscopy: Look for a strong absorption in the 3200-3500 cm⁻¹ region, which indicates the presence of the hydroxyl (-OH) group, and strong absorption in the 1050-1150 cm⁻¹ range, characteristic of the C-O-C stretching of the ether linkages.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the methylene protons of the crown ether ring and the hydroxymethyl group.[1]
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) at m/z = 250.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be followed.
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Handling of Reagents: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Dioxane and chloroform are hazardous solvents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing chemical syntheses.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Trityl Allyl Ether | Triphenylmethanol, Allyl bromide, NaH, Benzo-15-crown-5 | Dioxane | 80 | 16 | 92 |
| Addition to Tetraethylene Glycol | Trityl allyl ether, NBS, Tetraethylene glycol | Dioxane | 40-50 | 4 | - |
| Ring Closure and Hydrolysis | Tetraethylene glycol-β-bromoalkyl ether, NaOH | Dioxane | 75-80 | 22 | 87 (overall) |
Note: The yield for the addition step was not explicitly reported in the source. The final yield is for the purified this compound.[1]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound (Based on a reported method[1])
Step 1: Synthesis of Trityl Allyl Ether
-
To a 100 mL four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5.42 g of triphenylmethanol and 50 mL of dioxane.
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Stir the mixture to dissolve the triphenylmethanol.
-
Carefully add 0.65 g of 80% sodium hydride (NaH) and 0.3 g of benzo-15-crown-5.
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Slowly heat the mixture to 80°C.
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Prepare a solution of 2.2 mL of allyl bromide in 10 mL of dioxane and add it dropwise to the reaction mixture.
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Continue stirring and refluxing for 16 hours.
-
Cool the reaction to room temperature and filter to remove the solid sodium bromide (NaBr).
-
Evaporate approximately three-quarters of the solvent from the filtrate under reduced pressure.
-
Add water to the concentrated solution and let it stand until a yellow waxy solid forms.
-
Collect the solid by suction filtration, dry it, and recrystallize from ethanol to obtain colorless crystals of trityl allyl ether.
Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether
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In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add 1.78 g of N-Bromosuccinimide (NBS) and 5 mL of tetraethylene glycol.
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Add 30 mL of dioxane to dissolve the NBS completely.
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Prepare a solution of 3 g of trityl allyl ether in 20 mL of dioxane.
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Add the trityl allyl ether solution dropwise to the reaction mixture.
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Stir the reaction at 40-50°C for 4 hours.
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After the reaction is complete (can be monitored by checking for the absence of positive bromide ions), add 30 mL of water.
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Extract the aqueous mixture three times with diethyl ether (30 mL each).
Step 3: Synthesis of this compound
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In a four-necked flask equipped with a stirrer and reflux condenser, add 200 mL of ethylene glycol dimethyl ether and 0.4 g of sodium hydroxide.
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Heat the mixture to 75°C with stirring.
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Dissolve 5 g of the tetraethylene glycol-β-bromoalkyl ether from the previous step in 50 mL of ethylene glycol dimethyl ether.
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Add this solution dropwise to the reaction flask.
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Stir the reaction at 75-80°C for 22 hours.
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After the reaction is complete, filter to remove the sodium bromide.
-
Evaporate the solvent to obtain a yellow viscous oil.
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This crude product can be directly hydrolyzed with acid without further purification.
-
After acidic hydrolysis, a white solid (triphenylmethanol) will precipitate. Cool and filter out the solid.
-
Extract the filtrate with chloroform (3-5 times).
-
Combine the chloroform extracts, dry over anhydrous magnesium sulfate, and evaporate the chloroform under reduced pressure.
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Purify the residue by column chromatography on neutral alumina using an acetone-n-hexane (7:3) eluent to obtain pure this compound as a yellow oily substance.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Overcoming solubility issues with 2-Hydroxymethyl-15-crown-5 in nonpolar solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl-15-crown-5, focusing on challenges related to its solubility in nonpolar solvents.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: this compound is poorly soluble or insoluble in my nonpolar solvent (e.g., hexane, toluene, dichloromethane).
The presence of the hydroxyl (-OH) group on the crown ether ring introduces polarity, which can lead to difficulties when dissolving it in nonpolar solvents. The following steps provide a systematic approach to troubleshoot and overcome these solubility challenges.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in nonpolar solvents despite being a crown ether?
A1: The parent 15-crown-5 molecule has a nonpolar exterior which allows it to be soluble in many organic solvents.[1] However, the addition of a hydroxymethyl (-CH₂OH) group to the ring introduces a polar functional group. This hydroxyl group can form hydrogen bonds, making the molecule more hydrophilic and consequently less soluble in nonpolar solvents like hexane or toluene.[2]
Q2: What types of co-solvents are most effective for dissolving this compound in a nonpolar medium?
A2: The ideal co-solvent should be miscible with the primary nonpolar solvent and also be able to interact with the hydroxyl group of the crown ether. Polar aprotic solvents are often a good choice. Examples include:
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Tetrahydrofuran (THF)
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Dioxane
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A small amount of a more polar solvent like isopropanol or ethanol can also be effective, though miscibility with the primary nonpolar solvent needs to be considered.[3][4]
It is recommended to start with a small volume percentage of the co-solvent (e.g., 1-5%) and gradually increase it until dissolution is achieved.
Q3: Can temperature be used to increase the solubility?
A3: Yes, gently heating the solvent can increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your experiment. It is advisable to start with mild heating (e.g., 30-40°C) and observe. Be aware that the compound may precipitate out of the solution upon cooling. The effect of temperature on the solubility of crown ethers can be complex and depends on the specific solvent system.[5]
Q4: Is sonication a viable method to aid dissolution?
A4: Sonication can be a very effective technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that can help to break up solute particles and enhance solvation. This method can be used alone or in combination with a co-solvent and gentle heating.
Q5: Could the formation of aggregates be the reason for poor solubility?
A5: Yes, in some cases, functionalized crown ethers can self-associate or form aggregates in nonpolar solvents, especially at higher concentrations. The polar hydroxyl groups may interact with each other, leading to the formation of species that are less soluble. If you suspect aggregation, trying a more dilute solution or modifying the solvent system with a co-solvent can help to disrupt these intermolecular interactions.
Data Presentation
| Solvent System | Expected Solubility | Rationale & Remarks |
| Pure Nonpolar Solvents | ||
| Hexane, Heptane | Very Low | The high nonpolarity of these solvents does not favor interaction with the polar hydroxyl group. |
| Toluene, Benzene | Low to Very Low | The aromatic nature may offer slightly better interaction than alkanes, but solubility is still expected to be poor. |
| Dichloromethane, Chloroform | Low | These solvents have a slight polarity which may provide marginally better solubility than hydrocarbons. |
| With Solubility Enhancement | ||
| Nonpolar Solvent + 1-10% Polar Aprotic Co-solvent (e.g., THF) | Moderate to High | The co-solvent helps to solvate the polar hydroxyl group, increasing overall solubility in the nonpolar medium. This is often the most effective method. |
| Nonpolar Solvent with Gentle Heating (30-40°C) | Increased | Solubility is expected to increase with temperature, but the effect may be limited and precipitation upon cooling is likely. |
| Nonpolar Solvent with Sonication | Increased | Provides physical energy to overcome the energy barrier of dissolution. Most effective when combined with other methods. |
Experimental Protocols
Protocol: Solubilization of this compound in a Nonpolar Solvent Using a Co-solvent
This protocol outlines a general procedure for dissolving this compound in a nonpolar solvent such as toluene, using tetrahydrofuran (THF) as a co-solvent.
Materials:
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This compound
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Primary nonpolar solvent (e.g., Toluene, anhydrous)
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Co-solvent (e.g., Tetrahydrofuran (THF), anhydrous)
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Volumetric flasks and pipettes
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Magnetic stirrer and stir bar
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Optional: Ultrasonic bath, water bath
Procedure:
-
Preparation:
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Ensure all glassware is clean and dry to avoid introducing water, which can affect solubility.
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Accurately weigh the desired amount of this compound.
-
-
Initial Attempt at Dissolution:
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Add the weighed this compound to a volumetric flask.
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Add a portion of the primary nonpolar solvent (e.g., toluene) and stir the mixture at room temperature for 5-10 minutes.
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Observe if the compound dissolves. If not, proceed to the next step.
-
-
Co-solvent Addition:
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While stirring, add a small, measured volume of the co-solvent (THF). Start with 1% of the total final volume (e.g., for a final volume of 10 mL, add 0.1 mL of THF).
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Continue stirring for another 5-10 minutes and observe for dissolution.
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-
Incremental Co-solvent Addition:
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If the compound is still not fully dissolved, continue to add the co-solvent in small increments (e.g., 1-2% of the total volume at a time).
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After each addition, allow sufficient time for stirring and observation.
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Optional: Application of Gentle Heat or Sonication:
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If solubility is still limited after adding up to 5-10% co-solvent, you may gently warm the solution in a water bath to 30-40°C while stirring.
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Alternatively, place the flask in an ultrasonic bath for 5-15 minute intervals.
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Final Volume Adjustment:
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Once the this compound is completely dissolved, carefully add the primary nonpolar solvent to reach the final desired volume in the volumetric flask.
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Mix the solution thoroughly to ensure homogeneity.
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Storage and Use:
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Store the solution in a tightly sealed container, as the presence of the co-solvent may increase its hygroscopicity.
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Observe the solution before use to ensure the compound has not precipitated out of solution, especially if it was prepared with heating.
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References
- 1. fiveable.me [fiveable.me]
- 2. chemimpex.com [chemimpex.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of the Temperature on the Process of Preferential Solvation of 1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6 Ethers in the Mixture of N-Methylformamide with Water: Composition of the Solvation Shell of the Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2-Hydroxymethyl-15-crown-5 in Ion-Selective Membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Hydroxymethyl-15-crown-5 (2HM15C5) in ion-selective membranes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in ion-selective electrodes (ISEs) based on this compound?
A1: The primary cause of instability in 2HM15C5-based ISEs is the gradual leaching of the ionophore from the polymeric membrane matrix into the sample solution. This leaching reduces the concentration of the active sensing component in the membrane, leading to a decline in performance over time, characterized by decreased sensitivity, drifting potential, and a shortened electrode lifespan. The relatively low lipophilicity of 2HM15C5 compared to the plasticized PVC membrane makes it prone to partitioning into the aqueous sample phase.
Q2: How can I prevent the leaching of this compound from my PVC membrane?
A2: Several strategies can be employed to mitigate the leaching of 2HM15C5. One effective method is to increase the lipophilicity of the membrane components to create a more favorable environment for the ionophore to remain within the membrane.[1] Another advanced and highly effective approach is the covalent immobilization of the crown ether to the polymer backbone. This can be achieved by using a polymerizable derivative of the crown ether, which, when co-polymerized with the membrane matrix, becomes permanently anchored.
Q3: What are the signs of ionophore leaching from the ion-selective membrane?
A3: Ionophore leaching can be identified by a progressive deterioration in the electrode's performance. Key indicators include:
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A decrease in the slope of the calibration curve (a departure from the Nernstian response).
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A gradual shift in the standard potential of the electrode.
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An increase in the detection limit.
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A slower response time to changes in ion concentration.
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A noticeable drift in potential readings over a short period.
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Reduced selectivity towards the target ion.
Q4: What is the role of a plasticizer in the stability of the ion-selective membrane?
A4: The plasticizer is a critical component that acts as a solvent for the ionophore and the polymer, ensuring a homogenous membrane phase.[2] It also influences the mobility of the ionophore and the target ions within the membrane. The choice of plasticizer can significantly impact the stability of the membrane and the retention of the 2HM15C5 ionophore. A plasticizer with appropriate lipophilicity and viscosity can help to minimize the leaching of the ionophore into the aqueous sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and use of this compound based ion-selective electrodes.
| Problem | Possible Causes | Troubleshooting Steps |
| Noisy or Unstable Readings | 1. Air bubble trapped on the membrane surface.2. Clogged or contaminated reference electrode junction.3. Insufficient conditioning of the ISE.4. Improper grounding of the measurement setup. | 1. Gently tap the electrode to dislodge any air bubbles.[3]2. Clean the reference electrode junction or replace the filling solution.[3]3. Re-condition the electrode in a standard solution of the primary ion for several hours.[3]4. Ensure the measurement setup is properly grounded.[3] |
| Slow Response Time | 1. Fouling or poisoning of the sensing membrane by sample components.2. Incorrect storage of the electrode.3. Low temperature of the sample solution. | 1. Attempt to regenerate the membrane by polishing it or fabricate a new membrane.[3]2. Ensure the electrode is stored in a dilute solution of the primary ion.[3]3. Allow samples to reach room temperature before measurement.[3] |
| Poor Selectivity | 1. High concentrations of interfering ions in the sample.2. Non-optimal membrane composition (ionophore, plasticizer, additives).3. Incorrect pH of the sample solution. | 1. Use masking agents to complex interfering ions if possible.[3]2. Re-evaluate and optimize the membrane cocktail. Consider a different plasticizer or the addition of a lipophilic salt.[3]3. Adjust the sample pH to the optimal range for your sensor.[3] |
| Low Slope of Calibration Curve (Non-Nernstian Response) | 1. Depleted or incorrect internal filling solution.2. Damaged or aged sensing membrane.3. Inaccurate preparation of calibration standards. | 1. Replace the internal filling solution with a freshly prepared one.[3]2. Fabricate a new membrane or use a new electrode.[3]3. Prepare fresh calibration standards using high-purity salts and deionized water.[3] |
Data Presentation
The following tables summarize representative data for ion-selective membranes based on 15-crown-5 derivatives, illustrating the impact of membrane composition on electrode performance.
Table 1: Performance Characteristics of a Fe(III)-Selective Electrode based on this compound
| Membrane Component | Composition (w/w%) |
| This compound (Ionophore) | 4% |
| Bis(2-ethylhexyl) sebacate (BEHS) (Plasticizer) | 65% |
| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Additive) | 1% |
| Poly(vinyl chloride) (PVC) | 30% |
Data extracted from a study on an all-solid-state PVC membrane Fe(III) selective electrode.[4]
Table 2: Representative Performance Data for ISEs Incorporating 15-Crown-5 Derivatives
| Ionophore | Primary Ion | Linear Range (M) | Slope (mV/decade) | Interfering Ion | Selectivity Coefficient (log Kpotprim,int) |
| Benzo-15-Crown-5 | Pb²⁺ | 1x10⁻⁵ - 1x10⁻³ | 29.7 ± 0.5 | Na⁺ | -2.3 |
| Benzo-15-Crown-5 | Pb²⁺ | 1x10⁻⁵ - 1x10⁻³ | 29.7 ± 0.5 | K⁺ | -2.5 |
| 2,3-Naphtho-15-crown-5 | Na⁺ | 10⁻⁵ - 10⁻¹ | ~58 | K⁺ | -1.5 |
| Bis(benzo-15-crown-5) | K⁺ | 10⁻⁵ - 10⁻¹ | ~57 | Na⁺ | -3.5 |
Note: Selectivity coefficients are highly dependent on experimental conditions and membrane composition.[3]
Experimental Protocols
Protocol 1: Fabrication of a PVC-Based Ion-Selective Membrane
This protocol describes the preparation of a standard PVC-based membrane incorporating this compound.
Materials:
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This compound (Ionophore)
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High molecular weight Poly(vinyl chloride) (PVC)
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Plasticizer (e.g., o-Nitrophenyloctyl ether, o-NPOE)
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Lipophilic additive (optional, e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB)
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Tetrahydrofuran (THF), analytical grade
Procedure:
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Prepare the Membrane Cocktail: Accurately weigh the membrane components. A typical composition (w/w%) is:
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Ionophore: 1-4%
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PVC: 30-33%
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Plasticizer: 65-68%
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Lipophilic additive (optional): ~1%
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Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a clean, dry glass vial.
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Stir the mixture at room temperature until all components are fully dissolved, resulting in a homogenous, transparent solution.[3]
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Cast the Membrane: Pour the membrane cocktail into a clean, flat-bottomed glass petri dish (e.g., 5 cm diameter).
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Cover the petri dish loosely to allow for the slow evaporation of THF.
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Let the solvent evaporate completely at room temperature for at least 24 hours.[3]
Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode
Materials:
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Fabricated ion-selective membrane
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Electrode body
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Internal filling solution (e.g., 0.01 M solution of the primary ion)
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Internal reference electrode (e.g., Ag/AgCl wire)
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Conditioning solution (e.g., 0.01 M solution of the primary ion)
Procedure:
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Assemble the Electrode:
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Cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.
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Secure the ion-selective membrane at the tip of the electrode body, ensuring a tight seal.
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Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
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Insert the Ag/AgCl internal reference electrode into the filling solution.
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Seal the top of the electrode.
-
-
Condition the Electrode:
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Immerse the assembled electrode in the conditioning solution for at least 12-24 hours before the first use.[3] This step is critical for hydrating the membrane and achieving a stable and reproducible potential.
-
Mandatory Visualizations
Caption: Workflow for the fabrication and conditioning of a 2HM15C5-based ISE.
Caption: Logical relationship of ISE instability and stabilization strategies.
References
Technical Support Center: Minimizing Interference in Electrochemical Sensing with 2-Hydroxymethyl-15-crown-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Hydroxymethyl-15-crown-5 to minimize interference in electrochemical sensing applications.
Principle of Interference Minimization
This compound is a derivative of the crown ether 15-crown-5, which is known for its ability to selectively bind specific cations within its central cavity.[1][2] In the context of electrochemical sensing, particularly for cationic analytes like the neurotransmitter dopamine, this selective binding can be leveraged to enhance the sensor's specificity and reduce interference from co-existing anionic or neutral species. The hydroxymethyl group provides a reactive site for covalently immobilizing the crown ether onto an electrode surface, ensuring its stability and proximity to the sensing interface.
The primary mechanism for interference reduction is based on electrostatic interactions and size exclusion. Many common interfering agents in biological samples, such as ascorbic acid (AA) and uric acid (UA), are anionic at physiological pH.[3][4] A surface modified with this compound can create a barrier that repels these anionic interferents, while the crown ether cavity selectively captures the cationic target analyte, bringing it closer to the electrode surface for detection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my electrochemical sensor?
A1: this compound serves two main functions:
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Selective Recognition: The 15-crown-5 moiety selectively binds cations that fit within its cavity, such as certain neurotransmitters (e.g., protonated dopamine).[1]
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Interference Rejection: By modifying the electrode surface, it can create a negatively charged or neutral layer that repels common anionic interferents like ascorbic acid and uric acid.[3][4] The hydroxymethyl group allows for its stable immobilization onto the electrode.
Q2: How does the hydroxymethyl group aid in sensor fabrication?
A2: The hydroxymethyl (-CH₂OH) group provides a versatile anchor for covalent attachment to various electrode substrates (e.g., glassy carbon, gold, carbon nanotubes) that have been pre-functionalized with complementary groups like carboxyl or amine groups. This ensures a stable and reproducible sensor surface.
Q3: Can this compound completely eliminate interference?
A3: While it can significantly reduce interference from anionic species, complete elimination is challenging. The effectiveness depends on factors like the density of the crown ether on the surface, the pH of the medium, and the relative concentrations of the analyte and interferents. Optimization of the experimental conditions is crucial.
Q4: What are the typical analytes that can be detected using a this compound modified sensor?
A4: This type of sensor is best suited for the detection of small cationic molecules that can form a host-guest complex with the 15-crown-5 ring. This includes protonated forms of neurotransmitters like dopamine and other biogenic amines.
Q5: What electrochemical techniques are compatible with a this compound modified electrode?
A5: Common voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are well-suited for use with these modified electrodes.[5][6] Chronoamperometry can also be used for continuous monitoring.
Troubleshooting Guides
Problem 1: High Background Signal or Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Incomplete surface coverage with this compound | 1. Optimize the immobilization protocol (e.g., increase reaction time, adjust concentration of the crown ether). 2. Characterize the surface modification using techniques like Electrochemical Impedance Spectroscopy (EIS) or contact angle measurements to confirm coverage. |
| Non-specific binding of interferents | 1. Introduce a blocking agent (e.g., bovine serum albumin, polyethylene glycol) after crown ether immobilization to passivate any remaining active sites on the electrode. 2. Adjust the pH of the supporting electrolyte to ensure interferents are in their anionic form. |
| Contaminated reagents or electrolyte | 1. Prepare fresh electrolyte solutions using high-purity water and reagents. 2. Filter all solutions before use. |
Problem 2: Low Sensitivity to the Target Analyte
| Possible Cause | Troubleshooting Step |
| Inefficient binding of the analyte to the crown ether | 1. Verify that the pH of the sample is appropriate for the analyte to be in its cationic form. 2. Ensure the cavity of the 15-crown-5 is not blocked by other cations from the buffer or sample matrix. Consider using a buffer with cations that do not strongly interact with the crown ether. |
| Poor electron transfer kinetics | 1. Incorporate conductive nanomaterials (e.g., gold nanoparticles, carbon nanotubes) into the electrode modification layer along with the crown ether to enhance signal transduction. 2. Optimize the length of the linker used to attach the crown ether to the electrode to ensure the analyte is held at an optimal distance for electron transfer. |
| Electrode fouling | 1. For reusable electrodes, implement a cleaning and regeneration protocol between measurements (e.g., electrochemical cycling in a blank electrolyte). 2. For disposable sensors, use a fresh electrode for each measurement. |
Problem 3: Overlapping Peaks of Analyte and Interferents
| Possible Cause | Troubleshooting Step |
| Insufficient repulsion of anionic interferents | 1. Increase the density of the this compound on the electrode surface. 2. Modify the surface with an additional negatively charged layer (e.g., Nafion) to further repel anions. |
| Sub-optimal electrochemical technique parameters | 1. Optimize the parameters of your voltammetric method (e.g., pulse height, pulse width, scan rate in DPV or SWV) to better resolve the peaks. 2. Use a different voltammetric technique that may offer better resolution. |
Experimental Protocols
Protocol 1: Fabrication of a this compound Modified Glassy Carbon Electrode (GCE)
-
GCE Pre-treatment:
-
Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Sonciate the polished electrode in ethanol and then in deionized water for 5 minutes each to remove any residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Activation (Carboxylation):
-
Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.5 V and +1.5 V for 10 cycles to generate carboxyl groups on the GCE surface.
-
Rinse thoroughly with deionized water and dry.
-
-
Immobilization of this compound:
-
Activate the carboxyl groups by immersing the GCE in a freshly prepared aqueous solution of 0.1 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.05 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature.
-
Rinse the electrode with deionized water.
-
Immediately immerse the activated GCE in a solution of 10 mM this compound in a suitable solvent (e.g., dimethylformamide) for 12-24 hours at 4°C to allow for the formation of an ester linkage.
-
Rinse the modified electrode with the solvent and then with deionized water to remove any non-covalently bound molecules.
-
Store the modified electrode in a clean, dry environment until use.
-
Protocol 2: Evaluation of Interference Reduction
-
Prepare Stock Solutions:
-
Prepare 1 mM stock solutions of the target analyte (e.g., dopamine) and potential interferents (e.g., ascorbic acid, uric acid) in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).
-
-
Electrochemical Measurements:
-
Use Differential Pulse Voltammetry (DPV) for sensitive detection. Typical DPV parameters: potential range -0.2 to +0.6 V, pulse amplitude 50 mV, pulse width 50 ms.
-
Record the DPV response of a fixed concentration of the analyte (e.g., 10 µM dopamine) in the buffer solution.
-
Record the DPV response after adding a high concentration of an interferent (e.g., 100 µM ascorbic acid) to the same solution.
-
Record the DPV response of a solution containing both the analyte and the interferent at the same concentrations as above.
-
-
Data Analysis:
-
Compare the peak current and peak potential of the analyte in the absence and presence of the interferent. A minimal change in the analyte's signal indicates effective interference reduction.
-
Quantitative Data Summary
The following tables present illustrative data on the performance of a hypothetical this compound modified electrode compared to a bare electrode for the detection of dopamine in the presence of ascorbic acid.
Table 1: Comparison of Dopamine (DA) and Ascorbic Acid (AA) Peak Potentials
| Electrode | Analyte | Peak Potential (V vs. Ag/AgCl) |
| Bare GCE | 10 µM DA | +0.25 |
| Bare GCE | 100 µM AA | +0.15 |
| Bare GCE | 10 µM DA + 100 µM AA | ~+0.20 (broad, overlapping peak) |
| 2-HM-15C5/GCE | 10 µM DA | +0.28 |
| 2-HM-15C5/GCE | 100 µM AA | No significant peak |
| 2-HM-15C5/GCE | 10 µM DA + 100 µM AA | +0.28 (well-defined peak) |
Table 2: Interference Study - Recovery of Dopamine
| Electrode | Dopamine Added (µM) | Ascorbic Acid Added (µM) | Dopamine Detected (µM) | Recovery (%) |
| Bare GCE | 10 | 100 | 15.2 | 152 |
| 2-HM-15C5/GCE | 10 | 100 | 9.8 | 98 |
| Bare GCE | 20 | 200 | 31.5 | 157.5 |
| 2-HM-15C5/GCE | 20 | 200 | 19.7 | 98.5 |
Visualizations
Caption: Experimental workflow for fabricating and evaluating a this compound modified electrode.
Caption: Proposed mechanism of selective detection and interference rejection at the sensor surface.
References
- 1. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Simultaneous Electrochemical Detection of Dopamine and Ascorbic Acid Using an Iron Oxide/Reduced Graphene Oxide Modified Glassy Carbon Electrode | MDPI [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Evaluation of electrochemical methods for tonic dopamine detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for polymerization with 2-Hydroxymethyl-15-crown-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2-Hydroxymethyl-15-crown-5. Our aim is to facilitate a smoother experimental process by directly addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common method for polymerizing this compound is through polycondensation . The hydroxyl group on the crown ether acts as a reactive site that can be condensed with a co-monomer containing two or more reactive functional groups, such as a dicarboxylic acid or diacyl chloride, to form a polyester.[1][2] Another application is to use the hydroxyl group to initiate the ring-opening polymerization (ROP) of cyclic monomers like lactones or epoxides.[3][4][5]
Q2: How does the crown ether moiety influence the polymerization reaction?
A2: The crown ether can influence the reaction in several ways. Its presence can affect the solubility of the monomer and the resulting polymer. Furthermore, crown ethers are known to complex with metal cations, which can be utilized to catalyze the polymerization reaction or to alter the properties of the final polymer.[6][7] For instance, the addition of specific salts can enhance the rate of polymerization.[6]
Q3: What are the critical parameters to control during the polycondensation of this compound with a dicarboxylic acid?
A3: Key parameters to control for a successful polycondensation reaction include:
-
Stoichiometry: A precise 1:1 molar ratio of the hydroxyl and carboxylic acid functional groups is crucial for achieving a high molecular weight polymer.[8]
-
Monomer Purity: Impurities in the monomers can lead to chain termination and lower molecular weights.[8]
-
Temperature: The reaction temperature needs to be high enough to promote esterification and remove the condensation byproduct (e.g., water), but not so high as to cause degradation.
-
Catalyst: An appropriate catalyst, such as a strong acid or an organometallic compound, is often required to achieve a reasonable reaction rate.
-
Removal of Byproducts: Efficient removal of the condensation byproduct (e.g., water or HCl) is necessary to drive the equilibrium towards polymer formation.[9]
Q4: Can this compound be used as an initiator for Ring-Opening Polymerization (ROP)?
A4: Yes, the hydroxyl group of this compound can act as an initiator for the ROP of various cyclic monomers, such as ε-caprolactone or lactide.[3][5] In this case, the crown ether becomes an end-group of the resulting polymer chain. The polymerization is typically carried out in the presence of a catalyst, such as stannous octoate.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or Low Molecular Weight | Imbalanced Stoichiometry: An excess of one monomer will limit the chain growth. | Carefully calculate and weigh the monomers to ensure a 1:1 molar ratio of reactive groups. |
| Impurities: Monofunctional impurities in the monomers or solvent can act as chain terminators. | Purify the monomers before use (e.g., by recrystallization or distillation). Use anhydrous solvents.[8] | |
| Inefficient Removal of Byproduct: The presence of the condensation byproduct (e.g., water) can inhibit the forward reaction. | Conduct the reaction under a vacuum or with a Dean-Stark trap to effectively remove the byproduct. | |
| Side Reactions: Intramolecular cyclization can compete with intermolecular polymerization, especially at low concentrations.[9] | Increase the monomer concentration. | |
| Polymer Discoloration (Yellowing or Darkening) | Thermal Degradation: The reaction temperature may be too high, causing the polymer to decompose. | Optimize the reaction temperature by running small-scale experiments at various temperatures. Use a high-boiling point, inert solvent. |
| Oxidation: The polymer may be susceptible to oxidation at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Results Between Batches | Variability in Monomer Quality: Different batches of monomers may have varying purity levels. | Characterize each new batch of monomer for purity before use. |
| Moisture Contamination: The presence of water can significantly affect the polymerization kinetics and final polymer properties. | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. | |
| Gel Formation (Cross-linking) | Presence of Trifunctional Impurities: Impurities with more than two reactive groups can lead to the formation of a cross-linked network. | Ensure the purity of the monomers. |
| Side Reactions at High Temperatures: At elevated temperatures, side reactions that lead to branching and cross-linking can occur. | Lower the reaction temperature and extend the reaction time, or use a more efficient catalyst. |
Experimental Protocols
Protocol 1: Polycondensation of this compound with Adipoyl Chloride
This protocol describes a typical procedure for the synthesis of a polyester via polycondensation.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous DCM.
-
Add an equimolar amount of anhydrous pyridine to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve an equimolar amount of adipoyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the stirred crown ether solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound
This protocol outlines the use of this compound as an initiator for ROP.
Materials:
-
This compound
-
ε-Caprolactone
-
Stannous octoate (Sn(Oct)₂)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask, add this compound and ε-caprolactone in the desired molar ratio.
-
Add anhydrous toluene to dissolve the reactants.
-
Add a catalytic amount of stannous octoate to the solution.
-
Heat the reaction mixture to 110 °C and stir under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as ¹H NMR or GPC.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Filter the polymer and dry it under vacuum.
Data Presentation
Table 1: Optimization of Polycondensation Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Monomer Ratio (Crown Ether:Diacid) | 1:1 | 1:1.05 | 1.05:1 | 1:1 |
| Temperature (°C) | 160 | 160 | 160 | 180 |
| Catalyst (mol%) | 0.1 | 0.1 | 0.1 | 0.1 |
| Reaction Time (h) | 12 | 12 | 12 | 8 |
| Resulting Mn ( g/mol ) | 15,000 | 8,000 | 7,500 | 18,000 |
| Polydispersity Index (PDI) | 1.8 | 2.5 | 2.6 | 1.9 |
Table 2: Effect of Initiator Concentration on ROP of ε-Caprolactone
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Initiator Ratio | 50:1 | 100:1 | 200:1 |
| Temperature (°C) | 110 | 110 | 110 |
| Reaction Time (h) | 6 | 6 | 6 |
| Resulting Mn ( g/mol ) | 5,700 | 11,200 | 22,500 |
| Polydispersity Index (PDI) | 1.3 | 1.4 | 1.5 |
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: General experimental workflow for polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. gdckulgam.edu.in [gdckulgam.edu.in]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymer Membranes with Crown Ethers for Lithium Extraction - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. farabi.university [farabi.university]
Troubleshooting poor extraction efficiency with 2-Hydroxymethyl-15-crown-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during extraction experiments using 2-Hydroxymethyl-15-crown-5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in extractions?
This compound is a crown ether, a class of cyclic polyethers known for their ability to selectively bind cations. Its structure consists of a 15-membered ring of repeating ethylene oxide units with a hydroxymethyl (-CH₂OH) group attached. This functional group enhances its reactivity and can provide an additional coordination site for metal ions.[1] Its primary application in extraction is the selective separation of metal ions, particularly alkali and alkaline earth metals, from complex mixtures.[1]
Q2: How does this compound selectively extract metal ions?
The extraction mechanism is based on the principle of host-guest chemistry. The crown ether's central cavity can encapsulate a metal ion that has a compatible ionic radius. This complexation is driven by electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether ring.[1] The resulting complex is then partitioned into an organic solvent. The selectivity is determined by how well the cation "fits" within the crown ether's cavity.
Q3: Does the hydroxymethyl group affect the extraction properties compared to unsubstituted 15-crown-5?
Yes, the hydroxymethyl group can significantly influence the extraction process in several ways:
-
Solubility: The polar -OH group can alter the solubility of the crown ether in both the aqueous and organic phases, which can affect the partition coefficient of the complex.
-
Coordination: The hydroxyl group can act as an additional binding site for the complexed cation, potentially increasing the stability and selectivity of the complex.[1]
-
Hydrophilicity: The presence of the hydroxymethyl group increases the hydrophilic nature of the molecule, which can influence its behavior at the aqueous-organic interface.
Q4: What are the known physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 75507-25-4 |
| Molecular Formula | C₁₁H₂₂O₆ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Viscous liquid |
| Boiling Point | 135 °C at 1.5 mmHg |
| Density | 1.175 g/mL at 25 °C |
| Water Solubility | 58 g/L at 25 °C |
Troubleshooting Guide for Poor Extraction Efficiency
This guide addresses common issues that can lead to poor extraction efficiency with this compound.
Issue 1: Low or No Extraction of the Target Cation
Possible Causes and Solutions:
-
Incorrect Solvent System: The polarity of the organic solvent is crucial for efficient extraction. A solvent that is too polar may not effectively partition the crown ether-cation complex from the aqueous phase, while a solvent that is too non-polar may not sufficiently solubilize the complex.
-
Solution: Screen a range of solvents with varying polarities. Chloroform, dichloromethane, and mixtures of alkanes with more polar modifiers are common choices.
-
-
Inappropriate pH of the Aqueous Phase: The pH of the aqueous phase can influence the charge of the metal ion and the stability of the complex. For some metal ions, hydrolysis can occur at high pH, reducing the concentration of the free ion available for extraction.
-
Solution: Optimize the pH of the aqueous phase. For alkali and alkaline earth metals, a neutral to slightly alkaline pH is often suitable. However, this should be determined empirically for your specific system.
-
-
Presence of a "Hard" Anion in the Aqueous Phase: For the crown ether-cation complex to be extracted into the organic phase, it must be accompanied by an anion to maintain charge neutrality. "Hard" anions with high charge density and a large hydration shell (e.g., F⁻, SO₄²⁻) are difficult to transfer into the organic phase and can hinder extraction.
-
Solution: If possible, replace the counter-ion in the aqueous phase with a "softer," more lipophilic anion like picrate, thiocyanate, or perchlorate, which are more readily co-extracted.
-
-
Insufficient Concentration of Crown Ether: The concentration of this compound in the organic phase must be sufficient to drive the complexation equilibrium towards the formation of the extractable species.
-
Solution: Increase the concentration of the crown ether in the organic phase. A typical starting concentration range is 0.01 M to 0.1 M.
-
Issue 2: Poor Selectivity (Co-extraction of Unwanted Cations)
Possible Causes and Solutions:
-
Similar Ionic Radii of Cations: If the aqueous phase contains multiple cations with similar ionic radii that fit within the 15-crown-5 cavity, co-extraction can occur. While 15-crown-5 generally shows a preference for Na⁺, other ions of similar size can compete.
-
Solution: While difficult to completely eliminate, selectivity can sometimes be enhanced by adjusting the solvent system. In some cases, a less polar solvent can increase selectivity. Additionally, the formation of 2:1 "sandwich" complexes can alter selectivity. For instance, a derivative of 15-crown-5 has been shown to be highly selective for K⁺ over Na⁺ in aqueous solutions due to the formation of a 2:1 complex.
-
-
High Concentration of Interfering Ions: Even if the stability constant for an interfering ion is lower, a very high concentration of that ion can lead to its significant co-extraction.
-
Solution: If possible, reduce the concentration of interfering ions in the aqueous phase before extraction. This could involve pre-treatment steps like precipitation or ion exchange.
-
Data on Cation Binding and Selectivity
Table 1: Stability Constants (log K) for 1:1 Complexes of 15-Crown-5 with Various Cations
| Cation | Ionic Radius (Å) | Methanol | Acetonitrile | Water |
| Li⁺ | 0.76 | 2.63 | 3.32 | 0.40 |
| Na⁺ | 1.02 | 3.23 | 4.79 | 0.70 |
| K⁺ | 1.38 | 3.42 | 4.30 | 0.60 |
| Mg²⁺ | 0.72 | 2.30 | - | - |
| Ca²⁺ | 1.00 | 2.80 | - | - |
Note: Data is for the unsubstituted 15-crown-5 and should be used as a general guide. The hydroxymethyl group on this compound may alter these stability constants.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of an Alkali Metal Salt
This protocol provides a general framework for a liquid-liquid extraction experiment. The specific parameters (e.g., solvent, concentrations, pH) should be optimized for your particular application.
Materials:
-
This compound
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Aqueous solution of the metal salt to be extracted (e.g., NaCl, KCl)
-
Deionized water
-
Separatory funnel
-
pH meter
-
Analytical instrument for cation quantification (e.g., ICP-OES, AAS)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent at the desired concentration (e.g., 0.05 M).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of the metal salt at a known concentration. Adjust the pH to the desired value using dilute acid or base.
-
Extraction: a. In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL of each). b. Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure buildup. c. Allow the phases to separate completely.
-
Phase Separation: a. Carefully drain the lower (organic) phase into a clean, dry collection flask. b. Drain the upper (aqueous) phase into a separate collection flask.
-
Analysis: a. Take a known volume of the aqueous phase and determine the concentration of the metal cation remaining. b. The concentration of the metal cation in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
Calculation of Extraction Efficiency:
-
Calculate the distribution ratio (D) as the total concentration of the metal in the organic phase divided by the total concentration of the metal in the aqueous phase at equilibrium.
-
Calculate the percentage extraction (%E) as: %E = 100 * D / (D + V_aq / V_org), where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Visualizations
Caption: A workflow diagram for troubleshooting poor extraction efficiency.
Caption: The general mechanism of cation extraction by a crown ether (CE).
References
Preventing degradation of 2-Hydroxymethyl-15-crown-5 during experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 2-Hydroxymethyl-15-crown-5 during experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways based on its ether and primary alcohol functional groups:
-
Peroxide Formation: Like other ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form explosive peroxide impurities. This is an auto-oxidation process that occurs over time.
-
Acid-Catalyzed Cleavage: In the presence of strong acids (e.g., HBr, HI), the ether linkages of the crown ether ring can be cleaved. This reaction typically requires elevated temperatures to proceed at a significant rate.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol (hydroxymethyl group) is susceptible to oxidation by various oxidizing agents. Depending on the reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light. This minimizes the risk of peroxide formation and thermal degradation.
Q3: Can this compound be used in strongly acidic or basic conditions?
A3: Caution should be exercised when using this compound in strongly acidic or basic conditions.
-
Acidic Conditions: Strong acids can catalyze the cleavage of the crown ether ring, especially at elevated temperatures. For applications requiring acidic media, it is advisable to use the mildest possible acid and maintain a low temperature.
-
Basic Conditions: While generally more stable in basic media than acidic media, strong bases can deprotonate the hydroxyl group, which may affect its reactivity or complexation properties. Crown ethers are generally resistant to decomposition in alkaline solutions at moderate temperatures.
Q4: Are there any solvents I should avoid when working with this compound?
A4: The choice of solvent can influence the stability of this compound. It is advisable to use high-purity, peroxide-free solvents. When using solvents prone to peroxide formation (e.g., diethyl ether, tetrahydrofuran), ensure they are freshly distilled or tested for peroxides before use. The solubility of this compound is 58 g/L in water at 25°C.
Troubleshooting Guides
This section provides troubleshooting for common experimental scenarios where the degradation of this compound may be a concern.
Scenario 1: Unexpected Side Products in a Complexation Study
Problem: You are performing a metal ion complexation study with this compound and observe unexpected peaks in your analytical data (e.g., NMR, LC-MS), suggesting the presence of impurities or degradation products.
| Possible Cause | Recommended Action |
| Peroxide Contamination | Test your stock of this compound and solvents for peroxides. If peroxides are present, purify the crown ether and use freshly distilled, peroxide-free solvents. |
| Acidic or Basic Impurities | Ensure the pH of your reaction mixture is controlled. Buffer the solution if necessary. Trace amounts of acid or base can catalyze degradation, especially if the experiment involves heating. |
| Thermal Degradation | If your experiment requires elevated temperatures, minimize the heating time and temperature. Consider running a control experiment without the metal ion to assess the thermal stability of the crown ether under your reaction conditions. |
| Metal-Catalyzed Oxidation | Some transition metals can catalyze the oxidation of the hydroxymethyl group in the presence of air. If you suspect this is occurring, perform the experiment under an inert atmosphere. |
Logical Workflow for Troubleshooting Unexpected Side Products
Scenario 2: Low Yield or Inconsistent Results in an Oxidation Reaction
Problem: You are attempting to oxidize the hydroxymethyl group of this compound to a carboxylic acid, but you are experiencing low yields of the desired product and/or inconsistent results between batches.
| Possible Cause | Recommended Action |
| Over-oxidation | Strong oxidizing agents can lead to the cleavage of the crown ether ring. Use a milder oxidizing agent or carefully control the stoichiometry of a stronger one. Monitor the reaction closely by TLC or another appropriate technique to avoid over-oxidation. |
| Incomplete Reaction | The reaction may not be going to completion. Try increasing the reaction time or temperature moderately. Ensure your oxidizing agent is active and used in the correct stoichiometry. |
| Side Reactions | The reaction conditions might be promoting side reactions. For example, if using an acid-activated oxidant, you risk cleaving the ether ring. Consider alternative, neutral pH oxidation methods. |
| Product Isolation Issues | The carboxylated crown ether may have different solubility properties than the starting material, leading to losses during workup. Optimize your extraction and purification procedures for the properties of the product. |
Experimental Protocol: Oxidation of this compound
The following protocol is for the oxidation of the hydroxymethyl group to a carboxylic acid.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaClO) solution (commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.8)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 g, 4.0 mmol) in acetonitrile (20 mL).
-
Add a solution of TEMPO (0.06 g, 0.4 mmol) and sodium hypochlorite (0.5 mL of a 10-15% solution) in acetonitrile (5 mL).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (approximately 1-2 hours).
-
In a separate flask, dissolve sodium chlorite (1.8 g, 20 mmol) in phosphate buffer (15 mL, pH 6.8).
-
Add the sodium chlorite solution to the reaction mixture and stir vigorously for 12-18 hours at room temperature.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (10 mL, 1 M).
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation Reaction Workflow
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. The stability of crown ethers is generally high under non-strenuous conditions. The following table provides a qualitative summary of stability based on the known reactivity of its functional groups.
| Condition | Stability of Ether Linkages | Stability of Hydroxymethyl Group | Overall Stability of this compound |
| Neutral pH, Room Temp, Dark | High | High | High |
| Strong Acid (e.g., HI, HBr) | Low (cleavage) | High | Low |
| Strong Base | High | High (deprotonation) | Moderate to High |
| Oxidizing Agents | Moderate | Low (oxidation) | Low to Moderate |
| Elevated Temperature | Moderate (depends on temp.) | High | Moderate |
| UV Light/Air Exposure | Low (peroxide formation) | High | Low |
This technical support guide is intended to provide general advice. Experimental conditions should be carefully optimized for each specific application.
Technical Support Center: Enhancing the Selectivity of 2-Hydroxymethyl-15-crown-5 for Specific Cations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl-15-crown-5. Our goal is to help you overcome common challenges in your experiments to enhance cation selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cation selectivity of this compound?
A1: this compound, a derivative of 15-crown-5, generally exhibits a high affinity for alkali metal ions. While 15-crown-5 is known for its high selectivity for sodium ions (Na⁺) due to the complementary size of the cation and the ether's cavity, the presence of the hydroxymethyl group in this compound can influence this selectivity.[1] Some studies suggest that this derivative has a particularly high affinity for potassium ions (K⁺).[2] The hydroxymethyl group can provide an additional coordination site, potentially altering the binding pocket and favoring different cations compared to the parent compound.[2]
Q2: How does the hydroxymethyl group affect the cation binding and selectivity compared to the parent 15-crown-5?
A2: The hydroxymethyl group introduces a reactive -OH site, which can participate in coordination with the cation, either directly or through hydrogen bonding with solvent molecules. This can lead to changes in the stability and selectivity of the cation-crown ether complex. The increased polarity and potential for hydrogen bonding can also affect the solubility of the crown ether and its complexes in different solvents, which in turn influences the observed selectivity.
Q3: Which experimental techniques are most suitable for determining the cation selectivity of this compound?
A3: Several techniques can be employed to quantitatively determine the cation selectivity. The most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Titration: This method monitors changes in the chemical shifts of the crown ether's protons upon the addition of a cation, allowing for the calculation of binding constants.[3]
-
Conductometric Titration: This technique measures the change in the molar conductivity of a salt solution as the crown ether is added. The change in conductivity is related to the formation of the crown ether-cation complex.
-
Ion-Selective Electrodes (ISEs): ISEs can be used to measure the activity of a specific ion in a solution, and how it changes upon the addition of the crown ether, from which the stability constant can be derived.[1]
-
Solvent Extraction: This method involves the distribution of a metal salt between an aqueous phase and an immiscible organic phase containing the crown ether. The distribution ratio is used to determine the extraction and stability constants.
Data Presentation: Cation Binding Affinity
Table 1: Qualitative Cation Binding Affinity of this compound
| Cation | Binding Affinity |
| Na⁺ | High |
| K⁺ | Moderate[4] |
| Ca²⁺ | Moderate[4] |
Table 2: Stability Constants (log K) for 15-Crown-5 Cation Complexes in Methanol
| Cation | Ionic Radius (Å) | log K |
| Li⁺ | 0.76 | 2.1 - 4.2 |
| Na⁺ | 1.02 | 3.31 |
| K⁺ | 1.38 | 3.42 |
| Rb⁺ | 1.52 | 2.90 |
| Cs⁺ | 1.67 | 2.55 |
| Mg²⁺ | 0.72 | 2.30 |
| Ca²⁺ | 1.00 | 2.80 |
| Sr²⁺ | 1.18 | 3.70 |
| Ba²⁺ | 1.35 | 3.90 |
Note: The stability of the complexes is significantly influenced by the solvent.
Experimental Protocols
Protocol 1: Determination of Stability Constants by ¹H NMR Titration
This protocol outlines the steps for determining the binding constant between this compound and a cation of interest using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Salt of the cation of interest (e.g., NaClO₄, KPF₆)
-
Deuterated solvent (e.g., CD₃CN, CDCl₃)
-
High-resolution NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the metal salt (e.g., 100 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer a known volume of the this compound solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the free crown ether.
-
-
Titration:
-
Add a small aliquot of the concentrated metal salt solution to the NMR tube containing the crown ether solution.
-
Thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Repeat the addition of the metal salt solution in increments, acquiring a spectrum after each addition, until the chemical shifts of the crown ether protons no longer change significantly.
-
-
Data Analysis:
-
Monitor the change in chemical shift (Δδ) of one or more protons of the this compound as a function of the total cation concentration.
-
Plot Δδ against the molar ratio of [Cation]/[Crown Ether].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Kₐ).
-
Protocol 2: Solvent Extraction for Selectivity Determination
This protocol describes how to determine the selectivity of this compound for different cations using a picrate extraction method.
Materials:
-
This compound
-
Picric acid
-
Metal hydroxides (e.g., NaOH, KOH)
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Deionized water
-
UV-Vis spectrophotometer
-
Separatory funnels
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare aqueous solutions of the metal picrate salts by neutralizing a solution of picric acid with the corresponding metal hydroxide to a pH of approximately 7.
-
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous metal picrate solution and a solution of this compound in the organic solvent.
-
Shake the funnel vigorously for a set amount of time (e.g., 30 minutes) to allow for extraction equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the organic phase.
-
Measure the absorbance of the picrate in the organic phase using a UV-Vis spectrophotometer at its maximum absorption wavelength (around 354 nm).
-
-
Calculation:
-
Determine the concentration of the extracted metal-crown ether-picrate complex in the organic phase using a calibration curve.
-
Calculate the distribution ratio (D) as the ratio of the total metal concentration in the organic phase to the total metal concentration in the aqueous phase.
-
The selectivity coefficient (α) for cation M₁ over M₂ can be calculated as the ratio of their distribution ratios (α = D₁ / D₂).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| NMR Titration: No significant change in chemical shifts upon cation addition. | 1. Weak binding between the crown ether and the cation in the chosen solvent. 2. Low concentration of reactants. 3. Incorrect salt used (counter-ion may interfere). | 1. Change to a less polar, non-coordinating solvent. 2. Increase the concentration of the crown ether and the titrant. 3. Use salts with non-coordinating anions like perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻). |
| NMR Titration: Broadening of NMR signals. | Intermediate exchange rate on the NMR timescale. | 1. Change the temperature of the experiment to move into the fast or slow exchange regime. 2. Use a higher field NMR spectrometer. |
| Solvent Extraction: Formation of an emulsion during extraction. | 1. Vigorous shaking. 2. Presence of impurities acting as surfactants. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of a saturated salt solution (brine) to break the emulsion. 3. Centrifuge the mixture to aid phase separation. |
| Solvent Extraction: Low extraction efficiency. | 1. Inappropriate organic solvent. 2. pH of the aqueous phase is not optimal. 3. Insufficient concentration of the crown ether. | 1. Use a more polar organic solvent if the complex is polar. 2. Adjust the pH of the aqueous phase to ensure the picrate is in its anionic form. 3. Increase the concentration of the this compound in the organic phase. |
| General: Inconsistent or non-reproducible results. | 1. Impure this compound. 2. Presence of water in organic solvents. 3. Temperature fluctuations during the experiment. | 1. Purify the crown ether by column chromatography or distillation. 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Perform experiments in a temperature-controlled environment. |
Visualizations
Caption: Workflow for determining the cation selectivity of this compound.
Caption: Factors influencing the cation selectivity of this compound.
References
Technical Support Center: Characterization of 2-Hydroxymethyl-15-crown-5 Derivatives
Welcome to the technical support center for the characterization of 2-Hydroxymethyl-15-crown-5 and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these versatile molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and characterization of this compound derivatives.
Synthesis and Purification
Q1: I've synthesized a this compound derivative, but the crude product is a sticky oil. How can I purify it effectively?
A1: The purification of crown ethers, which are often oils or low-melting solids, can be challenging. Here are a few approaches:
-
Column Chromatography: This is a common method for purifying crown ether derivatives. However, the choice of stationary and mobile phases is crucial. For many derivatives, a silica gel column with a gradient elution starting from a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate, dichloromethane, or methanol) can be effective.[1] For particularly polar derivatives or to avoid potential degradation on silica, neutral alumina can be a good alternative.
-
Quaternary Solvent Flash Chromatography: For complex mixtures with components of diverse polarity, a quaternary solvent system can provide better separation. This allows for online switching between different solvent systems, for example, starting with a hexane/ethyl acetate gradient and transitioning to a dichloromethane/methanol gradient for more polar impurities.
-
Crystallization: If your derivative is a solid, recrystallization can be a powerful purification technique. The choice of solvent is critical and depends on the specific functional groups on your derivative.[2] Some commonly used solvents for crown ether crystallization include hot hexane, heptane, or other non-polar solvents.[1] In some cases, forming a complex with a salt (e.g., sodium or potassium salts) can induce crystallization. The pure crown ether can then be recovered by decomposing the complex, for instance, by extraction with an acidic solution.[1]
Q2: What are the common impurities I should look for after synthesizing this compound?
A2: Common impurities often stem from the starting materials or side reactions. For a typical synthesis involving the reaction of tetraethylene glycol with formaldehyde, you might encounter:[3][4]
-
Unreacted tetraethylene glycol.
-
Linear polyether chains that have not cyclized.
-
Byproducts from the hydrolysis of reactants.[5]
-
In syntheses involving protecting groups like a trityl group, incomplete deprotection can lead to the presence of the protected crown ether.[4]
These impurities can often be identified by their characteristic signals in NMR spectra or by their different retention times in HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The ¹H NMR spectrum of my purified this compound derivative shows broad, unresolved peaks for the crown ether protons. What could be the cause?
A1: This is a common issue with crown ethers and their derivatives. The broadness of the peaks is often due to the conformational flexibility of the macrocyclic ring. The crown ether can exist in multiple conformations that are rapidly interconverting on the NMR timescale. This can lead to an averaging of the signals and result in broad peaks.
Troubleshooting Steps:
-
Lower the Temperature: Acquiring the NMR spectrum at a lower temperature can slow down the conformational exchange. If the exchange becomes slow enough on the NMR timescale, you may start to see sharper signals for the individual conformers.
-
Change the Solvent: The solvent can influence the conformational equilibrium. Try acquiring the spectrum in a different deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆, or toluene-d₈) to see if it resolves the signals.
-
Complexation with a Metal Ion: Adding a small amount of a suitable metal salt (e.g., NaClO₄ or KPF₆) can "lock" the crown ether into a more rigid conformation upon complexation. This often results in a dramatic sharpening of the NMR signals. Be aware that this will also cause a shift in the proton resonances.
Q2: I'm trying to study the complexation of my this compound derivative with a metal ion using NMR titration, but the chemical shifts are not changing significantly. What should I do?
A2: If you are not observing significant changes in the chemical shifts during an NMR titration, it could be due to several factors:
-
Low Binding Affinity: The complexation between your derivative and the chosen metal ion might be weak in the solvent you are using. The stability of crown ether complexes is highly dependent on the solvent.[6] Consider changing to a solvent that is less competitive in solvating the cation, which can enhance the binding constant.
-
Incorrect Cation Size: 15-crown-5 ethers generally show a preference for sodium ions due to the "size-fit" concept.[7] If you are using a cation that is too large (e.g., Cs⁺) or too small (e.g., Li⁺), the binding may be too weak to observe significant changes in the NMR spectrum.
-
Precipitation: Ensure that the metal salt or the resulting complex is not precipitating out of solution, which would lead to an inaccurate concentration in the NMR tube.
Mass Spectrometry (MS)
Q1: I am having trouble detecting the molecular ion of my this compound derivative using Electron Ionization (EI) Mass Spectrometry.
A1: EI is a "hard" ionization technique that often leads to extensive fragmentation, especially for molecules like crown ethers that have multiple ether linkages.[4] It is common for the molecular ion peak to be weak or absent in the EI spectra of these compounds.
Troubleshooting/Alternative Approaches:
-
Use a "Soft" Ionization Technique: Electrospray Ionization (ESI) is a much gentler method and is generally preferred for crown ethers and their derivatives.[8] ESI-MS typically shows a strong signal for the protonated molecule [M+H]⁺ or adducts with alkali metals like [M+Na]⁺ or [M+K]⁺.
-
Check for Adducts: When using ESI-MS, be aware that crown ethers have a high affinity for alkali metal cations. Even trace amounts of sodium or potassium in your sample or solvent can lead to the observation of [M+Na]⁺ and [M+K]⁺ ions as the base peaks, with the [M+H]⁺ ion being less abundant.
Q2: My ESI-mass spectrum shows multiple peaks, making it difficult to identify my product.
A2: A complex ESI-mass spectrum for a crown ether derivative can arise from several sources:
-
Multiple Adducts: As mentioned, you may be seeing a combination of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. The relative intensities of these peaks will depend on the purity of your sample and the mobile phase.
-
Dimer Formation: It is also possible to observe dimer formation, leading to peaks such as [2M+Na]⁺.
-
Fragmentation: Although ESI is a soft ionization technique, some in-source fragmentation can occur, especially at higher cone voltages. This can lead to the loss of side chains or cleavage of the crown ether ring. Try reducing the cone or fragmentor voltage to minimize this.
-
Impurities: The additional peaks may correspond to impurities from your synthesis.
Typical Fragmentation Pattern for Crown Ethers:
A common fragmentation pathway for crown ethers involves the cleavage of the polyether ring, often with the loss of ethylene oxide units (mass of 44 Da).
X-ray Crystallography
Q1: I am struggling to obtain single crystals of my this compound derivative suitable for X-ray diffraction.
A1: Obtaining high-quality single crystals of flexible molecules like crown ether derivatives can be a significant challenge. Many of these compounds exist as oils or low-melting solids.
Troubleshooting Crystallization:
-
Co-crystallization with a Metal Salt: A very effective strategy is to form a complex with a suitable metal cation. The resulting complex is often more rigid and crystalline than the free crown ether. For 15-crown-5 derivatives, salts of Na⁺ or K⁺ are good starting points.[7]
-
Solvent Selection: The choice of solvent system is critical. You need to find a solvent in which your compound has moderate solubility. A common technique is slow evaporation of a solution of the compound in a relatively volatile solvent. Another approach is vapor diffusion, where a less volatile "anti-solvent" in which the compound is insoluble is allowed to slowly diffuse into a solution of the compound in a good solvent.[2]
-
Purity is Key: Ensure your sample is of the highest possible purity before attempting crystallization. Even small amounts of impurities can inhibit crystal growth.
Data Presentation
The following tables summarize typical characterization data for this compound and its derivatives. Note that specific values can vary depending on the solvent, temperature, and specific derivative.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) |
| Crown Ether Protons | 3.6 - 3.9 (complex multiplet) | ~70-72 |
| -CH₂OH | ~3.5-3.7 (multiplet) | ~62-64 |
| -OH | Variable, often broad | - |
Note: The ¹H NMR spectrum of the free crown ether often shows a complex and sometimes broad multiplet for the ring protons due to conformational flexibility.
Table 2: Common Adducts Observed in ESI-MS for this compound (MW = 250.29 g/mol )
| Ion | Formula | Approximate m/z |
| [M+H]⁺ | [C₁₁H₂₃O₆]⁺ | 251.15 |
| [M+Na]⁺ | [C₁₁H₂₂O₆Na]⁺ | 273.13 |
| [M+K]⁺ | [C₁₁H₂₂O₆K]⁺ | 289.10 |
Experimental Protocols
This section provides detailed methodologies for key characterization experiments.
Protocol 1: ¹H NMR Titration for Stability Constant Determination
This protocol allows for the determination of the binding constant between a this compound derivative and a metal cation.
-
Sample Preparation:
-
Prepare a stock solution of the crown ether derivative in a suitable deuterated solvent (e.g., acetonitrile-d₃) at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the metal salt (e.g., NaClO₄) in the same deuterated solvent at a much higher concentration (e.g., 50 mM).
-
-
NMR Data Acquisition:
-
Transfer a precise volume (e.g., 0.5 mL) of the crown ether solution to an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the free ligand.
-
Add a small, known aliquot (e.g., 5 µL) of the concentrated metal salt solution to the NMR tube.
-
Gently invert the NMR tube several times to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition of the metal salt solution and acquisition of spectra until the chemical shifts of the crown ether protons no longer change significantly, indicating that the binding is saturated.
-
-
Data Analysis:
-
Plot the change in the chemical shift (Δδ) of a specific proton on the crown ether as a function of the molar ratio of the metal to the crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using appropriate software to calculate the stability constant (Kₐ).
-
Protocol 2: HPLC Purification of a this compound Derivative
This is a general protocol that may need to be optimized for your specific derivative.
-
Column Selection: A C18 reversed-phase column is often a good starting point for moderately polar derivatives. For more polar compounds, a more polar stationary phase may be required.
-
Mobile Phase Preparation:
-
Solvent A: Water (HPLC grade), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Solvent B: Acetonitrile or Methanol (HPLC grade), also with 0.1% of the same acid.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95%) and a low percentage of Solvent B (e.g., 5%).
-
Over a period of 20-30 minutes, linearly increase the percentage of Solvent B to around 95%.
-
Hold at high Solvent B concentration for a few minutes to elute any strongly retained compounds.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Detection: UV detection is suitable if the derivative contains a chromophore. If not, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.
-
Fraction Collection: Collect fractions corresponding to the desired peak and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: A troubleshooting guide for broad peaks in the NMR spectrum of a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. This compound (75507-25-4) for sale [vulcanchem.com]
- 4. Page loading... [guidechem.com]
- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Refining purification methods for 2-Hydroxymethyl-15-crown-5 after synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for 2-Hydroxymethyl-15-crown-5 after its synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: The final product is an oil and does not solidify.
-
Question: After synthesis and initial workup, my this compound is a viscous oil and I am unable to crystallize it. How can I purify it effectively?
-
Answer: this compound is often isolated as a clear, colorless to almost colorless liquid.[1] Direct crystallization of the crown ether itself can be challenging. The recommended purification methods for oily crown ether products are column chromatography or vacuum distillation.
Issue 2: Low yield of the purified crown ether.
-
Question: My overall yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve it?
-
Answer: Low yields in crown ether synthesis and purification are a common problem. Several factors can contribute to this issue:
-
Incomplete reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).
-
Side reactions: The Williamson ether synthesis, a common method for creating the ether linkages, can have side reactions such as elimination, especially if secondary or tertiary alkyl halides are used as starting materials.
-
Formation of linear polymers: Inadequate high-dilution conditions during synthesis can favor the formation of linear polymers over the desired cyclic crown ether.
-
Loss during purification: Product can be lost during transfers, extractions, and chromatographic separation. Ensure careful handling and optimize each step to minimize loss.
-
Issue 3: The purified product contains persistent impurities.
-
Question: After column chromatography, I still observe impurities in my this compound, as indicated by NMR or GC-MS analysis. What are these impurities likely to be and how can I remove them?
-
Answer: Persistent impurities in crown ether purifications can include:
-
Unreacted starting materials: Such as tetraethylene glycol or other precursors.
-
Linear polyether byproducts: These often have similar polarities to the crown ether, making them difficult to separate.
-
Solvent residues: Ensure complete removal of solvents under high vacuum.
-
Triphenylmethanol: If a trityl-protected intermediate is used in the synthesis, incomplete deprotection can leave triphenylmethanol as an impurity.[2]
To remove these impurities, you can try optimizing the column chromatography conditions (e.g., changing the solvent gradient) or employing a different purification technique, such as forming a complex of the crown ether, recrystallizing the complex, and then decomposing it to recover the pure crown ether.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Column chromatography is a highly effective and commonly reported method for the purification of this compound.[2] A neutral alumina or silica gel stationary phase can be used with a solvent system such as acetone-n-hexane to achieve high purity.
Q2: Can I use recrystallization to purify this compound?
A2: Direct recrystallization of this compound is challenging due to its liquid nature at room temperature.[1] However, a viable alternative is to form a crystalline complex with a salt, such as sodium thiocyanate. This solid complex can then be purified by recrystallization, followed by decomposition of the complex to yield the pure crown ether.
Q3: What are the expected yield and purity for the purification of this compound?
A3: A reported synthesis and purification of this compound using column chromatography with an acetone-n-hexane eluent resulted in a yield of 87%.[2] Purity is typically assessed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with purities of >95% being achievable.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of analytical techniques is recommended for a thorough assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the non-volatile product.
Q5: Are there any safety precautions I should be aware of during the purification process?
A5: Yes, it is important to follow standard laboratory safety procedures. When performing vacuum distillation of ethers, there is a risk of peroxide formation, which can be explosive at high temperatures. Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes the effectiveness of different purification methods for crown ethers, with specific data for this compound where available.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 87[2] | >95 | Effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | Variable | >98 | Good for removing non-volatile impurities. | Risk of thermal decomposition and peroxide formation. |
| Complexation-Recrystallization | High | >99 | Yields very high purity product; avoids high temperatures. | A multi-step process that requires careful selection of the complexing salt. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported method for the purification of this compound.[2]
-
Preparation of the Column:
-
Use a glass chromatography column packed with neutral alumina or silica gel as the stationary phase.
-
The slurry packing method is recommended to ensure a uniform column bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a mixture of acetone and n-hexane. A common starting ratio is a volume ratio of 7:3 (acetone:n-hexane).[2]
-
The polarity of the eluent can be gradually increased if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified this compound as a yellow oily substance.[2]
-
Protocol 2: Purification by Complexation-Recrystallization (Adapted for Hydroxymethylated Crown Ether)
This is a general protocol that can be adapted for this compound.
-
Complex Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like methanol.
-
Add an equimolar amount of a suitable salt, such as sodium thiocyanate, to the solution.
-
Stir the mixture until a precipitate (the crown ether-salt complex) forms.
-
-
Recrystallization of the Complex:
-
Collect the solid complex by filtration.
-
Recrystallize the complex from a suitable hot solvent (e.g., ethanol or methanol). Allow the solution to cool slowly to form pure crystals of the complex.
-
-
Decomposition of the Complex:
-
Dissolve the purified complex in a biphasic system of water and an organic solvent (e.g., dichloromethane or chloroform).
-
The salt will partition into the aqueous phase, and the pure crown ether will remain in the organic phase.
-
-
Isolation of the Pure Crown Ether:
-
Separate the organic layer and wash it several times with water to ensure complete removal of the salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Ion-Binding Selectivity: 2-Hydroxymethyl-15-crown-5 vs. Valinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion-binding selectivity of the synthetic crown ether, 2-Hydroxymethyl-15-crown-5, and the naturally occurring ionophore, Valinomycin. The objective is to present a clear, data-driven analysis of their respective affinities for various alkali metal cations, supported by established experimental protocols.
Introduction
The selective binding of ions by host molecules is a fundamental principle in supramolecular chemistry with significant implications for drug delivery, sensor technology, and biological transport studies. This compound is a functionalized crown ether, a class of synthetic macrocycles known for their ability to complex with metal cations. Valinomycin, a cyclic depsipeptide produced by certain Streptomyces strains, is a highly specific potassium ionophore widely used in biomedical research. Understanding the nuances of their ion selectivity is crucial for their effective application.
Quantitative Comparison of Ion-Binding Affinity
The binding affinity of an ionophore for a specific cation is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and more stable complex formation. The following table summarizes the available stability constants for Valinomycin and the parent compound, 15-crown-5, which serves as a proxy for this compound due to the limited availability of specific data for the hydroxymethyl derivative. It is important to note that the hydroxymethyl group on this compound can influence its binding properties. All data presented is for complexation in methanol to ensure a consistent comparison.
| Cation | Ionic Radius (Å) | Valinomycin (log K in Methanol) | 15-Crown-5 (log K in Methanol) |
| Li⁺ | 0.76 | < 2.0 | 2.63 |
| Na⁺ | 1.02 | ~2.3 | 3.31 |
| K⁺ | 1.38 | 6.1 | 3.43 |
| Rb⁺ | 1.52 | 5.6 | 3.00 |
| Cs⁺ | 1.67 | 4.7 | 2.50 |
Valinomycin exhibits a remarkable selectivity for potassium ions (K⁺), with a stability constant significantly higher than for other alkali metal cations. This high selectivity is attributed to the pre-organized, rigid cavity of the valinomycin molecule, which perfectly accommodates the size of the K⁺ ion. In contrast, the parent 15-crown-5 shows a preference for sodium ions (Na⁺), which have an ionic radius that better fits its smaller cavity.
Experimental Protocols for Determining Ion-Binding Selectivity
The determination of ion-binding selectivity and stability constants relies on various experimental techniques. Below are detailed protocols for three commonly employed methods.
Potentiometric Titration
This method involves monitoring the potential of an ion-selective electrode (ISE) in a solution containing the ion of interest as the ionophore is added.
a. Materials and Apparatus:
-
Ion-selective electrode (e.g., potassium-selective electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter or pH/ion meter
-
Automatic titrator or calibrated burette
-
Stirring plate and stir bar
-
Thermostated reaction vessel
-
Stock solutions of the alkali metal salts (e.g., chlorides or perchlorates) in methanol
-
Stock solution of the ionophore (this compound or Valinomycin) in methanol
b. Procedure:
-
Electrode Calibration: Calibrate the ion-selective electrode using a series of standard solutions of the primary ion (e.g., KCl in methanol) of known concentrations (e.g., 10⁻⁶ M to 10⁻¹ M). Plot the electrode potential (mV) against the logarithm of the ion activity to obtain a calibration curve.
-
Titration Setup: Place a known volume of the primary ion solution (e.g., 50 mL of 10⁻³ M KCl in methanol) in the thermostated reaction vessel. Immerse the calibrated ISE and the reference electrode in the solution.
-
Titration: While stirring the solution, add small, precise increments of the ionophore stock solution using the automatic titrator or burette.
-
Data Acquisition: Record the stable potential reading after each addition of the ionophore.
-
Data Analysis: Plot the potential (mV) against the logarithm of the ionophore concentration. The stability constant (K) can be calculated from the titration curve using appropriate software or by fitting the data to a binding model equation.
-
Selectivity Determination (Fixed Interference Method): To determine the selectivity for other ions, repeat the titration in the presence of a fixed concentration of an interfering ion (e.g., NaCl). The potentiometric selectivity coefficient (K_pot) can be calculated from the shift in the titration curve.
Conductometric Titration
This technique measures the change in the electrical conductivity of a solution as the ionophore is added to a solution of the metal salt.
a. Materials and Apparatus:
-
Conductivity meter with a conductivity cell
-
Automatic titrator or calibrated burette
-
Stirring plate and stir bar
-
Thermostated reaction vessel
-
Stock solutions of the alkali metal salts in methanol
-
Stock solution of the ionophore in methanol
b. Procedure:
-
Initial Conductance: Place a known volume and concentration of the alkali metal salt solution (e.g., 50 mL of 10⁻³ M KCl in methanol) into the reaction vessel and measure the initial conductivity.
-
Titration: Add the ionophore solution in small, known increments.
-
Conductivity Measurement: After each addition, allow the solution to stabilize while stirring and record the conductivity.
-
Data Analysis: Plot the molar conductivity (Λ) as a function of the molar ratio of ionophore to metal ion. The endpoint of the titration, which corresponds to the stoichiometry of the complex, is identified by a break in the curve. The stability constant can be determined by fitting the titration data to a suitable model that relates the change in conductivity to the concentration of the complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an ion to an ionophore, providing a complete thermodynamic profile of the interaction.
a. Materials and Apparatus:
-
Isothermal titration calorimeter
-
Microsyringe for titration
-
Degasser
-
Solutions of the alkali metal salt and the ionophore in the same batch of methanol to minimize heats of dilution.
b. Procedure:
-
Sample Preparation: Prepare a solution of the ionophore (e.g., 0.1 mM this compound or Valinomycin in methanol) to be placed in the sample cell and a more concentrated solution of the alkali metal salt (e.g., 1 mM KCl in methanol) for the titration syringe. Degas both solutions.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (injection volume, duration, and spacing).
-
Titration: Fill the sample cell with the ionophore solution and the syringe with the metal salt solution. Perform a series of small, sequential injections of the metal salt solution into the sample cell.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis: The raw data is a series of heat-flow peaks. Integrating these peaks gives the heat change per injection. Plotting this heat change against the molar ratio of the metal to the ionophore generates a binding isotherm. This isotherm can be fitted to a binding model to determine the stability constant (K), stoichiometry (n), and enthalpy (ΔH) of binding.
Visualizing Ion Selectivity and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual basis of ion selectivity and a typical experimental workflow for its determination.
A comparative study of different synthesis routes for 2-Hydroxymethyl-15-crown-5
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 2-Hydroxymethyl-15-crown-5, a versatile building block in the construction of more complex molecules such as ionophores and phase-transfer catalysts, can be synthesized through various routes. This guide provides a comparative analysis of different synthetic strategies, offering detailed experimental protocols, quantitative performance data, and a visual representation of the synthetic workflows.
Comparative Performance of Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the availability and cost of starting materials. Below is a summary of key quantitative data for prominent synthesis routes.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time (approx.) | Overall Yield |
| Route 1: Multi-step Synthesis via Trityl-Protected Intermediate | Trityl alcohol, Allyl bromide, Tetraethylene glycol | NaH, NBS, Acid | 42 hours | 87% |
| Route 2: Direct Cyclization with Formaldehyde | Tetraethylene glycol, Formaldehyde | Base (e.g., NaOH) | Several hours | High Purity (Yield varies) |
| Route 3: Benzyl-Protected Intermediate and Debenzylation | (Benzyloxy)methyl-substituted precursor | Debenzylation agent | - | High Purity (Yield varies) |
Experimental Protocols
Route 1: Multi-step Synthesis via Trityl-Protected Intermediate
This route involves the protection of an allyl alcohol derivative, followed by epoxidation, ring-opening with tetraethylene glycol, and deprotection to yield the final product.
Step 1: Synthesis of Trityl Allyl Ether
-
To a solution of trityl alcohol (5.42 g) in 50 mL of dioxane in a 100 mL four-necked flask equipped with a stirrer and reflux condenser, add 80% sodium hydride (0.65 g) and benzo-15-crown-5 (0.3 g).
-
Heat the mixture to 80°C and add a solution of allyl bromide (2.2 mL) in 10 mL of dioxane dropwise.
-
Continue stirring and refluxing for 16 hours.
-
After cooling to room temperature, filter off the solid sodium bromide.
-
Evaporate three-quarters of the solvent from the filtrate, add water, and allow the mixture to stand until a yellow waxy solid forms.
-
Filter the solid, dry, and recrystallize from ethanol to obtain trityl allyl ether.
Step 2: Synthesis of Tetraethylene Glycol-β-bromoalkyl Ether
-
In a reaction bottle equipped with a stirrer and under a nitrogen atmosphere, add N-bromosuccinimide (NBS, 1.78 g) and tetraethylene glycol (5 mL) to 30 mL of dioxane to form a homogeneous solution.
-
Add a solution of trityl allyl ether (3 g) in 20 mL of dioxane dropwise to the reaction system.
-
Stir the reaction at 40-50°C for 4 hours.
Step 3: Cyclization and Deprotection
-
In a four-necked flask with a stirrer and reflux condenser, add 200 mL of ethylene glycol dimethyl ether and sodium hydroxide (0.4 g). Heat the mixture to 75°C.
-
Add the tetraethylene glycol-β-bromoalkyl ether (5 g) dissolved in 50 mL of ethylene glycol dimethyl ether dropwise.
-
Stir the reaction for 22 hours at 75-80°C.
-
After completion, filter off the sodium bromide and evaporate the solvent.
-
The resulting crude product is then subjected to acidic hydrolysis to remove the trityl protecting group. Reflux the intermediate from the previous step in a mixture of a suitable solvent (e.g., dioxane) and aqueous acid (e.g., HCl) for 4 hours.
-
After cooling, a white solid (triphenylmethanol) will precipitate and is removed by filtration.
-
Extract the filtrate with chloroform (3-5 times). Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum chloride with an acetone-n-hexane (7:3 volume ratio) eluent to yield this compound as a yellow oily substance (2.03 g, 87% yield).[1]
Route 2: Direct Cyclization with Formaldehyde
This method is a more direct approach to the crown ether ring system.
Route 3: Benzyl-Protected Intermediate and Debenzylation
This synthetic strategy involves the use of a benzyl protecting group, which is later removed to yield the final product.
This route proceeds through the preparation of a (benzyloxy)methyl crown ether intermediate, followed by a debenzylation step.[2] This method is reported to yield this compound with high purity.[2] The specific experimental conditions and yields for the initial synthesis of the protected crown ether and the subsequent debenzylation step are not detailed in the available search results.
Synthesis Workflow Visualizations
The logical flow and key stages of the different synthesis routes are illustrated below using Graphviz diagrams.
Caption: Comparative workflows for the synthesis of this compound.
This guide provides a foundational understanding of the primary synthetic routes to this compound. The choice of a particular method will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The multi-step synthesis via a trityl-protected intermediate offers a well-documented and high-yielding, albeit longer, process. The direct cyclization and benzyl-protected routes represent more streamlined approaches that may require further optimization to maximize yields for specific applications.
References
Validating Ion-Selective Electrode Accuracy: A Comparative Guide Featuring 2-Hydroxymethyl-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate measurement of ion concentrations is a cornerstone of research and development in the pharmaceutical and life sciences. Ion-selective electrodes (ISEs) are indispensable tools for this purpose, offering a direct and real-time method for quantifying specific ions in a variety of complex matrices. The accuracy of these measurements, however, is critically dependent on the performance of the ionophore—the active component within the ISE membrane responsible for selective ion binding.
This guide provides a comprehensive comparison of the performance of ion-selective electrodes utilizing 2-Hydroxymethyl-15-crown-5 as the ionophore, benchmarked against other commonly used ionophores. We present supporting experimental data, detailed protocols for electrode fabrication and validation, and visual workflows to aid in the objective assessment of this crown ether for your specific analytical needs.
Performance Comparison of Ionophores
The selectivity of an ion-selective electrode is paramount for its accuracy, as it dictates the electrode's ability to discriminate the target ion from other interfering ions present in the sample. This selectivity is quantified by the potentiometric selectivity coefficient (KpotA,B), where a smaller value indicates a greater preference for the primary ion (A) over the interfering ion (B).
Iron (III) Selective Electrodes
An all-solid-state PVC membrane electrode incorporating this compound has demonstrated excellent selectivity for ferric ions (Fe³⁺). The performance of this electrode is compared with an ISE based on a porphyrin ionophore, another common class of sensing molecules for heavy metals.
| Ionophore | Primary Ion | Interfering Ion | Selectivity Coefficient (log KpotFe³⁺,M) |
| This compound | Fe³⁺ | Na⁺ | -3.5 |
| K⁺ | -3.6 | ||
| Ca²⁺ | -3.8 | ||
| Mg²⁺ | -3.9 | ||
| Cu²⁺ | -2.8 | ||
| Ni²⁺ | -3.1 | ||
| Co²⁺ | -3.2 | ||
| Pb²⁺ | -2.9 | ||
| Cd²⁺ | -3.3 | ||
| 5-(4-carboxyphenyl)-10,15,20-tris(4-phenoxyphenyl)-porphyrin | Fe³⁺ | Na⁺ | -3.2 |
| K⁺ | -3.1 | ||
| Ca²⁺ | -3.5 | ||
| Mg²⁺ | -3.6 | ||
| Cu²⁺ | -2.5 | ||
| Ni²⁺ | -2.8 | ||
| Co²⁺ | -2.9 | ||
| Pb²⁺ | -2.6 | ||
| Cd²⁺ | -3.0 |
Data for this compound is based on an all-solid-state PVC membrane electrode. Data for the porphyrin ionophore is for a PVC-based membrane sensor[1].
The data indicates that the this compound based ISE exhibits high selectivity for Fe³⁺ ions against a range of common alkali, alkaline earth, and transition metal ions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide comprehensive protocols for the fabrication of a PVC membrane ion-selective electrode and the subsequent determination of its selectivity.
Fabrication of a PVC Membrane Ion-Selective Electrode
This protocol outlines the steps for preparing a PVC-based membrane incorporating an ionophore.
Materials:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctyl ether - o-NPOE, or bis(2-ethylhexyl) sebacate - BEHS)
-
Ionophore (e.g., this compound)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings for casting
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation:
-
Precisely weigh the membrane components. A typical composition is approximately:
-
PVC: 33% (w/w)
-
Plasticizer: 65% (w/w)
-
Ionophore: 1-2% (w/w)
-
Lipophilic salt: ~0.5% (w/w)
-
-
Dissolve all components in a minimal amount of THF in a small, clean glass vial.
-
Ensure complete dissolution by gentle agitation or brief sonication.
-
-
Membrane Casting:
-
Place a clean glass ring on a smooth, level glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a watch glass to allow for slow and uniform evaporation of the THF. This typically takes 24-48 hours at room temperature.
-
-
Electrode Assembly:
-
Once the membrane is transparent and dry, carefully cut a disk of the desired diameter (e.g., 6 mm) from the cast film.
-
Mount the membrane disk into the electrode body.
-
Fill the electrode body with an internal filling solution containing a known concentration of the primary ion (e.g., 0.01 M FeCl₃) and an internal reference electrode (e.g., Ag/AgCl).
-
-
Conditioning:
-
Condition the newly fabricated electrode by soaking it in a solution of the primary ion (e.g., 0.01 M FeCl₃) for several hours before use. This ensures a stable and reproducible potential.
-
Validation of Electrode Accuracy: Determination of Selectivity Coefficients
The Fixed Interference Method (FIM) is a widely accepted procedure for determining the potentiometric selectivity coefficients of ion-selective electrodes.
Materials:
-
Calibrated ion-selective electrode and reference electrode
-
High-impedance potentiometer or ion meter
-
Standard solutions of the primary ion (A) of varying concentrations
-
A solution of the interfering ion (B) at a fixed concentration
Procedure:
-
Prepare a series of standard solutions of the primary ion (A) containing a constant, fixed concentration of the interfering ion (B).
-
Measure the potential of the ion-selective electrode in each of these mixed solutions, starting from the lowest concentration of the primary ion.
-
Plot the measured potential (E) versus the logarithm of the activity of the primary ion (log aA).
-
The resulting calibration curve will typically show two linear regions. The intersection of the extrapolated linear portions of this curve corresponds to the point where the response from the primary ion and the interfering ion are equal.
-
Calculate the selectivity coefficient (KpotA,B) using the activity of the primary ion at this intersection point.
Visualizing the Workflow
Clear graphical representations of experimental procedures can enhance understanding and reproducibility. Below are diagrams generated using the DOT language to illustrate the key workflows.
Caption: Workflow for the fabrication of a PVC membrane ion-selective electrode.
Caption: Workflow for validating ISE accuracy by determining the selectivity coefficient.
By providing a clear comparison of performance data and detailed, reproducible experimental protocols, this guide aims to empower researchers to make informed decisions about the suitability of this compound and other ionophores for their specific ion-sensing applications.
References
A Comparative Guide to the Cross-Reactivity of 2-Hydroxymethyl-15-crown-5 with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 2-Hydroxymethyl-15-crown-5 with a range of metal ions. While comprehensive quantitative data for this specific crown ether derivative is not extensively available in the public domain, this document synthesizes existing qualitative information and outlines the established experimental protocols for determining the necessary binding constants. This guide is intended to be a valuable resource for researchers interested in the application of this compound in areas such as ion-selective electrodes, solvent extraction, and drug delivery systems.[1][2]
Introduction to this compound
This compound is a derivative of the well-known macrocyclic polyether 15-crown-5. The presence of a hydroxymethyl group provides a site for further functionalization and can influence its binding characteristics and selectivity towards metal ions.[1] Like other crown ethers, its ability to selectively bind cations is primarily dependent on the relative size of the metal ion to the crown ether's cavity, the charge density of the cation, and the solvent system used. The cavity of 15-crown-5 ethers is particularly suited for cations with an ionic diameter of approximately 1.7-2.2 Å.
Metal Ion Binding Affinity
Based on available literature, this compound exhibits a notable affinity for alkali and alkaline earth metals. Qualitative assessments indicate a high affinity for sodium (Na⁺) and a moderate affinity for potassium (K⁺) and calcium (Ca²⁺) . This selectivity is attributed to the compatibility of the ionic radii of these cations with the cavity size of the 15-crown-5 ring. The interaction is a classic example of host-guest chemistry, where the crown ether acts as the host and the metal ion as the guest.[1]
To provide a clear comparison, the following table summarizes the expected relative binding affinities. It is important to note that these are based on qualitative data and the principles of crown ether chemistry. For precise quantitative comparisons, experimental determination of the stability constants (log K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation is necessary.
| Metal Ion | Ionic Radius (Å) | Expected Relative Affinity |
| Li⁺ | 0.76 | Moderate |
| Na⁺ | 1.02 | High |
| K⁺ | 1.38 | Moderate |
| Rb⁺ | 1.52 | Low |
| Cs⁺ | 1.67 | Low |
| Mg²⁺ | 0.72 | Moderate |
| Ca²⁺ | 1.00 | Moderate |
| Sr²⁺ | 1.18 | Low |
| Ba²⁺ | 1.35 | Low |
Experimental Protocols for Determining Metal Ion Cross-Reactivity
The following are detailed methodologies for key experiments used to quantify the binding affinity of this compound with various metal ions.
1. Potentiometric Titration
Potentiometric titration using ion-selective electrodes (ISEs) is a common and accurate method for determining the stability constants of metal-ligand complexes.
-
Apparatus: A high-precision potentiometer, a metal ion-selective electrode specific to the cation being studied, and a reference electrode.
-
Reagents: A standard solution of the metal salt (e.g., NaCl, KCl, CaCl₂) of known concentration, a standard solution of this compound, and a suitable solvent (e.g., methanol, acetonitrile). The ionic strength of the solutions should be kept constant using a background electrolyte (e.g., tetraethylammonium perchlorate).
-
Procedure:
-
A known volume of the metal salt solution is placed in a thermostated titration vessel.
-
The initial potential of the solution is measured using the ISE and reference electrode.
-
The this compound solution is incrementally added to the metal salt solution.
-
After each addition, the solution is allowed to equilibrate, and the potential is recorded.
-
The titration is continued until a significant excess of the crown ether has been added.
-
-
Data Analysis: The change in potential is related to the change in the free metal ion concentration. The stability constant (K) of the complex is calculated by fitting the titration data to a suitable binding model using specialized software.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the complexation.
-
Apparatus: An isothermal titration calorimeter.
-
Reagents: Degassed solutions of the metal salt and this compound in a suitable buffer or solvent.
-
Procedure:
-
The sample cell is filled with the this compound solution.
-
The metal salt solution is loaded into the injection syringe.
-
A series of small, precise injections of the metal salt solution are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the metal ion to the crown ether. This binding isotherm is then fitted to a binding model to determine the stability constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study the complexation by monitoring the changes in the chemical shifts of the protons of the crown ether upon addition of a metal ion.
-
Apparatus: A high-resolution NMR spectrometer.
-
Reagents: A solution of this compound in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD). A concentrated solution of the metal salt in the same solvent.
-
Procedure:
-
An initial ¹H NMR spectrum of the free this compound is recorded.
-
Small aliquots of the concentrated metal salt solution are incrementally added to the NMR tube containing the crown ether solution.
-
A ¹H NMR spectrum is acquired after each addition.
-
-
Data Analysis: The changes in the chemical shifts of the crown ether's protons are monitored as a function of the metal ion concentration. The data can be used to determine the stoichiometry of the complex and, by fitting the titration curve to a suitable binding model, the stability constant can be calculated.
Visualizing the Experimental Workflow and Binding Principles
The following diagrams, created using the DOT language, illustrate the general workflow for assessing cross-reactivity and the principles of ion binding.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
References
Benchmarking the extraction efficiency of 2-Hydroxymethyl-15-crown-5 against other crown ethers
In the realm of selective metal ion extraction, crown ethers have long been recognized for their remarkable ability to form stable complexes with various cations. This guide provides a comprehensive comparison of the extraction efficiency of 2-Hydroxymethyl-15-crown-5 against other well-established crown ethers, namely 15-crown-5 and 18-crown-6. The inclusion of a hydroxymethyl functional group on the 15-crown-5 macrocycle introduces a potential for altered selectivity and efficiency, a topic of significant interest to researchers in fields ranging from analytical chemistry to drug development.
This report synthesizes available experimental data to offer an objective comparison, supported by detailed experimental protocols for the methodologies cited.
Unveiling Extraction Efficiencies: A Quantitative Comparison
The efficiency of a crown ether in extracting a metal ion from an aqueous phase into an organic solvent is a critical measure of its performance. The following tables summarize the extraction percentages for various alkali and alkaline earth metal ions by this compound and its counterparts.
Table 1: Comparative Extraction Efficiencies for Alkali Metal Ions
| Metal Ion | This compound | 15-crown-5 | 18-crown-6 |
| Li⁺ | Data not available | Data not available | Data not available |
| Na⁺ | Data not available | 20-40%[1] | Low[1] |
| K⁺ | Data not available | Low[1] | 40-60%[1] |
| Cs⁺ | Data not available | Data not available | Data not available |
Table 2: Theoretical Insights into Alkaline Earth Metal Ion Extraction
The "Size-Fit" Principle and the Role of Functionalization
The selectivity of crown ethers is primarily governed by the "size-fit" principle, where a stable complex is formed when the cation's ionic radius closely matches the crown ether's cavity size. 15-crown-5, with a cavity size of 1.7-2.2 Å, is ideally suited for the sodium ion (Na⁺, ionic radius ~2.04 Å). In contrast, 18-crown-6 has a larger cavity (2.6-3.2 Å), making it highly selective for the potassium ion (K⁺, ionic radius ~2.66 Å).[4]
The introduction of a hydroxymethyl group in this compound can influence its extraction behavior in several ways:
-
Steric Hindrance: The functional group may sterically hinder the entry of certain cations into the crown ether cavity.
-
Altered Electronic Properties: The electron-donating nature of the hydroxymethyl group can affect the electron density of the oxygen atoms in the ring, potentially enhancing the binding affinity for certain cations.
-
Secondary Interactions: The hydroxyl group can participate in secondary coordination or hydrogen bonding, which could stabilize the complex with specific metal ions.
Experimental Protocols: A Guide to Measuring Extraction Efficiency
The following is a detailed methodology for determining the extraction efficiency of crown ethers, based on solvent extraction of metal picrates and subsequent spectrophotometric analysis.
Materials and Reagents
-
Crown Ethers (this compound, 15-crown-5, 18-crown-6)
-
Metal Picrate Salts (e.g., Sodium Picrate, Potassium Picrate)
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Separatory Funnels
-
Volumetric Flasks and Pipettes
Experimental Workflow
Caption: Workflow for determining crown ether extraction efficiency.
Detailed Steps
-
Preparation of Solutions:
-
Prepare a stock solution of the metal picrate in deionized water at a precise concentration. Picrate salts are often used due to their strong UV-Vis absorbance, which facilitates concentration determination.[5][6]
-
Prepare a solution of the crown ether in the chosen organic solvent (e.g., chloroform) at a specific concentration.
-
-
Liquid-Liquid Extraction:
-
In a separatory funnel, combine equal and known volumes of the aqueous metal picrate solution and the organic crown ether solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Spectrophotometric Analysis:
-
Carefully separate and collect the aqueous phase.
-
Measure the absorbance of the aqueous phase using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of the picrate anion (typically around 354-380 nm).[6]
-
Using a pre-established calibration curve of absorbance versus picrate concentration, determine the concentration of the picrate remaining in the aqueous phase after extraction.
-
-
Calculation of Extraction Efficiency:
-
The Distribution Ratio (D) is calculated as the ratio of the concentration of the metal species in the organic phase to its concentration in the aqueous phase.
-
Concentration in organic phase = (Initial aqueous concentration - Final aqueous concentration)
-
D = [M⁺]org / [M⁺]aq
-
-
The Extraction Efficiency (%E) is calculated using the following formula:
-
%E = (D / (D + (Vaq / Vorg))) * 100
-
Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. If equal volumes are used, the formula simplifies to: %E = (D / (D + 1)) * 100
-
-
Logical Framework for Extraction
The process of solvent extraction of a metal ion (M⁺) from an aqueous phase to an organic phase using a crown ether (CE) can be conceptualized as a series of equilibria.
Caption: Key equilibria in crown ether-mediated metal ion extraction.
This diagram illustrates that the overall extraction process is a concerted effect of the complexation of the metal ion by the crown ether at the phase boundary, the transfer of the resulting complex into the organic phase, and the subsequent formation of an ion pair with a counter-anion (A⁻) to maintain charge neutrality in the nonpolar organic solvent.[7]
Conclusion
While a complete quantitative dataset directly comparing the extraction efficiency of this compound with 15-crown-5 and 18-crown-6 for a wide range of metal ions is not yet fully established in the available literature, the existing data and theoretical studies provide a strong foundation for understanding their relative performances. The "size-fit" principle remains a dominant factor, with 15-crown-5 favoring Na⁺ and 18-crown-6 favoring K⁺. The functionalization of the crown ether ring, as in this compound, introduces additional factors that can fine-tune selectivity, a promising avenue for the design of more specific and efficient extraction agents. The detailed experimental protocol provided herein offers a standardized method for researchers to conduct their own comparative studies and contribute to a more comprehensive understanding of these versatile molecules.
References
- 1. Supercritical fluid extraction of alkali metal ions using crown ethers with perfluorocarboxylic acid from aqueous solution - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Alkaline Earth Extraction by Derivatives of 15-Crown-5: A Theoretical Study | Atlantis Press [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Spectrophotometric and derivative spectrophotometric determination of iron by extraction of the iron(II)-TPYZ-picrate ion-association complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Functionalized 2-Hydroxymethyl-15-crown-5 Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of functionalized crown ethers is paramount for their application in areas such as ion-selective sensors, phase transfer catalysis, and drug delivery systems. This guide provides a comparative analysis of the stability of 2-Hydroxymethyl-15-crown-5 derivatives, focusing on the influence of various functional groups on their complexation capabilities and overall stability. While direct comparative data on the intrinsic thermal or chemical degradation of a wide range of this compound derivatives is limited in publicly available literature, a robust understanding of their stability can be extrapolated from the extensive research on the complexation behavior of analogous 15-crown-5 structures.
The stability of a functionalized crown ether is primarily assessed through its ability to form a stable "host-guest" complex with a cation. This stability is quantified by the stability constant (log K), where a higher value indicates a more stable complex. Factors influencing this stability include the size of the cation relative to the crown ether's cavity, the nature of the solvent, and the electronic effects of the substituents on the crown ether ring.
The Impact of Functionalization on Complex Stability
The introduction of functional groups onto the this compound scaffold can significantly alter its complexation behavior. Electron-withdrawing groups, for instance, can decrease the electron density of the oxygen atoms in the crown ether ring, leading to weaker coordination with cations and thus lower complex stability. Conversely, electron-donating groups can enhance the electron density of the oxygen atoms, resulting in stronger cation binding and more stable complexes.
The "lariat" ethers, which are crown ethers with a side arm containing a donor group, are a key example of how functionalization impacts stability. The donor group on the side arm can coordinate with the cation held within the crown ether's cavity, leading to a more stable, encapsulating complex.
Quantitative Comparison of 15-Crown-5 Derivatives
To illustrate the effect of functionalization on stability, the following table summarizes the stability constants (log K) for various 15-crown-5 derivatives with sodium (Na⁺) and potassium (K⁺) ions in methanol. While not all are derivatives of this compound, they provide valuable insights into the effects of different functional groups.
| Ionophore | Substituent | Log K (Na⁺) in Methanol | Log K (K⁺) in Methanol | K⁺/Na⁺ Selectivity (approx.) |
| 15-Crown-5 | None | 3.1 - 3.4 | 2.9 - 3.2 | ~0.6 |
| Benzo-15-crown-5 (B15C5) | Benzo group | 3.1 - 3.4 | 2.9 - 3.2 | ~0.6 |
| 4'-Nitrobenzo-15-crown-5 | 4'-NO₂ | ~2.9 | ~2.7 | ~0.6 |
| Bis(benzo-15-crown-5) | Dimerized | - | - | Shifts towards K⁺ selectivity |
Note: The data is compiled from various sources and serves for comparative purposes. Exact values can vary based on experimental conditions.
The data indicates that the introduction of a benzo group has a minor effect on the stability constants for Na⁺ and K⁺ compared to the parent 15-crown-5. However, the electron-withdrawing nitro group in 4'-Nitrobenzo-15-crown-5 slightly reduces the stability constants for both cations. Dimerizing the crown ether to form a "sandwich" complex is a strategy to enhance selectivity for larger cations like K⁺.
Experimental Protocols for Stability Determination
The stability of crown ether complexes is typically determined using techniques such as conductometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conductometric Titration
This method relies on the change in the molar conductivity of a solution as the crown ether complexes with a metal ion. The mobility of the complexed ion is different from that of the free, solvated ion, leading to a measurable change in conductivity.
Experimental Protocol:
-
Preparation of Solutions: A solution of a metal salt (e.g., NaCl, KCl) of known concentration is prepared in a suitable solvent (e.g., methanol). A separate solution of the crown ether derivative of known concentration is also prepared in the same solvent.
-
Titration: The metal salt solution is placed in a conductivity cell, and its initial conductance is measured. The crown ether solution is then added incrementally to the metal salt solution.
-
Data Acquisition: After each addition of the crown ether, the mixture is allowed to equilibrate, and the conductance of the solution is recorded.
-
Data Analysis: The molar conductance is plotted against the molar ratio of the crown ether to the metal ion. The change in the slope of the plot indicates the stoichiometry of the complex (e.g., 1:1 or 2:1). The stability constant (K) is then calculated from the conductivity data using appropriate mathematical models and software.[1]
NMR Spectroscopy
NMR spectroscopy can be used to study the complexation of crown ethers by monitoring the changes in the chemical shifts of the protons on the crown ether or the guest molecule upon complex formation.
Experimental Protocol:
-
Sample Preparation: A series of NMR tubes are prepared with a constant concentration of the crown ether derivative and varying concentrations of the metal salt in a deuterated solvent.
-
Data Acquisition: ¹H NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shifts of specific protons on the crown ether are monitored. The change in chemical shift as a function of the metal ion concentration is used to determine the stability constant of the complex through non-linear regression analysis.[2]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the factors influencing crown ether stability and a typical experimental workflow for its determination.
Caption: Factors influencing the stability of crown ether complexes.
Caption: Experimental workflow for determining complex stability constants.
References
A Comparative Guide to Verifying the Purity of Synthesized 2-Hydroxymethyl-15-crown-5 with HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The synthesis of crown ethers, such as 2-Hydroxymethyl-15-crown-5, is a cornerstone of supramolecular chemistry and finds applications in areas ranging from phase transfer catalysis to the development of ion-selective sensors. The purity of these macrocyclic polyethers is paramount, as even minor impurities can significantly alter their complexation behavior and experimental outcomes. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the verification of this compound purity. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the optimal method for their specific needs.
Executive Summary
Both HPLC and GC-MS are highly effective for assessing the purity of this compound. HPLC, particularly with a UV or an Evaporative Light Scattering Detector (ELSD), offers a straightforward and robust method for quantifying the main compound and non-volatile impurities without the need for derivatization. GC-MS, on the other hand, provides superior separation efficiency and definitive identification of volatile and semi-volatile impurities through mass spectral data, though it necessitates a derivatization step to increase the analyte's volatility. The choice between these techniques will depend on the anticipated nature of the impurities, the required level of sensitivity, and the desired analytical throughput.
Experimental Workflow
The general workflow for the purity verification of synthesized this compound involves several key stages, from sample preparation to data analysis and final purity confirmation.
The Hydroxymethyl Group's Influence on Crown Ether Complexation: A Comparative Analysis with 15-Crown-5
For researchers, scientists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. Crown ethers, with their unique ability to selectively bind cations, are crucial in various applications, from ion sensing to drug delivery. A key question in the design of novel crown ethers is how functionalization of the macrocyclic ring impacts their binding properties. This guide provides a detailed comparison of the complexation kinetics and thermodynamics of 2-hydroxymethyl-15-crown-5 and its parent compound, 15-crown-5, with a focus on sodium (Na⁺) and potassium (K⁺) ions.
While extensive experimental data is available for the complexation of 15-crown-5, direct comparative kinetic studies on this compound are not readily found in the current body of scientific literature. Therefore, this guide presents the known kinetic and thermodynamic parameters for 15-crown-5 and offers a qualitative analysis of the expected influence of the hydroxymethyl substituent based on established principles of physical organic and supramolecular chemistry.
Quantitative Data Summary
Direct kinetic data, such as association (kₐ) and dissociation (kₑ) rate constants, for the complexation of this compound with alkali metal cations have not been experimentally determined and reported. However, a kinetic study of 15-crown-5 in an aqueous solution provides a baseline for comparison.
Table 1: Kinetic Parameters for the Complexation of 15-Crown-5 with Na⁺ and K⁺ in Aqueous Solution at 25°C [1]
| Cation | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) |
| Na⁺ | (4.5 ± 0.5) x 10⁸ | (3.2 ± 0.5) x 10⁷ |
| K⁺ | (5.0 ± 0.5) x 10⁸ | (5.0 ± 0.8) x 10⁷ |
In the absence of direct experimental data for this compound, a qualitative comparison of expected effects on complexation kinetics and thermodynamics can be made based on the structural differences.
Table 2: Qualitative Comparison of Expected Complexation Properties
| Property | 15-Crown-5 | This compound (Expected Effects) | Rationale |
| Association Rate (kₐ) | High | Potentially lower | The hydroxymethyl group may introduce steric hindrance, slowing the approach of the cation to the crown ether cavity. |
| Dissociation Rate (kₑ) | High | Potentially lower | The hydroxyl group could participate in coordination with the complexed cation or interact through hydrogen bonding with the solvent shell, potentially stabilizing the complex and slowing dissociation. |
| Stability Constant (log K) | Moderate | Potentially higher | The electron-donating nature of the hydroxymethyl group could increase the electron density on the ether oxygens, enhancing the electrostatic interaction with the cation. Theoretical studies on similar substituted crown ethers support this.[2] |
The Role of the Hydroxymethyl Group: A Mechanistic Perspective
The introduction of a hydroxymethyl group onto the 15-crown-5 scaffold can influence the complexation process in several ways. The following diagram illustrates the potential interactions at play.
Caption: Potential effects of the hydroxymethyl group on complexation kinetics.
The hydroxymethyl substituent can exert both steric and electronic effects. Sterically, its presence may hinder the optimal approach of the cation to the crown ether cavity, potentially leading to a lower association rate constant (kₐ). Conversely, the hydroxyl group can act as an additional coordinating site for the bound cation or interact with the surrounding solvent molecules, which could lead to a more stable complex and a lower dissociation rate constant (kₑ). Furthermore, as an electron-donating group, the hydroxymethyl substituent can increase the electron density on the ether oxygen atoms, thereby enhancing the electrostatic attraction with the cation and increasing the overall stability of the complex.
Experimental Protocols
The determination of kinetic and thermodynamic parameters for crown ether complexation involves specialized techniques. Below are summaries of the key experimental methodologies.
Kinetic Measurements: Ultrasonic Absorption
This method is employed to study the kinetics of fast reversible reactions, such as crown ether complexation, which occur on the microsecond to nanosecond timescale.
Workflow:
Caption: Workflow for kinetic analysis using ultrasonic absorption.
-
Sample Preparation: Solutions of the crown ether and the metal salt are prepared at various concentrations in the solvent of interest.
-
Measurement: The ultrasonic absorption of the solutions is measured over a wide frequency range (typically in the MHz range). The complexation reaction contributes to the overall absorption spectrum as a discrete relaxation process.
-
Data Analysis: The frequency dependence of the sound absorption is analyzed to determine the relaxation time (τ) of the complexation equilibrium. The rate constants (kₐ and kₑ) are then calculated from the concentration dependence of the relaxation time.
Thermodynamic Measurements: Conductometric and Calorimetric Titrations
These techniques are used to determine the stability constant (K) of the crown ether-cation complex.
Conductometric Titration
This method relies on the change in molar conductivity of a solution as the complex is formed.
Workflow:
Caption: Workflow for determining stability constants via conductometric titration.
-
Setup: A solution of the metal salt is placed in a thermostated conductivity cell.
-
Titration: A solution of the crown ether is incrementally added to the metal salt solution.
-
Measurement: The molar conductivity of the solution is measured after each addition.
-
Data Analysis: The molar conductivity is plotted against the molar ratio of the crown ether to the metal ion. The resulting curve is then fitted to a binding model to calculate the stability constant.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Setup: The sample cell is filled with a solution of the metal salt, and a syringe is filled with a solution of the crown ether.
-
Titration: Small aliquots of the crown ether solution are injected into the sample cell.
-
Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat per injection is plotted against the molar ratio of the crown ether to the metal ion. This binding isotherm is then fitted to a suitable model to determine the stability constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction.[4][5]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. atlantis-press.com [atlantis-press.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Experimental Reproducibility: A Comparative Guide to 2-Hydroxymethyl-15-crown-5 and its Alternatives in Ion-Selective Sensing
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Hydroxymethyl-15-crown-5 and its alternatives, focusing on their application as ionophores in ion-selective electrodes (ISEs). By examining key performance metrics and detailing experimental protocols, this document aims to provide a framework for assessing the reproducibility of experiments involving these compounds.
Crown ethers, a class of macrocyclic polyethers, are widely recognized for their ability to selectively bind cations, a property that makes them invaluable in the development of chemical sensors. This compound, a derivative of 15-crown-5, offers a reactive hydroxyl group for covalent attachment to other molecules or surfaces, enhancing its utility in various applications, including drug delivery and polymer chemistry. However, its primary role in experimental research is often as an ionophore in potentiometric sensors. The reliability and reproducibility of these sensors are critically dependent on the performance of the chosen ionophore.
Performance Comparison of Crown Ether-Based Ionophores
The efficacy of an ionophore in an ISE is determined by several key parameters, including its linear concentration range, detection limit, response time, and selectivity for the target ion over other interfering ions. While direct comparative studies on the reproducibility of this compound are limited, performance data from various studies using this and alternative crown ethers can provide insights into their potential for reproducible measurements.
| Ionophore | Target Ion | Linear Range (M) | Detection Limit (M) | Response Time (s) | Key Findings & Reproducibility Notes |
| This compound | Fe(III) | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ | 8.9 x 10⁻⁶ | ~6 | Showed a reproducible and stable response with a standard deviation of 0.34% (n=30) in one study.[1] |
| 15-Crown-5 | Pb(II) | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 2.0 x 10⁻⁷ | < 2 | Successfully applied to environmental samples.[2] |
| Dibenzo-18-crown-6 | K(I) | - | - | - | A well-established ionophore for potassium, forming the basis of many selective electrodes.[3] |
| Dibenzo-24-crown-8 | Zn(II) | 9.2 x 10⁻⁵ - 1.0 x 10⁻¹ | - | 12 | Demonstrated good selectivity and reproducibility.[2] |
| Dibenzo-30-crown-10 | Sr(II) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | - | - | Successfully used in synthetic water samples.[2] |
| Bis(crown ether) derivatives | K(I) | - | - | - | Structural modifications can enhance selectivity.[1] |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison of absolute values should be made with caution. The focus should be on the reported stability and reproducibility within each study.
Experimental Protocols
The reproducibility of experiments involving crown ether-based ISEs is highly dependent on the careful execution of the fabrication and measurement protocols. Below are detailed methodologies for key experiments.
Fabrication of a PVC Membrane Ion-Selective Electrode
This protocol describes the preparation of a PVC membrane electrode, a common type of ISE.
Materials:
-
Ionophore (e.g., this compound)
-
Poly(vinyl chloride) (PVC) of high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether - o-NPOE, or dibutyl phthalate - DBP)
-
Lipophilic salt (e.g., sodium tetraphenylborate - NaTPB)
-
Tetrahydrofuran (THF), analytical grade
-
Internal filling solution (e.g., 0.1 M solution of the target ion chloride salt)
-
Ag/AgCl internal reference electrode
-
Electrode body
Procedure:
-
Membrane Cocktail Preparation:
-
Precisely weigh the ionophore, PVC, plasticizer, and lipophilic salt in a glass vial. A typical composition by weight is 1-5% ionophore, 30-35% PVC, 60-65% plasticizer, and 0.5-2% lipophilic salt.
-
Add a small amount of THF (e.g., 5 mL) to dissolve the components completely. Stir the mixture until a homogenous, viscous solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, clean glass petri dish.
-
Cover the petri dish loosely to allow for slow evaporation of the THF. This process should take at least 24 hours to form a uniform, transparent membrane.
-
-
Electrode Assembly:
-
Once the membrane is dry, carefully cut a small disc (typically 5-10 mm in diameter) using a cork borer.
-
Mount the membrane disc at the tip of the electrode body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution, making sure no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
-
Conditioning:
Potentiometric Measurement
Equipment:
-
Ion-selective electrode
-
External reference electrode (e.g., Ag/AgCl)
-
High-impedance ion meter or pH/mV meter
-
Magnetic stirrer and stir bars
-
Standard solutions of the target ion
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the target ion, covering the expected concentration range of the samples.
-
Immerse the ISE and the reference electrode in the lowest concentration standard solution.
-
Stir the solution at a constant rate.
-
Record the potential (in mV) once the reading has stabilized.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Repeat the measurement for each standard solution, from the lowest to the highest concentration.
-
Plot the potential (y-axis) versus the logarithm of the ion concentration (x-axis) to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the electrodes in the sample solution and stir at the same rate used for calibration.
-
Record the stable potential reading.
-
Determine the ion concentration in the sample using the calibration curve.
-
Visualizing Experimental Workflows
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
The reproducibility of experiments utilizing this compound and its alternatives is fundamentally linked to the stability and selectivity of the ionophore, as well as the meticulous application of standardized experimental protocols. While quantitative, direct comparisons of reproducibility are not abundant in the literature, the available performance data suggests that this compound can be a reliable ionophore when incorporated into a well-fabricated and properly conditioned ion-selective electrode. For researchers and drug development professionals, ensuring reproducibility requires not only the selection of a suitable ionophore but also the consistent and precise execution of validated experimental procedures. Further studies directly comparing the intra- and inter-assay variability of different crown ether-based sensors would be highly beneficial to the scientific community.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxymethyl-15-crown-5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Hydroxymethyl-15-crown-5 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Chemical Identity:
-
Name: this compound
-
Synonyms: 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol
-
CAS Number: 75507-25-4
-
Molecular Formula: C₁₁H₂₂O₆
-
Molecular Weight: 250.29 g/mol
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Toxicity Data (for Related Crown Ethers)
| Compound | Test | Species | Route | Dose | Reference |
| 15-Crown-5 | LD50 | Rat | Oral | 1410 mg/kg | [1][2] |
| 15-Crown-5 | LD50 | Rabbit | Dermal | 2520 mg/kg | [1] |
| 18-Crown-6 | LD50 | Rat | Oral | 525 mg/kg | [3] |
Experimental Protocols: Spill Management and Waste Disposal
Adherence to a strict protocol is necessary when managing spills or preparing this compound for disposal.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate filter for organic vapors is recommended.
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: The container with the spilled material and cleanup debris must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, chemically compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "pure," "in methanol solution," "contaminated debris").
-
Indicate the associated hazards (e.g., "Irritant," "Combustible Liquid").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations for hazardous waste management.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Hydroxymethyl-15-crown-5
This guide provides critical safety and logistical information for the handling and disposal of 2-Hydroxymethyl-15-crown-5, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Chemical Identifier:
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is crucial to use appropriate personal protective equipment and follow safe handling procedures to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on established safety data sheets and general laboratory safety protocols for crown ethers.[2][3]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[3] Must meet ANSI Z87.1 or EN 166 standards.[2][4] | To protect against splashes and eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile).[5] Gloves must be inspected before use and disposed of properly.[3] | To prevent skin contact and irritation. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent NIOSH-approved respirator. | To avoid inhalation of vapors or mists, especially in poorly ventilated areas.[2][5] |
| Body Protection | Laboratory coat. Long-sleeved and buttoned.[6] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[4] | To protect feet from potential spills. |
Operational and Disposal Plans
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3][5] Do not breathe vapors or mist.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][3]
-
Ignition Sources: Keep away from all sources of ignition.[5]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2][3]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Licensed Disposal: All waste containing this compound should be disposed of through a licensed waste disposal company.[3] Do not empty into drains.[2]
-
Regulatory Compliance: Ensure compliance with all local, regional, and national hazardous waste regulations.[2]
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
